molecular formula CH2N4 B012913 1H-Tetrazole CAS No. 100043-29-6

1H-Tetrazole

Katalognummer: B012913
CAS-Nummer: 100043-29-6
Molekulargewicht: 70.05 g/mol
InChI-Schlüssel: KJUGUADJHNHALS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Tetrazole is a heterocyclic organic compound characterized by a five-membered ring consisting of one carbon atom and four nitrogen atoms. Its high nitrogen content and unique electron-rich planar structure make it a valuable scaffold in diverse research fields, including medicinal chemistry, materials science, and as a key reagent in oligonucleotide synthesis. Key Research Applications & Value: Oligonucleotide Synthesis Activator: this compound is a foundational activator in phosphoramidite chemistry for DNA and RNA synthesis. It functions by protonating the diisopropylamino group of the phosphoramidite, forming a highly reactive tetrazolide intermediate that facilitates efficient coupling with the growing oligonucleotide chain . Carboxylic Acid Bioisostere in Drug Discovery: In pharmaceutical research, the tetrazole ring serves as a non-classical bioisostere for carboxylic acid groups due to their similar pKa values and spatial requirements. This replacement can enhance metabolic stability, bioavailability, and alter the physicochemical properties of drug candidates. This principle is utilized in several commercial pharmaceuticals, such as the angiotensin II receptor blockers losartan and candesartan . Energetic Materials & Propellants: Nitrogen-rich this compound and its derivatives, such as 5-Aminotetrazole (5AT), are investigated as green energetic materials and propellants due to their high energy density and ability to produce non-toxic, nitrogen-rich gases upon decomposition . Research is focused on understanding their pyrolysis behavior, combustion mechanisms, and thermal safety . Versatile Chemical Synthesis Intermediate: The tetrazole ring is a versatile precursor in synthetic chemistry. It can undergo controlled thermal decomposition to generate reactive nitrilimines, which are valuable intermediates for 1,3-dipolar cycloaddition reactions to construct more complex heterocyclic systems . Handling and Safety Notice: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should be aware that this compound in its pure, powdered form is classified as an explosive . It is stable under normal conditions but can decompose rapidly and explosively if heated above its melting point (155-157°C) or exposed to shock, friction, or strong oxidizers . Appropriate safety precautions must be taken.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4
Record name 1H-TETRAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/26000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075280
Record name 1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/26000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

288-94-8, 100043-29-6
Record name 1H-TETRAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/26000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1H-Tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Tetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Heterocyclic Mainstay: An In-depth Technical Guide to the Discovery of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, marked a significant milestone in organic chemistry. This technical guide provides a comprehensive historical account of the discovery of 1H-Tetrazole and its derivatives, focusing on the seminal works of J. A. Bladin and the subsequent synthesis of the parent compound by O. Dimroth and G. Fester. This document details the original experimental protocols, presents the limited available quantitative data from these pioneering studies, and visualizes the historical synthetic workflows. This in-depth exploration of the foundational chemistry of tetrazoles offers valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group in drug design.[1] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of pharmaceuticals.[2] Furthermore, the high nitrogen content of the tetrazole ring makes its derivatives valuable in materials science as high-energy materials. To fully appreciate the contemporary applications of tetrazoles, it is essential to understand the historical context of their discovery and the foundational synthetic methods that paved the way for subsequent innovations.

This whitepaper delves into the primary literature to provide a detailed account of the initial synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin in 1885 and the first synthesis of the parent this compound by O. Dimroth and G. Fester in 1910.

The Dawn of Tetrazole Chemistry: J. A. Bladin's Discovery (1885)

The first recorded synthesis of a tetrazole derivative was accomplished by J. A. Bladin at the University of Upsala.[3] His work stemmed from an investigation into the reactions of dicyanophenylhydrazine, the condensation product of cyanogen (B1215507) and phenylhydrazine.[4]

Experimental Protocol: Synthesis of 2-Phenyl-5-cyanotetrazole

Bladin's pioneering experiment involved the reaction of dicyanophenylhydrazine with nitrous acid.[3] While the original publication in Berichte der deutschen chemischen Gesellschaft provides a descriptive account, the exact molar quantities and yields were not reported in the manner of modern chemical literature. The protocol has been reconstructed based on the available information.

Reactants:

  • Dicyanophenylhydrazine

  • Sodium nitrite (B80452)

  • Dilute sulfuric acid (as a source of nitrous acid)

  • Ethanol (as a solvent)

Procedure:

  • A solution of dicyanophenylhydrazine was prepared in ethanol.

  • The solution was cooled in an ice bath.

  • A solution of sodium nitrite was added, followed by the slow addition of dilute sulfuric acid to generate nitrous acid in situ.

  • The reaction mixture was observed to evolve gas, and a crystalline product precipitated upon standing.

  • The solid product was isolated by filtration and recrystallized from hot ethanol.

Bladin identified the resulting compound as C₈H₅N₅ and, in a subsequent publication, proposed the name "tetrazole" for the novel heterocyclic ring structure.[4] It was later determined that the product of this reaction was 2-phenyl-5-cyanotetrazole.[5]

Quantitative Data

Quantitative data from Bladin's original 1885 publication is scarce. The focus of the work was on the discovery and characterization of this new class of compounds rather than the optimization of the synthetic procedure.

CompoundMolecular FormulaMelting Point (°C)Notes
2-Phenyl-5-cyanotetrazoleC₈H₅N₅Not explicitly stated in the initial report.Described as crystalline needles from ethanol. The structure was later confirmed by other researchers.

Experimental Workflow

Bladin_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicyanophenylhydrazine Dicyanophenylhydrazine Reaction in Ethanol Reaction in Ethanol Dicyanophenylhydrazine->Reaction in Ethanol Nitrous Acid (from NaNO2 + H2SO4) Nitrous Acid (from NaNO2 + H2SO4) Nitrous Acid (from NaNO2 + H2SO4)->Reaction in Ethanol Precipitation Precipitation Reaction in Ethanol->Precipitation Filtration & Recrystallization Filtration & Recrystallization Precipitation->Filtration & Recrystallization 2-Phenyl-5-cyanotetrazole 2-Phenyl-5-cyanotetrazole Filtration & Recrystallization->2-Phenyl-5-cyanotetrazole

Bladin's Synthesis of 2-Phenyl-5-cyanotetrazole.

The First Synthesis of this compound: Dimroth and Fester (1910)

A quarter of a century after Bladin's initial discovery, the parent compound of the tetrazole family, this compound, was synthesized for the first time by O. Dimroth and G. Fester.[4] Their method involved the direct combination of two highly reactive and hazardous substances: hydrogen cyanide and hydrazoic acid.[6]

Experimental Protocol: Synthesis of this compound

This synthesis was a significant breakthrough, providing access to the fundamental tetrazole ring system. The reaction was conducted under pressure due to the volatility of the reactants.

Reactants:

  • Anhydrous hydrogen cyanide (HCN)

  • Anhydrous hydrazoic acid (HN₃)

Procedure:

  • Anhydrous hydrogen cyanide and anhydrous hydrazoic acid were sealed in a pressure vessel.

  • The vessel was heated, causing the reactants to combine under pressure.

  • After the reaction, the vessel was carefully cooled and vented.

  • The product, this compound, was isolated as a crystalline solid.

This method, while historically important, is rarely used today due to the extreme toxicity and explosive nature of the starting materials.

Quantitative Data

The 1910 publication by Dimroth and Fester provided more quantitative details compared to Bladin's earlier work.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)pKaNotes
This compoundCH₂N₄157-158220 ± 234.90Described as a whitish crystalline powder.[6] The pKa is a modern value.

Experimental Workflow

Dimroth_Fester_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrogen Cyanide (anhydrous) Hydrogen Cyanide (anhydrous) Reaction under Pressure Reaction under Pressure Hydrogen Cyanide (anhydrous)->Reaction under Pressure Hydrazoic Acid (anhydrous) Hydrazoic Acid (anhydrous) Hydrazoic Acid (anhydrous)->Reaction under Pressure Isolation Isolation Reaction under Pressure->Isolation This compound This compound Isolation->this compound

Dimroth and Fester's Synthesis of this compound.

Early Physicochemical Properties and Characterization

The initial characterization of these early tetrazoles was limited by the analytical techniques available at the time. Much of the early work focused on elemental analysis to determine the molecular formula and observation of physical properties such as melting point and crystalline form. The acidic nature of this compound was also recognized in these early studies.[4]

Conclusion

The pioneering work of J. A. Bladin and later O. Dimroth and G. Fester laid the fundamental groundwork for the vast field of tetrazole chemistry. Bladin's serendipitous discovery of the first tetrazole derivative opened the door to a new class of heterocycles, and the subsequent synthesis of the parent this compound by Dimroth and Fester provided the essential building block for countless derivatives. While the original synthetic methods were fraught with hazards, they were instrumental in establishing the stability and chemical nature of the tetrazole ring. Modern synthetic chemists owe a debt to these early explorers who, with rudimentary tools, unveiled a chemical scaffold that continues to be of immense importance in drug discovery and materials science. This historical perspective provides a solid foundation for researchers seeking to innovate and expand the applications of this remarkable heterocycle.

References

A Deep Dive into the Tautomeric Landscape of 1H-Tetrazole: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for carboxylic acids. Central to understanding its reactivity and interactions is the phenomenon of tautomerism, specifically the equilibrium between the 1H- and 2H-forms. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the structural, energetic, and spectroscopic characteristics of these tautomers, offering a valuable resource for researchers engaged in the design and development of tetrazole-containing compounds.

Core Concepts: The Tautomeric Equilibrium

1H-Tetrazole and 2H-tetrazole are prototropic tautomers, meaning they interconvert through the migration of a proton between nitrogen atoms in the tetrazole ring. This equilibrium is not static; it is delicately balanced and significantly influenced by the surrounding environment, including the physical state (gas, liquid, or solid) and the polarity of the solvent.[1][2]

Theoretical and computational chemistry have proven to be indispensable tools for dissecting the subtleties of this tautomeric relationship. High-level ab initio and density functional theory (DFT) calculations have consistently shown that the relative stability of the two tautomers is inverted when moving from the gas phase to a condensed phase.

tautomer_equilibrium cluster_gas Gas Phase cluster_solution Polar Solvent 1H_gas This compound 2H_gas 2H-Tetrazole (More Stable) 1H_gas->2H_gas ΔE > 0 2H_gas->1H_gas ΔE < 0 1H_sol This compound (More Stable) 2H_sol 2H-Tetrazole 1H_sol->2H_sol ΔE > 0 2H_sol->1H_sol ΔE < 0 Gas Phase Gas Phase cluster_gas cluster_gas Polar Solvent Polar Solvent cluster_solution cluster_solution

In the gas phase, the 2H-tautomer is the thermodynamically more stable form.[2][3] However, in the solid state and in polar solvents, the equilibrium shifts to favor the more polar 1H-tautomer.[2][3] This reversal is a critical consideration in drug design, as the dominant tautomer in a biological environment will dictate the molecule's interaction with its target.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies, providing a comparative overview of the energetic, structural, and spectroscopic properties of the 1H- and 2H-tetrazole tautomers.

Table 1: Relative Energies of 1H- and 2H-Tetrazole Tautomers
Computational MethodBasis SetΔE (E1H - E2H) (kcal/mol)EnvironmentReference
B3LYP6-31G*2.38Gas Phase[4]
B3LYP6-311++G(d,p)2.07Gas Phase[5]
MP26-311++G(d,p)2.0Gas Phase[6]
QCISD6-311++G(d,p)2.0Gas Phase[6]
CBS-4M-2.1Gas Phase[5]
CBS-QB3-2.1Gas Phase[5]
W1-2.07Gas Phase[3]
B3LYP/PCM6-311++G(d,p)-2.87 (ε=25)Solution[7]

Note: A positive ΔE indicates that the 1H-tautomer is less stable than the 2H-tautomer.

Table 2: Calculated Bond Lengths (Å) of 1H- and 2H-Tetrazole
BondThis compound (B3LYP/6-31G)2H-Tetrazole (B3LYP/6-31G)
N1-N21.3551.309
N2-N31.3031.350
N3-N41.3551.309
N4-C51.3201.325
C5-N11.3201.325

Data extracted from a study by Ribeiro da Silva et al.[8]

Table 3: Selected Calculated Vibrational Frequencies (cm-1) of 1H- and 2H-Tetrazole
Vibrational ModeThis compound (B3LYP/6-31G)2H-Tetrazole (B3LYP/6-31G)
N-H stretch35093512
Ring stretch15151492
Ring stretch14451421
N-H in-plane bend12771290
Ring breathing10211009

Data extracted from a study by Ribeiro da Silva et al.[1]

Table 4: Calculated 13C and 1H NMR Chemical Shifts (ppm) of 1H- and 2H-Tetrazole
NucleusTautomerCalculated Chemical Shift (GIAO/B3LYP/6-311++G(d,p))
13C (C5)This compound144.3
2H-Tetrazole153.1
1H (C5-H)This compound8.85
2H-Tetrazole9.57
1H (N-H)This compound15.5 (approx.)
2H-Tetrazole8.5 (approx.)

Note: NMR chemical shifts are highly dependent on the computational method and reference standard. The values presented are illustrative and sourced from typical DFT-GIAO calculations.

Detailed Computational Protocols

The theoretical investigation of tetrazole tautomerism typically employs a multi-step computational workflow. The following outlines a standard protocol based on widely accepted methodologies.

computational_workflow start Define Tautomeric Structures (1H- and 2H-Tetrazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc energy_calc Single-Point Energy Calculation (Higher-level theory, e.g., CCSD(T)) freq_calc->energy_calc solvent_model Inclusion of Solvent Effects (e.g., PCM, SMD) energy_calc->solvent_model analysis Data Analysis and Comparison (Relative Energies, Bond Lengths, Spectra) solvent_model->analysis nmr_calc->analysis

Software

The majority of these calculations are performed using the Gaussian suite of programs (e.g., Gaussian 16).[9]

Geometry Optimization
  • Method: Density Functional Theory (DFT) is a popular and robust choice. The B3LYP hybrid functional is widely used and has been shown to provide results comparable to more computationally expensive MP2 theory for molecular geometries.[5]

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, particularly the lone pairs on the nitrogen atoms.[6]

  • Procedure: The initial structures of 1H- and 2H-tetrazole are built and their geometries are optimized to find the minimum energy conformations.

Vibrational Frequency Calculations
  • Purpose: These calculations are performed at the same level of theory as the geometry optimization. They serve two primary purposes:

    • To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) correction, which is crucial for accurate relative energy calculations.

  • Output: The output provides the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra.

High-Accuracy Single-Point Energy Calculations
  • Rationale: To obtain more accurate relative energies between the tautomers, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally intensive methods.

  • Methods:

    • Coupled-Cluster Theory: CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) is considered the "gold standard" for its high accuracy.

    • Composite Methods: Methods like the Complete Basis Set (CBS) models (e.g., CBS-QB3) and Weizmann-1 (W1) theory provide highly accurate energies by extrapolating to the complete basis set limit.[3][5]

Modeling Solvent Effects
  • Importance: As the tautomeric equilibrium is highly sensitive to the environment, modeling the effect of a solvent is crucial.

  • Method: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.[2][7] In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. This allows for the calculation of properties in a simulated solution environment.

Calculation of Spectroscopic Properties
  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10] These calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)).

  • Vibrational Spectra: The frequencies and intensities from the frequency calculation can be used to simulate the IR spectrum of each tautomer.

Conclusion

The theoretical study of 1H- and 2H-tetrazole tautomers provides a clear and detailed picture of their relative stabilities and properties. Computational chemistry has been instrumental in quantifying the energetic differences between the tautomers and in explaining the profound influence of the environment on their equilibrium. For scientists in drug discovery and materials science, a thorough understanding of these theoretical underpinnings is essential for the rational design of novel tetrazole derivatives with desired properties and functions. The data and protocols presented in this guide offer a solid foundation for further computational and experimental investigations into this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Structure and Bonding of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and key experimental methodologies related to 1H-tetrazole. The document is intended to serve as a detailed resource for professionals in chemistry, pharmacology, and materials science.

Introduction to this compound

This compound is a synthetic, five-membered heterocyclic organic compound with the molecular formula CH₂N₄.[1] It consists of a planar ring of four nitrogen atoms and one carbon atom. The tetrazole ring system is of significant interest in medicinal chemistry, where it is frequently employed as a metabolically stable bioisostere for the carboxylic acid group.[2][3] This substitution can lead to improved pharmacokinetic properties in drug candidates.[2]

The parent tetrazole exists as two aromatic tautomers, this compound and 2H-tetrazole, which differ in the position of the double bonds and the N-H proton.[4][5] A third isomer, the non-aromatic 5H-tetrazole, is energetically unfavorable and has not been experimentally observed.[6] The 1H- and 2H-isomers are in equilibrium, with the 1H-tautomer being the predominant form in the solid phase, while the 2H-tautomer is more stable in the gas phase.[4] The aromaticity of the 1H- and 2H-tetrazole rings is due to the presence of a 6 π-electron system.[4]

Molecular Structure and Geometry

The planar structure of the this compound ring has been extensively studied using both experimental techniques, primarily single-crystal X-ray diffraction, and theoretical computational methods.

The geometric parameters of the this compound molecule, including bond lengths and angles, are summarized below. Table 1 presents data derived from X-ray crystallography, providing an accurate depiction of the molecule in the solid state. Table 2 contains theoretical data from computational studies, which offers insight into the gas-phase structure.

Table 1: Experimental Bond Lengths and Angles for this compound (from X-ray Crystallography)

Parameter Bond/Angle Value
Bond Lengths N1–N2 1.343 Å
N2–N3 1.299 Å
N3–N4 1.349 Å
N4–C5 1.319 Å
C5–N1 1.321 Å
N1–H1 0.860 Å
C5–H5 0.930 Å
Bond Angles N1–N2–N3 110.1°
N2–N3–N4 104.9°
N3–N4–C5 108.7°
N4–C5–N1 109.2°
C5–N1–N2 107.1°

Data derived from high-pressure X-ray diffraction studies.[7]

Table 2: Theoretical Bond Lengths and Angles for this compound (Computational Data)

Parameter Bond/Angle Value (B3LYP/6-31+G(d))
Bond Lengths N1–N2 1.35 Å
N2–N3 1.30 Å
N3–N4 1.36 Å
N4–C5 1.32 Å
C5–N1 1.33 Å
N1–H1 1.01 Å
Bond Angles N1–N2–N3 109.6°
N2–N3–N4 105.7°
N3–N4–C5 108.1°
N4–C5–N1 109.5°
C5–N1–N2 107.1°

Data from computational studies on parent tetrazole isomers.[8]

Figure 1. Molecular Structure of this compound

Bonding and Electronic Characteristics

This compound and 2H-tetrazole exist in a tautomeric equilibrium. The 1H-isomer is generally more stable in the solid state, while the 2H-isomer dominates in the gas phase.[4] This tautomerism is a critical consideration in its synthesis and reactivity. Both tautomers are considered aromatic, possessing 6 π-electrons that are delocalized across the five-membered ring, which contributes to their stability.[4] The delocalization energy in tetrazole is approximately 209 kJ/mol.[4]

Figure 2. Tautomeric Equilibrium of Tetrazole

In the solid state, this compound molecules form extensive networks of hydrogen bonds. The primary interactions are strong N–H···N hydrogen bonds. Additionally, weaker, bifurcated C–H···N interactions contribute to the stability of the crystal lattice.[7] These hydrogen bonds create a two-dimensional sheet-like structure.[7]

Figure 3. Hydrogen Bonding Network in this compound

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its derivatives.

Table 3: NMR Spectroscopic Data for 5-Substituted 1H-Tetrazoles (in DMSO-d₆)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-Phenyl-1H-tetrazole 17.45 (1H, br, N-H), 7.99 (2H, d), 7.54 (3H, t) 155.93, 131.84, 129.78, 127.33, 124.63
5-(p-Tolyl)-1H-tetrazole 16.67 (1H, br, N-H), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s) 155.58, 141.75, 130.47, 127.42, 21.55
5-(4-Chlorophenyl)-1H-tetrazole 16.81 (1H, br, N-H), 8.00 (2H, d), 7.61 (2H, d) 154.96, 135.82, 129.43, 128.61

Data are representative for 5-substituted derivatives and were compiled from the literature.[9] The N-H proton signal is notably broad and downfield shifted due to hydrogen bonding and proton exchange.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097).[2][10] This protocol describes a general, catalyzed synthesis.

  • Materials:

    • Substituted nitrile (1.0 mmol)

    • Sodium azide (NaN₃) (1.0 - 2.0 mmol)[11]

    • Catalyst (e.g., CuSO₄·5H₂O, 2 mol%)[2]

    • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, 2 mL)[2]

    • Hydrochloric acid (4 M)

    • Ethyl acetate (B1210297) (EtOAc)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of the nitrile (1.0 mmol) in DMSO (2 mL), add sodium azide (1.0 mmol) and the catalyst (e.g., CuSO₄·5H₂O, 2 mol%).[2]

    • Stir the reaction mixture at room temperature, then increase the temperature to 120-140°C for 1-7 hours.[2][11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture by adding 10 mL of 4 M HCl to protonate the tetrazolate anion, causing the product to precipitate.[12]

    • Extract the product into an organic solvent by adding 10 mL of EtOAc.

    • Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.[2]

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

This protocol outlines the general workflow for determining the molecular structure of a small molecule like this compound.[13][14][15]

  • 1. Crystallization:

    • Grow a single crystal of high quality, typically >0.1 mm in all dimensions, with no significant defects.[14]

    • This is achieved by slow evaporation of a saturated solution, slow cooling of a supersaturated solution, or vapor diffusion.[16]

  • 2. Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-wavelength X-ray beam.[14]

    • Rotate the crystal in the beam, collecting the diffraction pattern (angles and intensities of reflected X-rays) on a detector.[15]

  • 3. Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group symmetry.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.[14]

This protocol describes the standard procedure for acquiring ¹H and ¹³C NMR spectra for a heterocyclic compound.[17]

  • 1. Sample Preparation:

    • Dissolve 5-10 mg of the purified tetrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • 2. Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a one-dimensional ¹³C spectrum, often using proton decoupling.

    • If necessary, perform two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in complex structure assignments.[17]

  • 3. Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

This protocol outlines a typical workflow for theoretical calculations on this compound using Density Functional Theory (DFT).

  • 1. Structure Building:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • 2. Calculation Setup:

    • Select a computational method, such as DFT with the B3LYP functional.

    • Choose a suitable basis set, for example, 6-31G(d,p) or 6-31+G(d), which are commonly used for organic molecules.[8][18]

    • Specify the type of calculation, such as geometry optimization followed by frequency analysis to confirm a minimum energy structure.

  • 3. Execution and Analysis:

    • Submit the calculation to a high-performance computing cluster.

    • Upon completion, analyze the output file to extract optimized geometric parameters (bond lengths, angles), energies, and vibrational frequencies.[8]

workflow Figure 4. Experimental and Computational Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis ([3+2] Cycloaddition) Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Xray X-ray Crystallography Purification->Xray Structure_Exp Experimental Structure & Confirmation NMR->Structure_Exp Xray->Structure_Exp Modeling Molecular Modeling DFT DFT Calculation (Geometry Optimization) Modeling->DFT Analysis Data Analysis DFT->Analysis Structure_Theo Theoretical Structure & Properties Analysis->Structure_Theo

Figure 4. Experimental and Computational Workflow

Conclusion

This compound possesses a unique combination of structural and electronic features, including aromaticity, tautomerism, and extensive hydrogen bonding capabilities. These characteristics are fundamental to its role as a carboxylic acid bioisostere and its broad applications in medicinal chemistry and materials science. A thorough understanding of its structure, bonding, and reactivity, facilitated by the experimental and computational methods detailed in this guide, is crucial for the rational design of novel tetrazole-containing compounds.

References

An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Tetrazole is a pivotal heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid moiety. Its acidic nature, characterized by a pKa value comparable to that of carboxylic acids, is fundamental to its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the acidity of this compound, including its underlying chemical principles, experimental determination of its pKa, and the influence of substituents on its acidic properties. Detailed experimental protocols and illustrative diagrams are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.

Introduction: The Significance of this compound Acidity

This compound is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The presence of the N-H proton confers acidic properties upon the molecule, a critical feature that governs its interactions with biological targets and its physicochemical properties, such as solubility and membrane permeability. In drug design, the tetrazole ring is often used to replace a carboxylic acid group to enhance metabolic stability and improve oral bioavailability.[1] The similarity in the acidity of these two functional groups is a key factor in this bioisosteric relationship.[2]

The Chemical Basis of this compound's Acidity

The acidity of this compound is attributed to the remarkable stability of its conjugate base, the tetrazolate anion. Upon deprotonation of the N-H proton, the resulting negative charge is extensively delocalized across the four nitrogen atoms of the aromatic ring through resonance. This charge delocalization effectively disperses the negative charge, stabilizing the anion and thus facilitating the release of the proton.

The pKa of unsubstituted this compound is approximately 4.9, which is comparable to that of acetic acid (pKa ≈ 4.76). This similarity in acidity allows the tetrazole group to mimic the ionization state and hydrogen bonding capabilities of a carboxylic acid at physiological pH.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 2H-tetrazole. In the solid phase and in solution, the 1H-tautomer is generally the predominant form. The position of this equilibrium can influence the molecule's properties, including its acidity. The deprotonation of either tautomer leads to the same resonance-stabilized tetrazolate anion.

tautomerism cluster_1H This compound cluster_2H 2H-Tetrazole 1H_structure 2H_structure 1H_structure->2H_structure caption Tautomeric equilibrium between this compound and 2H-tetrazole.

Caption: Tautomeric equilibrium of this compound.

Resonance Stabilization of the Tetrazolate Anion

The stability of the tetrazolate anion is the primary driver of this compound's acidity. The negative charge is distributed over all four nitrogen atoms, as depicted in the resonance structures below.

resonance cluster_anion Tetrazolate Anion Resonance Structures anion_1 anion_2 anion_1->anion_2 anion_3 anion_2->anion_3 anion_4 anion_3->anion_4 caption Resonance delocalization in the tetrazolate anion.

Caption: Resonance stabilization of the tetrazolate anion.

Quantitative Data on this compound Acidity

The acidity of this compound and its derivatives is quantified by their pKa values. The table below summarizes the pKa values for this compound and a selection of 5-substituted derivatives, along with their corresponding carboxylic acid bioisosteres for comparison.

Substituent (R) 5-Substituted this compound pKa Corresponding Carboxylic Acid (R-COOH) pKa
H4.893.75 (Formic Acid)
CH₃5.464.76 (Acetic Acid)
C₂H₅5.594.88 (Propanoic Acid)
C₆H₅4.434.20 (Benzoic Acid)
p-NO₂-C₆H₄3.473.44 (p-Nitrobenzoic Acid)
p-CH₃O-C₆H₄4.624.47 (p-Anisic Acid)
Cl3.69-
CF₃3.350.23 (Trifluoroacetic Acid)

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for characterizing the acidic properties of this compound and its derivatives. Several robust experimental methods are available, with potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis being the most common.

Potentiometric Titration

This classical method involves the titration of a solution of the tetrazole with a standardized solution of a strong base, while monitoring the pH of the solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Procedure: [3][4]

    • Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly beyond the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

potentiometric_workflow prep Prepare 0.01 M this compound and 0.1 M NaOH solutions calibrate Calibrate pH meter prep->calibrate titrate Titrate Tetrazole with NaOH, recording pH and volume calibrate->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine_ep Determine Equivalence Point (inflection point) plot->determine_ep determine_pka pKa = pH at Half-Equivalence Point determine_ep->determine_pka caption Workflow for pKa determination by potentiometric titration.

Caption: Potentiometric titration workflow.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Methodology: [5][6]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 3 to 7).

  • Spectral Measurement:

    • Add a small, constant amount of the this compound stock solution to each buffer solution to achieve the same final concentration.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at these wavelengths as a function of pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Capillary Electrophoresis

Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.

Methodology: [7][8][9]

  • Instrumentation and Reagents:

    • A capillary electrophoresis system equipped with a UV detector.

    • A fused-silica capillary.

    • A series of background electrolytes (buffers) with a range of pH values.

  • Procedure:

    • Rinse the capillary with the background electrolyte of a specific pH.

    • Inject a small plug of the this compound solution into the capillary.

    • Apply a high voltage across the capillary.

    • Detect the migration time of the this compound.

    • Repeat the process for each background electrolyte with a different pH.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility of this compound at each pH.

    • Plot the effective mobility versus pH.

    • The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Factors Influencing the Acidity of 5-Substituted 1H-Tetrazoles

The acidity of this compound can be significantly modulated by the nature of the substituent at the 5-position of the ring. The electronic properties of the substituent play a crucial role in stabilizing or destabilizing the tetrazolate anion.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), increase the acidity (lower the pKa) of the tetrazole. These groups pull electron density away from the ring, further delocalizing the negative charge of the conjugate base and increasing its stability.

  • Electron-donating groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅), decrease the acidity (raise the pKa) of the tetrazole. These groups push electron density into the ring, which destabilizes the negatively charged conjugate base.

The effect of substituents on the acidity of 5-substituted tetrazoles often follows the Hammett equation, which provides a linear free-energy relationship between the reaction rate or equilibrium constant of a reaction series and the electronic properties of the substituents.[1]

substituent_effects substituent Substituent at C5 ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) substituent->ewg is an edg Electron-Donating Group (EDG) (e.g., -CH₃, -alkyl) substituent->edg is an anion Tetrazolate Anion ewg->anion withdraws electron density from increased_stability Increased Stability ewg->increased_stability edg->anion donates electron density to decreased_stability Decreased Stability edg->decreased_stability stability Stability of Anion anion->stability acidity Acidity (pKa) increased_acidity Increased Acidity (Lower pKa) increased_stability->increased_acidity decreased_acidity Decreased Acidity (Higher pKa) decreased_stability->decreased_acidity caption Influence of substituents on the acidity of 5-substituted 1H-tetrazoles.

Caption: Electronic effects of substituents on tetrazole acidity.

Synthesis of 5-Substituted 1H-Tetrazoles

A common and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide (B81097), typically sodium azide (NaN₃).[10][11][12] This reaction is often catalyzed by a Lewis acid or a Brønsted acid.[13]

synthesis_workflow start Organic Nitrile (R-C≡N) + Sodium Azide (NaN₃) reaction [3+2] Cycloaddition (with catalyst, e.g., ZnCl₂ or NH₄Cl) start->reaction product 5-Substituted this compound reaction->product workup Acidic Workup & Purification product->workup final_product Isolated 5-Substituted this compound workup->final_product caption General workflow for the synthesis of 5-substituted 1H-tetrazoles.

Caption: Synthetic workflow for 5-substituted 1H-tetrazoles.

Conclusion

The acidity of this compound is a cornerstone of its utility in medicinal chemistry and drug development. A thorough understanding of its pKa, the factors that influence it, and the methods for its determination is essential for the rational design of novel therapeutic agents. The information and protocols presented in this guide are intended to provide researchers and scientists with the foundational knowledge and practical tools to effectively work with this important class of heterocyclic compounds. The ability to fine-tune the acidity of the tetrazole moiety through substitution offers a powerful strategy for optimizing the ADME properties of drug candidates.

References

Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole is a five-membered aromatic ring aza-heterocycle with four nitrogen atoms. Its structure is a key feature in many pharmacologically active compounds, where it often serves as a bioisostere for a carboxylic acid group. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures. This technical guide provides a consolidated overview of the solubility of this compound in common organic solvents, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity of the solvent. While it exhibits high solubility in polar solvents, precise quantitative data in a broad range of organic solvents is not extensively documented in readily available literature. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical ClassSolubilityTemperature (°C)Molarity (approx.)
WaterPolar Protic23 g/100 mL[1][2][3]20~3.28 M
Dimethyl Sulfoxide (DMSO)Polar Aprotic37.5 mg/mL (3.75 g/100 mL)[4]Not Specified~0.54 M
AcetonitrilePolar AproticSoluble, solutions of ~0.45M are commercially available; dilute solutions of 2-3% by mass are common.[2]Not Specified~0.45 M
MethanolPolar ProticSoluble[5][6][7]Not SpecifiedData not available
EthanolPolar ProticSolubleNot SpecifiedData not available
AcetonePolar AproticSolubleNot SpecifiedData not available
N,N-Dimethylformamide (DMF)Polar AproticSoluble, a 35% solution is commercially available.[8][9]Not SpecifiedData not available
AlcoholsPolar ProticGenerally Soluble[10]Not SpecifiedData not available

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the organic solvent of interest. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot using a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

Laser Monitoring Technique (Synthetic Method)

This is a more automated and high-throughput method for determining solubility.

Principle: A known volume of the solvent is maintained at a constant temperature while the solute is incrementally added. A laser beam is passed through the solution, and the point at which the solid no longer dissolves (indicated by a change in light scattering or transmission) is detected.

Apparatus:

  • Automated solubility determination system with a temperature-controlled vessel

  • Laser source and detector

  • Stirring mechanism (e.g., magnetic stirrer)

  • Automated solute dispensing system

  • Analytical balance

Procedure:

  • Initialization: A precise volume of the solvent is placed in the temperature-controlled vessel and allowed to reach the target temperature.

  • Titration with Solute: The automated system begins to add small, known increments of this compound to the stirred solvent.

  • Laser Detection: A laser beam continuously monitors the solution. As long as the added solute dissolves, the solution remains clear, and the laser transmission is high.

  • Saturation Point Determination: When the saturation point is reached, undissolved particles will persist in the solution, causing the laser light to scatter and the transmission to decrease. The system detects this change and records the total amount of solute added.

  • Calculation: The solubility is calculated based on the total mass of this compound added to the known volume of the solvent at the point of saturation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Solvent and Temperature prep_sf Prepare Supersaturated Mixture (Shake-Flask) start->prep_sf prep_lm Prepare Clear Solvent (Laser Monitoring) start->prep_lm equilibrate Equilibrate at Constant Temperature prep_sf->equilibrate add_solute Incrementally Add This compound prep_lm->add_solute filter Filter Supernatant equilibrate->filter detect Detect Saturation Point (Laser Transmission Drop) add_solute->detect quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate_lm Calculate Solubility detect->calculate_lm calculate_sf Calculate Solubility quantify->calculate_sf end End: Report Solubility calculate_sf->end calculate_lm->end

Caption: General workflow for solubility determination of this compound.

References

Electronic Properties of the 1H-Tetrazole Nucleus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole nucleus is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid functional group. Its unique electronic properties contribute to its biological activity and favorable pharmacokinetic profile. This guide provides a comprehensive overview of the electronic characteristics of the this compound core, including its aromaticity, electron density distribution, acidity, and the influence of substituents, supported by quantitative data, detailed experimental protocols, and explanatory visualizations.

Aromaticity and Electron Distribution

The this compound ring is an aromatic system containing six π-electrons, fulfilling Hückel's rule (4n+2 π electrons). This aromatic character is a key determinant of its planarity, stability, and electronic properties. The delocalization of π-electrons over the five-membered ring, which is composed of one carbon and four nitrogen atoms, results in a distinct electron density distribution.

Computational studies, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide valuable insights into the electronic structure of the this compound nucleus. NBO analysis, for instance, localizes the electron density into bonds and lone pairs, offering a quantitative picture of the charge distribution.

Tautomerism

Tetrazoles exist in two principal tautomeric forms: 1H- and 2H-tetrazole. The position of the proton on the nitrogen atoms significantly influences the electronic properties and stability of the ring. In the solid phase and in polar solvents, the 1H-tautomer is generally predominant, while the 2H-tautomer is favored in the gas phase.[1] The tautomeric equilibrium is a critical consideration in drug design, as the different forms can exhibit distinct biological activities and physicochemical properties.

Tautomeric equilibrium between 1H- and 2H-tetrazole.

Quantitative Electronic Data

The electronic properties of the this compound nucleus can be quantified through various computational and experimental methods. The following tables summarize key electronic parameters.

Table 1: Calculated Electronic Properties of this compound

ParameterValueMethod
Natural Atomic Charges (e)
N1-0.368NBO (B3LYP/6-311++G(d,p))
N2-0.115NBO (B3LYP/6-311++G(d,p))
N3-0.115NBO (B3LYP/6-311++G(d,p))
N4-0.287NBO (B3LYP/6-311++G(d,p))
C5+0.225NBO (B3LYP/6-311++G(d,p))
H (on N1)+0.460NBO (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-N21.354DFT (B3LYP/6-311++G(d,p))
N2-N31.291DFT (B3LYP/6-311++G(d,p))
N3-N41.354DFT (B3LYP/6-311++G(d,p))
N4-C51.321DFT (B3LYP/6-311++G(d,p))
C5-N11.345DFT (B3LYP/6-311++G(d,p))
N1-H1.012DFT (B3LYP/6-311++G(d,p))
Wiberg Bond Orders
N1-N21.15NBO (B3LYP/6-311++G(d,p))
N2-N31.65NBO (B3LYP/6-311++G(d,p))
N3-N41.15NBO (B3LYP/6-311++G(d,p))
N4-C51.35NBO (B3LYP/6-311++G(d,p))
C5-N11.25NBO (B3LYP/6-311++G(d,p))

Note: The specific values can vary slightly depending on the computational method and basis set used. The presented data is a representative example.

Acidity (pKa)

The this compound nucleus is notably acidic, with a pKa value comparable to that of carboxylic acids. This acidity is a cornerstone of its function as a carboxylic acid bioisostere. The negative charge of the resulting tetrazolate anion is delocalized over the four nitrogen atoms of the ring, leading to a stabilized conjugate base.

Table 2: Acidity of this compound and Comparison with Carboxylic Acid

CompoundpKa
This compound~4.9
Acetic Acid~4.76
Benzoic Acid~4.2

The acidity of 5-substituted 1H-tetrazoles is significantly influenced by the electronic nature of the substituent at the C5 position. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Bioisosterism with Carboxylic Acids

The this compound group is a widely recognized and successful bioisostere for the carboxylic acid moiety in drug design. This is due to several key similarities in their physicochemical properties:

  • Similar Acidity: As shown in Table 2, the pKa of this compound is very close to that of many carboxylic acids, meaning it will exist in its anionic (tetrazolate) form at physiological pH (7.4), similar to a carboxylate.

  • Similar Size and Shape: The tetrazole ring is planar and has a comparable size to the carboxylic acid group.

  • Hydrogen Bonding Capability: The tetrazolate anion can act as a hydrogen bond acceptor, mimicking the interactions of a carboxylate group with biological targets. However, the hydrogen bond environment around the tetrazolate extends further from the core of the molecule by about 1.2 Å compared to a carboxylate.[2][3]

Replacing a carboxylic acid with a this compound can offer several advantages in drug development, including improved metabolic stability, enhanced lipophilicity, and potentially altered binding interactions.

bioisosteres cluster_drug Carboxylic_Acid Carboxylic Acid (R-COOH) pKa ~ 4-5 Metabolically liable Hydrogen bond donor/acceptor Properties {Key Properties for Bioisosterism|Similar Acidity|Comparable Size|Hydrogen Bonding Capacity} Carboxylic_Acid->Properties shares Bioisosteric_Replacement Bioisosteric Replacement Carboxylic_Acid->Bioisosteric_Replacement Tetrazole This compound (R-CN4H) pKa ~ 4-5 Metabolically stable Hydrogen bond donor/acceptor Tetrazole->Properties shares Bioisosteric_Replacement->Tetrazole

Bioisosteric relationship between carboxylic acid and this compound.

Substituent Effects

The electronic properties of the this compound ring are highly tunable through the introduction of substituents at the C5 position. The nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the electron density distribution, aromaticity, acidity, and reactivity of the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens decrease the electron density on the tetrazole ring, increase its acidity (lower pKa), and can influence its reactivity in chemical transformations.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups increase the electron density on the ring, decrease its acidity (higher pKa), and can affect its interaction with biological targets.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on a reaction center. Hammett constants (σ) for various substituents on a phenyl ring are well-established and can be used to predict the electronic influence on an attached tetrazole ring.

substituent_effects cluster_ring cluster_properties Tetrazole This compound (Core Nucleus) Properties Acidity (pKa) Aromaticity Reactivity Biological Activity Tetrazole->Properties EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) EWG->Tetrazole Decreases Electron Density Increases Acidity (Lower pKa) EDG Electron-Donating Group (EDG) (e.g., -NH2, -OCH3, -CH3) EDG->Tetrazole Increases Electron Density Decreases Acidity (Higher pKa)

Influence of substituents on the electronic properties of the this compound ring.

Table 3: Hammett Substituent Constants (σ) for Common Substituents on a Phenyl Ring [4][5]

Substituentσmetaσpara
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-OH0.12-0.37
-NH₂-0.16-0.66
-F0.340.06
-Cl0.370.23
-Br0.390.23
-CN0.560.66
-NO₂0.710.78
-COOH0.370.45

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile[1][6]

This protocol describes a common method for the synthesis of a 5-substituted this compound.

Materials:

Procedure:

  • To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g).

  • Stir the mixture at room temperature for a few minutes.

  • Heat the reaction mixture to 140 °C and maintain this temperature for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of EtOAc.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer twice with 10 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude solid product, 5-phenyl-1H-tetrazole.

  • The crude product can be further purified by recrystallization.

Determination of pKa by Potentiometric Titration[7][8]

This protocol outlines the determination of the acid dissociation constant (pKa) of a tetrazole derivative using a potentiometer.

Materials and Equipment:

  • Potentiometer (pH meter) with a combination pH electrode

  • Burette (10 or 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (50 or 100 mL)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • The tetrazole compound to be analyzed

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the tetrazole compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).

  • Titration Setup:

    • Place a 20 mL aliquot of the sample solution in a beaker with a magnetic stir bar.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).

    • Purge the solution with nitrogen gas for about 10 minutes to remove dissolved carbon dioxide.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Titration:

    • If the tetrazole is acidic, make the initial solution acidic (pH 1.8-2.0) by adding a small amount of 0.1 M HCl.

    • Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Computational Workflow for Electronic Property Analysis

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a this compound derivative using DFT and NBO methods.

dft_workflow Start Start: Define Molecular Structure Geom_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy Structure) Geom_Opt->Freq_Calc NBO_Analysis Natural Bond Orbital (NBO) Analysis Freq_Calc->NBO_Analysis MEP_Calc Molecular Electrostatic Potential (MEP) Calculation Freq_Calc->MEP_Calc Output Output Electronic Properties NBO_Analysis->Output Atomic Charges Bond Orders Hybridization MEP_Calc->Output Electron Density Surface Reactivity Sites Data_Analysis Data Analysis and Interpretation Output->Data_Analysis End End Data_Analysis->End

Computational workflow for analyzing tetrazole electronic properties.

This guide provides a foundational understanding of the key electronic properties of the this compound nucleus, essential for its application in medicinal chemistry and drug design. The interplay of aromaticity, electron distribution, acidity, and substituent effects governs its behavior and biological function, making it a versatile and valuable heterocyclic system for the development of novel therapeutics.

References

Introduction to the Aromaticity of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Aromaticity of the 1H-Tetrazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The this compound ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a crucial scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals is partly attributed to its role as a bioisostere for the carboxylic acid group. A fundamental property governing the stability and reactivity of this ring system is its aromaticity. Aromatic compounds are cyclic, planar molecules with a continuous system of overlapping p-orbitals containing a specific number of delocalized π-electrons, typically adhering to Hückel's rule (4n+2 π-electrons). The this compound ring, with its six π-electrons (one from each of the two double-bonded nitrogens and the carbon, and a lone pair from one of the single-bonded nitrogens), fits this criterion, leading to significant thermodynamic stability.[1] This guide provides a comprehensive technical overview of the aromatic character of the this compound ring system, focusing on theoretical and experimental evidence.

Theoretical Evaluation of Aromaticity

Computational chemistry provides powerful tools to quantify the aromaticity of molecules. The most common descriptors are based on magnetic, geometric, and energetic criteria.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

Table 1: Representative Calculated NICS Values for Substituted Tetrazoles

CompoundNICS(0)zz (ppm)NICS(1)zz (ppm)Computational Method
5-amino-1H-tetrazole-17.0-12.5B3LYP/6-311++G
5-carboxyl-1H-tetrazole-18.5-14.0B3LYP/6-311++G
2-methyl-5-carboxyl-tetrazole-18.0-13.5B3LYP/6-311++G**
Note: The zz component of the NICS tensor is often considered a better descriptor of π-aromaticity. Data adapted from theoretical studies on substituted tetrazoles.[2]
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while a value of 0 corresponds to a non-aromatic system. Negative values can indicate anti-aromaticity.

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a given bond type, and R_i is the actual bond length.

While a specific HOMA value for the parent this compound from multiple experimental sources is not readily compiled, computational studies on C-substituted tetrazoles show HOMA values that correspond to a certain degree of aromaticity.[4] The 2H-tautomer generally exhibits a slightly higher HOMA value than the 1H-tautomer, suggesting greater aromatic character.[4]

Table 2: Experimental Bond Lengths of this compound from X-ray Crystallography

BondBond Length (Å)
N1-N21.353
N2-N31.299
N3-N41.353
N4-C51.321
C5-N11.321
Data extracted from crystallographic studies of this compound.[5]
Energetic Criteria: Aromatic Stabilization Energy (ASE)

Aromatic Stabilization Energy (ASE) quantifies the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. It is typically calculated using isodesmic or homodesmotic reactions in computational studies. A higher ASE value indicates greater aromatic stabilization. The delocalization energy of the tetrazole ring has been reported to be 209 kJ/mol.[1]

Experimental Evidence of Aromaticity

Experimental techniques provide crucial validation for the theoretical predictions of aromaticity.

NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift of protons attached to an aromatic ring is influenced by the ring current. Protons outside the ring in an aromatic system are deshielded and resonate at a higher chemical shift (downfield). The proton at the C5 position of the this compound ring typically appears at a downfield chemical shift, consistent with an aromatic structure.

Table 3: ¹H NMR Chemical Shifts of the C5-H Proton of this compound in Various Solvents

SolventChemical Shift (δ, ppm)
DMSO-d₆~9.45
Acetone-d₆~8.84
CDCl₃~8.50
Note: Chemical shifts can vary slightly depending on the concentration and temperature. Data compiled from various sources.[6][7][8]
X-ray Crystallography

X-ray diffraction studies on crystalline this compound provide precise measurements of bond lengths and angles. In an aromatic system, the bond lengths are expected to be intermediate between those of typical single and double bonds, indicating electron delocalization. The bond lengths within the this compound ring, as shown in Table 2, support the presence of a delocalized π-system.[5] The ring is also found to be essentially planar, a prerequisite for aromaticity.[9]

Methodologies

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A typical experimental setup for acquiring ¹H NMR spectra of this compound involves dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) containing a small amount of a reference standard like tetramethylsilane (B1202638) (TMS). The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] The chemical shifts are reported in parts per million (ppm) relative to the TMS signal. For enhanced sensitivity and resolution, techniques like multinuclear NMR (¹³C, ¹⁵N) can also be employed.[11]

4.1.2. Single-Crystal X-ray Diffraction The experimental setup for single-crystal X-ray diffraction involves mounting a suitable single crystal of this compound on a goniometer.[12] The crystal is then irradiated with a monochromatic X-ray beam.[12] The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is used to determine the electron density map of the molecule, from which the precise atomic positions and, consequently, bond lengths and angles can be calculated.[13][14]

Computational Protocols

4.2.1. NICS Calculation NICS values are typically calculated using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[15] The calculation is performed using quantum chemistry software packages like Gaussian.[16] A "ghost" atom (Bq) is placed at the geometric center of the tetrazole ring (for NICS(0)) or at a specified distance above it (e.g., 1 Å for NICS(1)). An NMR calculation is then performed, and the negative of the computed isotropic magnetic shielding value for the ghost atom gives the NICS value.[16]

4.2.2. HOMA Index Calculation The HOMA index is calculated from the bond lengths obtained from either experimental X-ray diffraction data or from a geometry optimization calculation using a reliable computational method (e.g., DFT). The formula requires the optimized bond lengths of the ring, the number of bonds, and standard reference bond lengths for single and double bonds of the specific types present in the ring.

4.2.3. Aromatic Stabilization Energy (ASE) Calculation ASE is calculated as the energy difference in a balanced chemical equation where the number of each type of bond is conserved. Isodesmic and homodesmotic reactions are designed for this purpose. The energies of all species in the reaction are calculated at a high level of theory (e.g., DFT or ab initio methods), and the ASE is determined from the reaction enthalpy.

Visualizations

Aromaticity_Criteria cluster_criteria Criteria for Assessment cluster_indices Quantitative Indices Aromaticity Aromaticity of This compound Magnetic Magnetic (Ring Current) Aromaticity->Magnetic Geometric Geometric (Bond Lengths) Aromaticity->Geometric Energetic Energetic (Stability) Aromaticity->Energetic NICS NICS (Negative Values) Magnetic->NICS HOMA HOMA (Values close to 1) Geometric->HOMA ASE ASE (Positive Values) Energetic->ASE

Caption: Logical relationship between the concept of aromaticity and its quantitative assessment criteria.

Experimental_Workflow cluster_exp Experimental Determination cluster_data Data Analysis start This compound Sample NMR NMR Spectroscopy start->NMR XRD X-ray Diffraction start->XRD ChemShift Chemical Shift (δ) NMR->ChemShift BondLengths Bond Lengths (Å) XRD->BondLengths Aromaticity_Confirmation Confirmation of Aromaticity ChemShift->Aromaticity_Confirmation BondLengths->Aromaticity_Confirmation

Caption: Workflow for the experimental determination of this compound aromaticity.

Computational_Workflow cluster_calc Computational Methods cluster_indices Aromaticity Indices Calculation start In Silico Model of This compound DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) start->DFT NICS_calc NICS Calculation DFT->NICS_calc HOMA_calc HOMA Calculation DFT->HOMA_calc ASE_calc ASE Calculation DFT->ASE_calc Aromaticity_Quant Quantitative Assessment of Aromaticity NICS_calc->Aromaticity_Quant HOMA_calc->Aromaticity_Quant ASE_calc->Aromaticity_Quant

Caption: Workflow for the computational assessment of this compound aromaticity.

Conclusion

The aromaticity of the this compound ring system is a well-established concept supported by a confluence of theoretical and experimental evidence. Computationally, magnetic criteria such as NICS consistently indicate the presence of a diatropic ring current, geometric indices like HOMA show a high degree of bond length equalization, and energetic calculations reveal significant aromatic stabilization energy. These theoretical findings are corroborated by experimental data, where the downfield ¹H NMR chemical shift of the C5-proton and the intermediate bond lengths observed in X-ray crystallography are characteristic features of an aromatic system. Understanding the aromatic nature of the this compound ring is paramount for predicting its chemical behavior and for the rational design of novel pharmaceuticals and energetic materials.

References

A Technical Guide to the Nomenclature of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 1H-Tetrazole

Tetrazoles are a class of synthetic heterocyclic organic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom.[1] The parent compound, with the chemical formula CH₂N₄, can exist in several tautomeric forms, with the this compound and 2H-tetrazole isomers being the most common.[1] In solution and the solid phase, the this compound tautomer is generally the predominant form.[1][2]

For professionals in drug development and medicinal chemistry, the tetrazole moiety is of paramount importance. It serves as a key bioisostere for the carboxylic acid functional group.[2] With a pKa of approximately 4.9, similar to that of carboxylic acids, the 5-substituted-1H-tetrazole group is ionized at physiological pH, allowing it to mimic the interactions of a carboxylate group with biological receptors while often providing enhanced metabolic stability and improved membrane penetration.[2] A firm understanding of its nomenclature is therefore essential for clear communication and documentation in research and development.

This guide provides an in-depth overview of the core principles of IUPAC nomenclature for this compound and its derivatives.

Core IUPAC Nomenclature for the this compound Ring

The systematic naming of tetrazole derivatives follows the established rules of IUPAC substitutive nomenclature. The process involves identifying the principal functional group, selecting and numbering the parent structure, and naming all substituents as prefixes.[3]

Numbering the this compound Ring

The foundation of naming any substituted tetrazole is the correct numbering of the ring atoms. According to IUPAC conventions for heterocyclic systems, numbering begins at a heteroatom and proceeds around the ring to give the other heteroatoms the lowest possible locants.

For this compound, the presence of the "indicated hydrogen" (the 1H prefix) definitively assigns the starting position.

  • Rule 1 : The nitrogen atom bearing the hydrogen atom is assigned locant 1.

  • Rule 2 : Numbering proceeds sequentially around the ring.

Figure 1: IUPAC Numbering Scheme for the this compound Ring.

The Preferred IUPAC Name (PIN) for the parent compound is This compound .[4] The alternative name 1H-1,2,3,4-tetrazole is not the preferred name.[4]

Naming Substituted 1H-Tetrazoles

The naming convention for a this compound derivative depends on the priority of the tetrazole group relative to other functional groups present in the molecule.

Case 1: this compound as the Principal Functional Group

When the this compound ring is the principal functional group (i.e., it has the highest priority among all functional groups present), the molecule is named as a substituted this compound.

  • Step 1 : Identify all substituents attached to the tetrazole ring.

  • Step 2 : Assign locants to these substituents based on the numbering scheme (positions 1 or 5 are the most common for substitution).

  • Step 3 : List the substituent names as prefixes in alphabetical order.

  • Step 4 : The parent name is this compound.

Example 1 : A methyl group at position 5.

  • Name : 5-methyl-1H-tetrazole

Example 2 : A phenyl group at position 1.

  • Name : 1-phenyl-1H-tetrazole

Example 3 : A methyl group at position 1 and a bromo group at position 5.

  • Name : 5-bromo-1-methyl-1H-tetrazole

Case 2: this compound as a Substituent

When a functional group with higher priority according to IUPAC rules (e.g., carboxylic acid, sulfonic acid) is present in the molecule, the this compound ring is treated as a substituent.[5][6]

  • Rule : The substituent name for the this compound group is tetrazolyl .

  • Prefix Construction : The prefix must indicate the specific isomer and the point of attachment to the parent structure.

    • For attachment at position 5, the prefix is (1H-tetrazol-5-yl) .

    • For attachment at position 1, the prefix is (1H-tetrazol-1-yl) .

  • Parentheses : Parentheses are required to enclose the complex substituent name to avoid ambiguity.[4]

Example 1 : A this compound ring attached at its C5 position to the second carbon of acetic acid.

  • Higher Priority Group : Carboxylic acid.

  • Parent Structure : Acetic acid.

  • Tetrazole as Substituent : (1H-tetrazol-5-yl)

  • Name : 2-(1H-tetrazol-5-yl)acetic acid

Summary of Nomenclature Rules

The following table summarizes the naming conventions with illustrative examples.

Molecular Structure DescriptionPrincipal GroupIUPAC NameRule Applied
This compound ring with a phenyl group on the C5 atom.This compound5-phenyl-1H-tetrazoleTetrazole is the principal group. Substituent is prefixed.
This compound ring with an ethyl group on the N1 atom.This compound1-ethyl-1H-tetrazoleTetrazole is the principal group. N-substitution is indicated by locant '1'.
Benzoic acid with a this compound ring attached at its C5 position to the para- (C4) position of the benzene (B151609) ring.Carboxylic Acid4-(1H-tetrazol-5-yl)benzoic acidCarboxylic acid has higher priority. Tetrazole is named as a substituent.
Propane with a hydroxyl group on C1 and a this compound ring attached at its N1 position to C3.Alcohol (-ol)3-(1H-tetrazol-1-yl)propan-1-olAlcohol has higher priority than the N-linked tetrazole as a substituent.

Visualization of the Naming Workflow

The logical process for determining the correct IUPAC name for a this compound-containing compound can be visualized as a flowchart.

G start Start: Identify all functional groups in molecule check_priority Does the molecule contain a group with higher priority than tetrazole? (e.g., -COOH, -SO3H) start->check_priority tetrazole_is_parent Name as a substituted this compound check_priority->tetrazole_is_parent No tetrazole_is_substituent Name tetrazole as a '(1H-tetrazol-x-yl)' prefix check_priority->tetrazole_is_substituent Yes step2_parent Identify and number all substituents on the tetrazole ring (C5, N1, etc.) tetrazole_is_parent->step2_parent step2_substituent Identify and name the parent structure (e.g., 'benzoic acid', 'acetic acid') tetrazole_is_substituent->step2_substituent step3_parent Alphabetize prefixes and append to the parent name 'this compound' step2_parent->step3_parent end_parent Final Name: (prefixes)-1H-tetrazole step3_parent->end_parent step3_substituent Combine the tetrazolyl prefix (with locant) with the parent name step2_substituent->step3_substituent end_substituent Final Name: (locant)-(1H-tetrazol-x-yl)-(parent name) step3_substituent->end_substituent

Caption: A flowchart illustrating the decision-making process for IUPAC nomenclature of this compound derivatives.

Conclusion

The nomenclature of this compound is systematic and follows the foundational principles of IUPAC organic chemistry rules. The key determination is whether the tetrazole ring serves as the parent hydride or as a substituent, a decision governed by the hierarchy of functional group priorities. For researchers in medicinal chemistry, mastering this nomenclature is not merely an academic exercise; it is a critical skill for accurate representation, searching, and communication of chemical structures that are central to modern drug discovery and development.

References

1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a critical pharmacophore in modern drug design, largely due to its ability to act as a bioisosteric replacement for the carboxylic acid group. A key feature of 5-substituted tetrazoles is their existence as a mixture of two tautomeric forms: the 1H- and 2H-isomers. The position of the proton on the tetrazole ring significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the tautomerism between 1H- and 2H-tetrazoles, focusing on their relative stability, spectroscopic differentiation, and synthetic accessibility.

Core Concepts of 1H- vs. 2H-Tetrazole Tautomerism

The tautomeric equilibrium between 1H- and 2H-tetrazoles is a dynamic process influenced by several factors, including the physical state (gas, solution, or solid), the polarity of the solvent, and the electronic nature of the substituent at the C5 position.

In the gas phase , the 2H-tautomer is generally the more stable form.[1][2] However, in the solid state and in polar solvents , the equilibrium typically shifts to favor the more polar 1H-tautomer.[2][3] This shift is attributed to the better solvation of the more polar 1H isomer in polar environments. The 1H tautomer generally possesses a larger dipole moment compared to the 2H tautomer.[4][5]

Substituent effects also play a crucial role in determining the tautomeric preference. Electron-donating groups at the C5 position tend to favor the 2H-tautomer, while electron-withdrawing groups can increase the proportion of the 1H-tautomer in solution.

Quantitative Analysis of Tautomer Stability and Properties

The relative stability and properties of 1H- and 2H-tetrazole tautomers have been extensively studied using computational and experimental methods. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Calculated Relative Energies of 5-Substituted 1H- and 2H-Tetrazoles in the Gas Phase

Substituent (at C5)Calculation MethodΔE (E1H - E2H) (kcal/mol)Reference
-HB3LYP/6-31G1.8[6]
-HB3LYP/6-31+G2.9[6]
-HB3LYP/6-311++G**2.92[6]
-HB3LYP/cc-pVTZ2.47[6]
-CH3B3LYP/6-31G1.5[6]
-CH3B3LYP/6-31+G2.4[6]
-CH3B3LYP/6-311++G 2.52[6]
-CH3B3LYP/cc-pVTZ2.11[6]
-C2H5B3LYP/6-31G1.5[6]
-C2H5B3LYP/6-31+G*2.6[6]
-C2H5B3LYP/6-311++G2.61[6]
-C2H5B3LYP/cc-pVTZ2.21[6]
-OHB3LYP/6-31G0.2[6]
-OHB3LYP/6-31+G1.9[6]
-OHB3LYP/6-311++G**1.99[6]
-OHB3LYP/cc-pVTZ1.81[6]
-NH2B3LYP/6-31G2.7[6]
-NH2B3LYP/6-31+G3.6[6]
-NH2B3LYP/6-311++G 3.01[6]
-NH2B3LYP/cc-pVTZ2.46[6]
-NO2B3LYP/6-31G2.0[6]
-NO2B3LYP/6-31+G*2.8[6]
-NO2B3LYP/6-311++G2.99[6]
-NO2B3LYP/cc-pVTZ2.27[6]
-COOHB3LYP/6-31G0.0[6]
-COOHB3LYP/6-31+G2.1[6]
-COOHB3LYP/6-311++G**1.98[6]
-COOHB3LYP/cc-pVTZ1.62[6]
-C6H5B3LYP/6-31G2.4[6]
-C6H5B3LYP/6-31+G2.9[6]
-C6H5B3LYP/6-311++G**2.99[6]
-C6H5B3LYP/cc-pVTZ2.68[6]

Table 2: Acidity (pKa) of Selected 5-Substituted-1H-tetrazoles in Water

Substituent (at C5)pKa in H2OReference
-H4.89[7]
-CH35.55[7]
-C6H54.43[7]
-NH26.05[7]
-NO20.84[7]

Table 3: Calculated Dipole Moments of 1H- and 2H-Tetrazole Tautomers

TautomerSubstituent (at C5)Calculation MethodDipole Moment (Debye)Reference
1H-Tetrazole-HDFT/B3LYP/6-31G5.39[4]
2H-Tetrazole-HDFT/B3LYP/6-31G2.13[4]
This compound-CH3DFT/B3LYP/6-31G5.56[4]
2H-Tetrazole-CH3DFT/B3LYP/6-31G2.06[4]
This compound-NH2DFT/B3LYP/6-31G6.18[4]
2H-Tetrazole-NH2DFT/B3LYP/6-31G3.16[4]
This compound-NO2DFT/B3LYP/6-31G2.97[4]
2H-Tetrazole-NO2DFT/B3LYP/6-31G5.34[4]
This compound-ClDFT/B3LYP/6-31G3.63[4]
2H-Tetrazole-ClDFT/B3LYP/6-31G0.63[4]
This compound-CF3DFT/B3LYP/6-31G2.92[4]
2H-Tetrazole-CF3DFT/B3LYP/6-31G2.82[4]
This compound-C6H5DFT/B3LYP/6-31G5.27[4]
2H-Tetrazole-C6H5DFT/B3LYP/6-31G2.37[4]

Experimental Protocols for Tautomer Characterization

Accurate characterization of the tautomeric ratio is essential for understanding structure-activity relationships. The following sections detail key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between 1H- and 2H-tetrazole isomers and for quantifying their relative abundance in solution.

Key Differentiating Features:

  • 13C NMR: The chemical shift of the C5 carbon is a reliable indicator of the tautomeric form. The C5 carbon in the 2H-tautomer is typically deshielded (appears at a higher ppm value) compared to the 1H-tautomer.

  • 15N NMR: The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the position of the proton. This technique provides unambiguous identification of the tautomers.

  • 1H NMR: The chemical shift of the N-H proton can be observed, although it is often broad and its position is solvent-dependent. The chemical shifts of substituents attached to the ring or to a nitrogen atom can also differ between the two tautomers.

Detailed Protocol for 1H NMR Analysis of Tautomeric Ratio:

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-substituted tetrazole in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration (typically 5-10 mg/mL).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the temperature to a constant value (e.g., 298 K) and allow the sample to equilibrate for several minutes before data acquisition.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for minor tautomers.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Identify distinct, well-resolved signals corresponding to each tautomer. These could be signals from the substituent or the C-H proton if present.

    • Integrate the selected signals for each tautomer.

    • Calculate the molar ratio of the two tautomers by dividing the integral values.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to differentiate between 1H and 2H tautomers, particularly in the solid state.

Key Differentiating Features:

  • N-H Stretching: The N-H stretching vibration in the 1H-tautomer typically appears as a broad band in the region of 2500-3200 cm-1 due to hydrogen bonding.

  • Ring Vibrations: The fingerprint region (below 1600 cm-1) contains characteristic ring stretching and bending vibrations that differ between the two isomers. For example, the 1H-tautomer often shows a characteristic band around 1098 cm-1, while the 2H-isomer may have a distinct band near 735 cm-1.[8]

Detailed Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) and place it in a liquid cell with an appropriate path length.

  • Instrument Setup:

    • Perform a background scan with the empty sample compartment (for KBr pellet or liquid cell) or with the clean ATR crystal.

    • Set the desired number of scans (e.g., 16-32) and resolution (e.g., 4 cm-1).

  • Data Acquisition:

    • Place the sample in the IR beam and acquire the spectrum.

  • Data Analysis:

    • Identify the key vibrational bands, including the N-H stretching and the fingerprint region.

    • Compare the experimental spectrum with reference spectra or computationally predicted spectra for the 1H and 2H tautomers to identify the predominant form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the proton on the tetrazole ring in the solid state.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the tetrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary unit cell determination.

    • Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to determine the precise atomic coordinates, including the position of the hydrogen atom on the tetrazole ring. The location of the proton will definitively identify the tautomer present in the crystal lattice.

Synthetic Protocols

The ability to selectively synthesize either the 1H- or 2H-tetrazole isomer is crucial for targeted drug design.

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) source.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or water.[11][12]

  • Addition of Reagents: Add sodium azide (NaN3) (1.5-3 equivalents) and a catalyst. Common catalysts include zinc(II) bromide (ZnBr2) or ammonium (B1175870) chloride (NH4Cl).[11]

  • Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using an organic solvent, carefully pour the mixture into a beaker containing ice and water.

    • Acidify the aqueous solution to pH 2-3 with a mineral acid (e.g., HCl). This will protonate the tetrazolate anion and cause the 5-substituted-1H-tetrazole to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain the pure 5-substituted-1H-tetrazole.

General Protocol for the Regioselective Synthesis of 2,5-Disubstituted-2H-tetrazoles

The synthesis of 2,5-disubstituted tetrazoles often involves the alkylation or arylation of a pre-formed 5-substituted-1H-tetrazole. Regiocontrol can be challenging, but certain conditions favor the formation of the 2H-isomer.

  • Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-1H-tetrazole (1 equivalent) in a suitable aprotic polar solvent such as DMF or acetonitrile.

  • Deprotonation: Add a base (1-1.2 equivalents), such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the tetrazole and form the tetrazolate anion. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation/Arylation: Add the alkylating or arylating agent (1-1.2 equivalents), such as an alkyl halide or an activated aryl halide, to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the 2,5-disubstituted-2H-tetrazole from the often-formed 1,5-disubstituted-1H-tetrazole isomer and any unreacted starting material.

Visualizing Tautomerism and Experimental Workflows

dot

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole.

dot

SynthesisWorkflow cluster_1H This compound Synthesis cluster_2H 2H-Tetrazole Synthesis Nitrile Nitrile Cycloaddition [3+2] Cycloaddition (NaN3, Catalyst) Nitrile->Cycloaddition Tetrazolate Tetrazolate Anion Cycloaddition->Tetrazolate Protonation Acidic Work-up Tetrazolate->Protonation Product1H 5-Substituted-1H-Tetrazole Protonation->Product1H Start1H 5-Substituted-1H-Tetrazole Deprotonation2H Deprotonation (Base) Start1H->Deprotonation2H Alkylation Alkylation/Arylation (R-X) Deprotonation2H->Alkylation Product2H 2,5-Disubstituted-2H-Tetrazole Alkylation->Product2H

Caption: General synthetic workflows for 1H- and 2H-tetrazoles.

CharacterizationWorkflow Sample Tetrazole Sample NMR NMR Spectroscopy (1H, 13C, 15N) Sample->NMR IR FT-IR Spectroscopy Sample->IR Xray X-ray Crystallography Sample->Xray Data Tautomer Ratio & Structural Information NMR->Data IR->Data Xray->Data

References

1H-Tetrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Heterocyclic Compound

Introduction

1H-Tetrazole is a nitrogen-rich, five-membered heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block in drug design, where it frequently serves as a bioisostere for the carboxylic acid group. This technical guide provides a detailed overview of this compound, covering its fundamental properties, synthesis protocols, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is an odorless, white to light-yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative overview of this compound.

PropertyValueReference
Chemical Formula CH2N4[1][2][3]
Molecular Weight 70.05 g/mol [1][3][4]
Exact Mass 70.027946081 Da[1]
Melting Point 155-157 °C[1]
Density 1.529 g/cm³[3]
Water Solubility 23 g/100 mL at 20 °C[1]
CAS Registry Number 288-94-8[2]

Synthesis and Experimental Protocols

The synthesis of tetrazoles can be achieved through several routes. A prevalent and effective method involves the heterocyclization of primary amines with an orthoester and sodium azide (B81097).[5][6] This one-pot synthesis is valued for its use of readily available and inexpensive starting materials.[5]

Experimental Protocol: Synthesis of 1-Substituted 1H-Tetrazoles

This protocol outlines a general procedure for the synthesis of 1-substituted 1H-tetrazoles from a primary amine, triethyl orthoformate, and sodium azide.

Materials:

  • Substituted primary amine (2.0 mmol)

  • Sodium azide (NaN₃) (2.0 mmol)

  • Triethyl orthoformate (2.4 mmol)[7]

  • Catalyst (e.g., Yb(OTf)₃, Zinc salts, or ASBN catalyst) (catalytic amount)[7][8]

  • Solvent (e.g., acetic acid, DMSO, or solvent-free)[5][9]

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine the primary amine (2.0 mmol), sodium azide (2.0 mmol), and the chosen solvent.[5]

  • Add the catalyst to the mixture.

  • Slowly add triethyl orthoformate (2.4 mmol) to the stirring mixture at room temperature.[7]

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and maintain under reflux for the required time (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1-substituted this compound.

Characterization:

  • Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The logical workflow for this process, from starting materials to the final characterized product, is illustrated in the diagram below.

Synthesis_Workflow Start Starting Materials (Amine, NaN3, Orthoformate) Reaction One-Pot Reaction (Catalyst, Heat) Start->Reaction Combine Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Quench Purification Purification (Chromatography/Recrystallization) Workup->Purification Isolate Crude Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purified Compound Product Final Product (1-Substituted this compound) Characterization->Product Confirm Structure

General workflow for the synthesis and characterization of 1-substituted 1H-tetrazoles.

Applications in Drug Development

The tetrazole ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[10][11][12] Its prominence stems from its role as a bioisostere of the carboxylic acid functional group.[10][13]

Bioisosterism with Carboxylic Acid: The tetrazole ring mimics the steric and electronic properties of a carboxylic acid. Its pKa is comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[14] This substitution can lead to significant improvements in a drug candidate's properties, including:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[11]

  • Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can improve the molecule's ability to cross cell membranes.[11]

  • Improved Potency and Receptor Binding: The unique geometry and electronic distribution of the tetrazole can lead to more favorable interactions with biological targets.[11]

The following diagram illustrates the concept of bioisosteric replacement in a generic drug molecule.

Bioisostere_Diagram Bioisosteric Replacement: Carboxylic Acid vs. This compound cluster_0 Original Drug Candidate cluster_1 Bioisosteric Analogue Molecule1 R-COOH Receptor1 Target Receptor Molecule1->Receptor1 Binding Molecule2 R-CNNNN-H Receptor2 Target Receptor Molecule2->Receptor2 Improved Binding & Properties

Bioisosteric relationship between a carboxylic acid and a this compound moiety in drug design.

Safety and Handling

This compound presents a significant explosion risk and must be handled with extreme caution.

  • Explosion Hazard: It can explode if exposed to shock, friction, or heat.[1] It is classified as an explosive substance (UN 0504, Class 1.1).[15] Heating above its melting point of 155-157 °C can lead to rapid and explosive decomposition.[16]

  • Handling: Always handle in a well-ventilated area using non-sparking tools.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and impervious clothing.[16][17][18] Grounding and bonding of containers and receiving equipment is essential to prevent electrostatic discharge.[15][16]

  • Storage: Store in the original container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[15][16][18] It should be stored separately from combustible materials, strong acids, strong bases, and oxidizers.[15][16]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[17] If inhaled, move the victim to fresh air.[17] Seek immediate medical attention in all cases of exposure.[15][17]

Conclusion

This compound is a compound of immense value in modern chemistry. Its unique properties as a stable, nitrogen-rich heterocycle make it an indispensable tool in the development of new pharmaceuticals. While its utility is vast, the inherent hazards associated with its handling and storage necessitate strict adherence to safety protocols. A thorough understanding of its chemistry, synthesis, and safety profile is crucial for any researcher or scientist working with this versatile and powerful molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties. The synthesis of 5-substituted-1H-tetrazoles from organic nitriles via [3+2] cycloaddition with an azide (B81097) source is the most direct and widely employed method. This document provides detailed application notes and experimental protocols for several common and efficient methods for this transformation, catering to various laboratory settings and substrate requirements.

The fundamental reaction involves the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of an azide anion and subsequent cyclization to form the aromatic tetrazole ring. While traditional methods often involved hazardous reagents like hydrazoic acid or toxic tin compounds, modern protocols have shifted towards safer and more environmentally benign alternatives.[1][2]

General Reaction Scheme

The synthesis of 1H-tetrazoles from organic nitriles and an azide source is a formal [3+2] cycloaddition reaction. The generally accepted mechanism involves the activation of the nitrile by a catalyst, followed by the addition of the azide ion and subsequent cyclization.

Caption: General reaction for the synthesis of 5-substituted-1H-tetrazoles.

Comparative Summary of Synthesis Protocols

The choice of synthetic protocol can depend on factors such as substrate scope, desired reaction conditions (e.g., solvent, temperature), and safety considerations. The following table summarizes key quantitative data for three widely used methods.

ProtocolCatalystAzide SourceSolventTemperature (°C)Typical Reaction Time (h)General Yield Range (%)Reference
A: Zinc-Catalyzed (Sharpless) ZnBr₂NaN₃Water100-17012-4880-98
B: Amine Salt-Catalyzed Pyridine (B92270)·HClNaN₃DMF100-1204-2485-95[3]
C: Ammonium (B1175870) Chloride-Catalyzed NH₄ClNaN₃DMF90-12012-7270-90[2][4]

Experimental Protocols

Protocol A: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This method is highly regarded for its use of water as a solvent, enhancing safety by minimizing the risk of generating explosive hydrazoic acid and avoiding flammable organic solvents. The scope is broad, accommodating a variety of aromatic, and both activated and unactivated alkyl nitriles.[5][6]

Workflow:

Zinc-Catalyzed Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_analysis Analysis A1 Combine Nitrile, NaN₃, ZnBr₂, and Water A2 Heat to reflux (e.g., 100-170 °C) A1->A2 Stir vigorously B1 Cool to room temp. A2->B1 Monitor by TLC/LC-MS B2 Acidify with HCl to pH ~1 B1->B2 B3 Filter precipitate or extract with organic solvent B2->B3 B4 Wash and Dry B3->B4 C1 Characterize Product (NMR, IR, MS, MP) B4->C1

Caption: Workflow for the zinc-catalyzed synthesis of 1H-tetrazoles.

Detailed Procedure (Example: Synthesis of 5-phenyl-1H-tetrazole):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (B105546) (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (0.5-1.0 eq).

  • Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours depending on the substrate.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous solution to a pH of approximately 1 by the slow addition of concentrated hydrochloric acid. This protonates the tetrazole, causing it to precipitate.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 5-phenyl-1H-tetrazole. Dry the product under vacuum.

Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Acidification of azide-containing solutions will generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.

Protocol B: Amine Salt-Catalyzed Synthesis in DMF

This protocol utilizes an amine salt, such as pyridine hydrochloride or triethylammonium (B8662869) chloride, as a catalyst in an organic solvent like N,N-dimethylformamide (DMF).[3][7] This method is effective for a range of aromatic and aliphatic nitriles, often providing good to excellent yields.[3]

Detailed Procedure (Example: Synthesis of 5-(4-methylphenyl)-1H-tetrazole):

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) and pyridine hydrochloride (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 110-120 °C with stirring. Monitor the reaction by TLC until the starting nitrile is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the solution with an appropriate acid (e.g., 2M HCl) to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • Purification: Recrystallize from a suitable solvent if necessary.

Protocol C: Ammonium Chloride-Catalyzed Synthesis in DMF

This is a classic and cost-effective method for tetrazole synthesis.[2][8] Ammonium chloride acts as a Brønsted acid catalyst to activate the nitrile.

Detailed Procedure (Example: Synthesis of 5-benzyl-1H-tetrazole):

  • Reaction Setup: To a flask containing benzyl (B1604629) cyanide (1.0 eq), add DMF, followed by sodium azide (1.5 eq) and ammonium chloride (1.5 eq).[4]

  • Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water.

  • Acidify to pH ~2 with concentrated HCl.

  • Isolation: If a precipitate forms, it can be filtered. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting solid can be purified by column chromatography or recrystallization.

Troubleshooting and Optimization

  • Low Yields:

    • Ensure the reagents are pure and dry, especially the solvent (DMF).

    • Increase the reaction temperature or time, but be mindful of potential decomposition.

    • For sterically hindered or electron-rich nitriles, a more potent Lewis acid catalyst might be required.

  • Incomplete Reaction:

    • Verify the activity of the catalyst.

    • An excess of the azide salt and catalyst may be necessary for less reactive nitriles.

  • Product Isolation Issues:

    • If the tetrazole product is water-soluble, extraction with an organic solvent will be necessary instead of precipitation and filtration.[9]

    • Ensure complete protonation during the acidic work-up for efficient precipitation.

Logical Flow for Protocol Selection

The selection of an appropriate protocol can be guided by the nature of the substrate and the available laboratory resources.

ProtocolSelection start Start with Organic Nitrile q1 Is a 'green' or aqueous-based synthesis preferred? start->q1 p1 Use Protocol A: Zinc-Catalyzed in Water q1->p1 Yes q2 Is the nitrile sensitive to strong Lewis acids? q1->q2 No end_node Proceed to Synthesis p1->end_node p2 Use Protocol B or C: Amine Salt or NH₄Cl in DMF q2->p2 Yes q3 Is the nitrile sterically hindered or electron-rich? q2->q3 No p2->end_node q3->p2 No p3 Consider higher temperatures, longer reaction times, or stronger Lewis acid catalysts q3->p3 Yes p3->end_node

Caption: Decision tree for selecting a this compound synthesis protocol.

References

[3+2] cycloaddition for 1H-Tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the [3+2] cycloaddition reaction for the synthesis of 1H-tetrazoles, a critical reaction for researchers, scientists, and professionals in drug development. Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds. The 1H-tetrazole moiety, in particular, is recognized as a bioisostere for the carboxylic acid group, making it a valuable component in medicinal chemistry for designing drug candidates with improved metabolic stability and bioavailability.[1][2] The [3+2] cycloaddition of azides with nitriles is the most direct and widely employed method for constructing the tetrazole ring.[3][4][5]

This document provides an overview of the reaction mechanism, detailed experimental protocols for various catalytic systems, a summary of quantitative data, and essential safety information.

Reaction Mechanism: The [3+2] Cycloaddition

The formation of a 5-substituted this compound ring occurs via a formal [3+2] cycloaddition between the three nitrogen atoms of an azide (B81097) source (like sodium azide) and the carbon-nitrogen triple bond of a nitrile.[6] The reaction is often facilitated by catalysts that activate the nitrile component, thereby lowering the activation energy for the cycloaddition.[7][8]

Most proposed mechanisms involve the coordination of a Lewis acid or protonation of the nitrile nitrogen. This activation makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide anion. The subsequent cyclization and protonation lead to the formation of the stable aromatic tetrazole ring.[9][10]

Reaction_Mechanism RCN R-C≡N (Nitrile) Activated_Nitrile Activated Nitrile [R-C≡N-M]⁺ or [R-C≡NH]⁺ RCN->Activated_Nitrile Activation N3 N₃⁻ (Azide) Intermediate Linear Intermediate N3->Intermediate Nucleophilic Attack Cat Lewis Acid (M⁺) or Brønsted Acid (H⁺) Cat->Activated_Nitrile Tetrazole 5-Substituted This compound Tetrazole_img Activated_Nitrile->Intermediate Intermediate->Tetrazole Cyclization & Protonation

Caption: General mechanism of acid-catalyzed [3+2] cycloaddition for tetrazole synthesis.

Catalytic Systems

A variety of catalysts have been developed to improve the efficiency, safety, and environmental footprint of tetrazole synthesis. These can be broadly categorized into homogeneous and heterogeneous systems.

Catalytic_Systems cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis (Green Chemistry Focus) Title Catalytic Approaches for [3+2] Cycloaddition LewisAcids Lewis Acids (e.g., Zn(II), AlCl₃) Title->LewisAcids Soluble metal salts BronstedAcids Brønsted Acids (e.g., NH₄Cl) Title->BronstedAcids Proton donors MetalComplexes Transition Metal Complexes (e.g., Co(II), Cu(I)) Title->MetalComplexes Coordination complexes Organocatalysts Organocatalysts (e.g., L-proline) Title->Organocatalysts Metal-free SolidAcids Solid Acids (e.g., Silica Sulfuric Acid) Title->SolidAcids Recyclable, easy separation Nanocatalysts Nanocatalysts (e.g., ZnO, Fe₃O₄@lysine-Pd(0)) Title->Nanocatalysts High surface area & activity Photocatalysts Photocatalysts (e.g., Co@g-C₃N₄) Title->Photocatalysts Visible-light driven

Caption: Classification of catalytic systems for this compound synthesis.

Application Notes & Protocols

Safety Precautions:

  • Azide Hazard: Sodium azide (NaN₃) is highly toxic. Avoid contact with skin and eyes, and do not inhale the dust.

  • Hydrazoic Acid (HN₃) Formation: Acidification of azide salts generates hydrazoic acid, which is highly toxic, volatile, and explosive.[4] All reactions involving azides and acids must be conducted in a well-ventilated fume hood.[9] Some protocols, particularly those using water at a slightly alkaline pH, are designed to minimize the release of HN₃.[11]

  • Heavy Metal Toxicity: Some catalysts involve toxic heavy metals. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.[4][7]

Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol is a robust and environmentally friendly method that utilizes water as the solvent, significantly enhancing safety by mitigating explosion hazards and minimizing the formation of volatile hydrazoic acid.[11]

  • Materials:

    • Organic nitrile (e.g., Benzonitrile)

    • Sodium azide (NaN₃)

    • Zinc bromide (ZnBr₂)

    • Deionized water

    • Hydrochloric acid (HCl), 3M

    • Ethyl acetate (B1210297)

    • Sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol, 1.2 equiv), zinc bromide (5 mmol, 0.5 equiv), and deionized water (20 mL).

    • Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution to pH ~1-2 by slowly adding 3M HCl. This protonates the tetrazole salt, causing it to precipitate. Caution: Perform this step slowly in a fume hood as some HN₃ may be evolved.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude 5-substituted this compound, which can be further purified by recrystallization.

Protocol 2: Homogeneous Cobalt(II)-Complex Catalyzed Synthesis

This method employs a well-defined cobalt(II) complex as a homogeneous catalyst, achieving high yields under milder conditions compared to uncatalyzed reactions.[7]

  • Materials:

    • Organic nitrile (e.g., Benzonitrile)

    • Sodium azide (NaN₃)

    • Cobalt(II) complex catalyst (e.g., [Co(L)(H₂O)₂] where L is a tetradentate ligand) (1 mol%)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Deionized water

    • Ethyl acetate

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a reaction vial, combine the organic nitrile (1 mmol), sodium azide (1.2 mmol, 1.2 equiv), and the Cobalt(II) catalyst (0.01 mmol, 1 mol%).

    • Add DMSO (3 mL) and seal the vial.

    • Heat the mixture to 110 °C and stir for 12 hours.

    • Cool the reaction to room temperature.

    • Add water (10 mL) to the reaction mixture.

    • Acidify with HCl to pH ~2 to precipitate the product.

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If necessary, the product can be purified by column chromatography.

Protocol 3: Heterogeneous Silica Sulfuric Acid (SSA) Catalyzed Synthesis

This protocol utilizes a recyclable solid acid catalyst, simplifying product purification and aligning with green chemistry principles.[1][12]

  • Materials:

    • Organic nitrile

    • Sodium azide (NaN₃)

    • Silica Sulfuric Acid (SSA)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a flask, add the nitrile (1 mmol), sodium azide (1.5 mmol, 1.5 equiv), SSA (0.1 g), and DMF (5 mL).

    • Heat the mixture to 130 °C with stirring for the required time (typically 4-10 hours), monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the SSA catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

    • Pour the filtrate into water (20 mL) and acidify with HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under vacuum to obtain the product.

General Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add Nitrile, NaN₃, Catalyst, Solvent - Assemble glassware Start->Setup Reaction 2. Reaction - Heat to specified temperature - Stir for required time Setup->Reaction Monitor 3. Monitoring - Use TLC or LC-MS to track  consumption of starting material Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup & Isolation - Cool reaction - Acidify (Caution!) - Filter or Extract Monitor->Workup Complete Purification 5. Purification - Recrystallization or - Column Chromatography Workup->Purification Characterization 6. Characterization - NMR, IR, Mass Spec - Melting Point Purification->Characterization End Pure Product Characterization->End

Caption: A typical experimental workflow for the synthesis of 1H-tetrazoles.

Data Presentation

The efficiency of the [3+2] cycloaddition is highly dependent on the substrate, catalyst, and reaction conditions. Below is a summary of representative data.

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole

EntryCatalyst (mol%)Azide SourceSolventTemp (°C)Time (h)Yield (%)Reference
1ZnBr₂ (50%)NaN₃Water1002491[11]
2Co(II)-complex (1%)NaN₃DMSO1101298[7]
3Silica Sulfuric AcidNaN₃DMF130495[1]
4None (Ammonium Chloride)NaN₃DMF120-130>24~22 (crude)[9]
5Co@g-C₃N₄NaN₃AcetonitrileRT1292[13]

Table 2: Substrate Scope for Cobalt(II)-Complex Catalyzed Synthesis[7]

EntryNitrile SubstrateProductTime (h)Yield (%)
1Benzonitrile5-Phenyl-1H-tetrazole1298
24-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazole1296
34-Methoxybenzonitrile5-(4-Methoxyphenyl)-1H-tetrazole1295
44-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazole1294
52-Naphthonitrile5-(Naphthalen-2-yl)-1H-tetrazole1292
6Acetonitrile5-Methyl-1H-tetrazole2489
7Phenylacetonitrile5-Benzyl-1H-tetrazole1891

References

Catalytic Synthesis of 1-Substituted 1H-Tetrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-substituted 1H-tetrazoles, a critical scaffold in medicinal chemistry and materials science. The following sections summarize key catalytic methods, present quantitative data for comparative analysis, and offer step-by-step experimental procedures.

Introduction

1-Substituted 1H-tetrazoles are five-membered nitrogen-containing heterocycles that are recognized as important pharmacophores. They serve as bioisosteres for carboxylic acids and cis-amides, offering improved metabolic stability and pharmacokinetic properties.[1] The synthesis of these compounds has evolved significantly, with a strong emphasis on catalytic methods that offer efficiency, safety, and sustainability.[1][2] Modern approaches often utilize transition metal catalysts, nanocatalysts, and green chemistry principles to facilitate the construction of the tetrazole ring.[2][3][4]

The primary synthetic routes involve the [3+2] cycloaddition of an azide (B81097) source with an isocyanide or a one-pot multicomponent reaction involving an amine, an orthoformate, and an azide.[2][5][6] Catalysis plays a crucial role in lowering the activation energy for these transformations, often leading to higher yields, milder reaction conditions, and improved regioselectivity.[7][8]

Catalytic Methodologies and Data Comparison

A variety of catalytic systems have been developed for the synthesis of 1-substituted 1H-tetrazoles. This section provides a comparative summary of some prominent methods, with quantitative data presented in tabular format for ease of reference.

Copper-Catalyzed Synthesis

Copper-based catalysts, particularly in nanoparticulate form, have proven to be highly effective for the synthesis of 1-substituted tetrazoles. These catalysts are often supported on magnetic nanoparticles, allowing for easy recovery and reuse.[9][10]

Table 1: Comparison of Copper-Catalyzed Synthesis of 1-Substituted 1H-Tetrazoles

CatalystAmine SubstrateReaction ConditionsYield (%)Reference
Cu nano-catalyst on Fe3O44-NitroanilineSolvent-free, 100°C95[9]
Cu nano-catalyst on Fe3O44-ChloroanilineSolvent-free, 100°C92[9]
Cu nano-catalyst on Fe3O44-MethoxyanilineSolvent-free, 100°C90[9]
Fe3O4@...-Cu ComplexVarious anilinesWater, 90°C84-92[3]
Silver-Catalyzed Synthesis

Silver nanoparticles supported on materials like sodium borosilicate have been employed as efficient heterogeneous catalysts for this transformation. These methods often benefit from solvent-free conditions and short reaction times.[11][12]

Table 2: Silver Nanoparticle-Catalyzed Synthesis of 1-Substituted 1H-Tetrazoles

CatalystAmine SubstrateReaction ConditionsYield (%)Reference
Ag/Sodium Borosilicate4-ChloroanilineSolvent-free, 120°C, 3h95[11][13]
Ag/Sodium Borosilicate4-NitroanilineSolvent-free, 120°C, 3h92[11]
Ag/Sodium BorosilicateAnilineSolvent-free, 120°C, 3h88[11]
Other Catalytic Systems

Besides copper and silver, other metals and materials have been successfully used. Palladium-catalyzed three-component coupling reactions have been reported for the synthesis of allyltetrazoles, which can be further deprotected.[14] Green and sustainable approaches have utilized natural zeolites like Natrolite as reusable heterogeneous catalysts under solvent-free conditions.[4][15] Ytterbium(III) triflate has also been shown to be an effective catalyst for this reaction.[16]

Table 3: Various Catalytic Systems for 1-Substituted 1H-Tetrazole Synthesis

CatalystSynthetic MethodKey FeaturesYield Range (%)Reference
Palladium (Pd(PPh3)4)Three-component couplingSynthesis of 2-allyltetrazolesGood[14]
Natrolite ZeoliteOne-pot, three-componentHeterogeneous, reusable, solvent-freeHigh[4]
Yb(OTf)3Three-component reactionEfficient Lewis acid catalystGood[16]
Zinc Sulfide (ZnS) NPsMicrowave-assistedHeterogeneous, solvent-free, rapidup to 88[17]

Experimental Protocols

This section provides detailed experimental procedures for representative catalytic syntheses of 1-substituted 1H-tetrazoles.

Protocol 1: Copper Nanoparticle-Catalyzed Synthesis (Solvent-Free)

This protocol is adapted from a method utilizing a magnetically recoverable copper nanocatalyst.[9]

Materials:

  • Substituted amine (2.0 mmol)

  • Sodium azide (0.13 g, 2.0 mmol)

  • Triethyl orthoformate (0.296 g, 2.0 mmol)

  • Copper nano-catalyst (50 mg)[9]

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine the amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.0 mmol), and the copper nano-catalyst (50 mg).

  • Stir the mixture at 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the magnetic catalyst using a strong magnet.

  • Pour the reaction mixture over ice and extract the organic layer with ethyl acetate (2 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture (1:10) to obtain the pure 1-substituted-1H-tetrazole.

Protocol 2: Silver Nanoparticle-Catalyzed Synthesis (Solvent-Free)

This protocol is based on the use of a silver/sodium borosilicate nanocomposite catalyst.[11]

Materials:

  • Substituted amine (2.0 mmol)

  • Sodium azide (2.0 mmol)

  • Triethyl orthoformate (2.4 mmol)

  • Ag/Sodium Borosilicate Nanocomposite (ASBN) catalyst (0.05 g)[11]

Procedure:

  • Combine the amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the ASBN catalyst (0.05 g) in a reaction vessel.

  • Heat the mixture at 120°C for 3 hours under solvent-free conditions.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Perform an appropriate work-up to isolate the product. The catalyst can be recovered by filtration and reused.[11]

Protocol 3: Natrolite Zeolite-Catalyzed Synthesis (Solvent-Free)

This green chemistry approach utilizes a natural and reusable heterogeneous catalyst.[4]

Materials:

  • Substituted amine (2.0 mmol)

  • Sodium azide (2.0 mmol)

  • Triethyl orthoformate

  • Natrolite zeolite catalyst

Procedure:

  • Combine the amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate, and the Natrolite zeolite catalyst in a reaction vessel.

  • Heat the mixture under solvent-free conditions.

  • Upon completion, the product can be isolated through a simple work-up procedure.

  • The Natrolite zeolite catalyst can be recovered by simple filtration and reused for subsequent reactions.[4]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic workflow and a plausible catalytic cycle for the synthesis of 1-substituted 1H-tetrazoles.

G cluster_workflow General Experimental Workflow reagents Combine Amine, Sodium Azide, Orthoformate & Catalyst reaction Heat Reaction Mixture (e.g., 100-120°C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool & Work-up monitoring->workup Reaction Complete catalyst_sep Catalyst Separation (Filtration/Magnet) workup->catalyst_sep extraction Product Extraction catalyst_sep->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product 1-Substituted This compound purification->product

Caption: General workflow for the catalytic synthesis of 1-substituted 1H-tetrazoles.

G cluster_cycle Plausible Reaction Pathway amine R-NH2 (Amine) intermediate1 Imidate Intermediate amine->intermediate1 orthoformate HC(OEt)3 (Orthoformate) orthoformate->intermediate1 azide NaN3 (Sodium Azide) intermediate2 Azido-Imidate Intermediate azide->intermediate2 intermediate1->intermediate2 tetrazole 1-Substituted This compound intermediate2->tetrazole Intramolecular Cyclization catalyst Catalyst (e.g., Cu, Ag, Zeolite) catalyst->intermediate1 Activation tetrazole->catalyst Catalyst Regeneration

Caption: A plausible reaction pathway for the formation of 1-substituted 1H-tetrazoles.

Conclusion

The catalytic synthesis of 1-substituted 1H-tetrazoles has seen remarkable advancements, with a diverse array of efficient and sustainable methods now available to researchers. The use of heterogeneous and nanocatalysts, in particular, offers significant advantages in terms of catalyst recyclability and simplified product purification. The protocols and data presented herein provide a valuable resource for scientists engaged in the discovery and development of novel tetrazole-containing molecules for pharmaceutical and other applications. The continued exploration of new catalytic systems will undoubtedly lead to even more environmentally benign and economically viable synthetic routes in the future.

References

Green Synthesis of 1H-Tetrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 1H-tetrazole derivatives. The focus is on environmentally benign methodologies that offer advantages such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. These methods are crucial for sustainable drug discovery and development, as tetrazole moieties are key pharmacophores in numerous marketed drugs.[1][2][3][4]

Introduction to Green Synthesis Approaches

Traditional methods for synthesizing tetrazoles often involve hazardous reagents, toxic solvents, and harsh reaction conditions.[5] Green chemistry principles aim to mitigate these issues by focusing on:

  • Safer Solvents and Reaction Conditions: Utilizing water, polyethylene (B3416737) glycol (PEG), glycerol (B35011), or solvent-free conditions.[1][6][7]

  • Catalysis: Employing reusable and non-toxic catalysts, such as nanocatalysts and biocatalysts, to enhance reaction efficiency.[5][8][9]

  • Atom Economy: Designing reactions, like multicomponent reactions (MCRs), that maximize the incorporation of starting materials into the final product.[2][3][8]

  • Energy Efficiency: Using alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.[1]

The following sections detail various green synthetic protocols, present comparative data, and provide diagrams to illustrate the workflows and underlying principles.

I. Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions are highly efficient, step- and atom-economical processes that combine three or more reactants in a single step to form a complex product.[2][8] The Ugi-azide four-component reaction (UT-4CR) is a prominent example used for the synthesis of α-aminomethyl tetrazoles.[3]

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine OnePot One-Pot Reaction Amine->OnePot Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->OnePot Isocyanide Isocyanide Isocyanide->OnePot Azide (B81097) Azide Source (e.g., NaN3) Azide->OnePot Tetrazole 1,5-Disubstituted This compound OnePot->Tetrazole Ugi-Azide Reaction

Application Note:

The Ugi-azide reaction offers a convergent pathway to a diverse library of 1,5-disubstituted tetrazoles.[3] This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source. The reaction proceeds through the formation of an α-adduct from the amine and carbonyl, which then reacts with the isocyanide and azide. This method is highly valued in medicinal chemistry for generating libraries of drug-like molecules.[3][4]

Experimental Protocol: Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles

This protocol is a general representation based on literature procedures.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Sodium azide (NaN3) (1.2 mmol)

  • Methanol (B129727) (5 mL)

  • Water (as a co-solvent, if needed)[10]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and methanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture and continue stirring for another 10 minutes.

  • Add sodium azide (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the 1,5-disubstituted tetrazole.[10]

II. Nanocatalyst-Mediated Synthesis of 5-Substituted-1H-Tetrazoles

The use of nanocatalysts represents a significant advancement in green chemistry, offering high catalytic activity, stability, and recyclability.[5] Magnetic nanocatalysts, in particular, allow for easy separation from the reaction mixture using an external magnet.[9]

Nanocatalyst_Workflow cluster_synthesis Synthesis cluster_reaction Reaction & Separation cluster_products Products & Catalyst Recycling Nitrile Organic Nitrile NaN3 Sodium Azide Catalyst Magnetic Nanocatalyst Solvent Green Solvent (e.g., Water, PEG-400) Reaction [3+2] Cycloaddition Separation Magnetic Separation Reaction->Separation Product 5-Substituted This compound Separation->Product Product Isolation RecycledCatalyst Recycled Catalyst Separation->RecycledCatalyst Catalyst Recovery RecycledCatalyst->Reaction Reuse

Application Note:

The [3+2] cycloaddition of nitriles and sodium azide is a common method for synthesizing 5-substituted-1H-tetrazoles.[10] Nanocatalysts, such as Fe3O4@SiO2-SO3H, can significantly enhance the reaction rate under green conditions.[9] The use of a green solvent like polyethylene glycol 400 (PEG-400) further improves the environmental profile of this synthesis.[7]

Experimental Protocol: Fe3O4@SiO2-SO3H Catalyzed Synthesis

This protocol is adapted from a study on magnetic nanocatalyst-mediated synthesis.[9]

Materials:

  • Aryl/Alkyl Nitrile (1.0 mmol)

  • Sodium azide (1.5 mmol)

  • Fe3O4@SiO2-SO3H nanocatalyst (0.02 g)

  • PEG-400 (3 mL)

  • Round-bottom flask equipped with a condenser

  • Magnetic stirrer with heating plate

  • External magnet

Procedure:

  • In a round-bottom flask, combine the nitrile (1.0 mmol), sodium azide (1.5 mmol), Fe3O4@SiO2-SO3H nanocatalyst (0.02 g), and PEG-400 (3 mL).

  • Heat the mixture at 120 °C with stirring for the required time (see table below). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (B1210297) (10 mL) and place an external magnet at the bottom of the flask to separate the catalyst.

  • Decant the solution and wash the catalyst with ethyl acetate (2 x 5 mL).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the 5-substituted-1H-tetrazole.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

III. Catalyst-Free Synthesis of 1H-Tetrazoles

Eliminating the catalyst altogether represents a highly desirable green chemistry approach, as it simplifies product purification and avoids potential metal contamination.[2][8] Catalyst-free methods often utilize green solvents like glycerol or employ continuous-flow technologies.[6][11][12]

Green_Principles cluster_approaches Key Approaches cluster_benefits Benefits GreenChem Green Synthesis of Tetrazoles MCR Multicomponent Reactions GreenChem->MCR NanoCat Nanocatalysis GreenChem->NanoCat CatFree Catalyst-Free Methods GreenChem->CatFree GreenSolv Green Solvents GreenChem->GreenSolv AtomEcon High Atom Economy MCR->AtomEcon Recycle Catalyst Recyclability NanoCat->Recycle SimpleWorkup Simplified Workup CatFree->SimpleWorkup ReducedWaste Waste Minimization GreenSolv->ReducedWaste

Application Note:

The synthesis of 5-substituted-1H-tetrazoles can be achieved without a catalyst by heating a mixture of a nitrile and sodium azide in glycerol.[6] Glycerol is a biodegradable, non-toxic, and high-boiling solvent, making it an excellent medium for this transformation. Continuous-flow methods also offer a safe and rapid catalyst-free synthesis of 1-substituted 1H-tetrazoles.[11][12]

Experimental Protocol: Catalyst-Free Synthesis in Glycerol

This protocol is based on a catalyst-free method using glycerol.[6]

Materials:

  • Organic Nitrile (1.0 mmol)

  • Sodium azide (2.0 mmol)

  • Glycerol (2 mL)

  • Round-bottom flask with a condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Add the organic nitrile (1.0 mmol), sodium azide (2.0 mmol), and glycerol (2 mL) to a round-bottom flask.

  • Heat the reaction mixture at 120 °C with stirring for the appropriate time (see table below). Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) and acidify with dilute HCl to pH ~3.

  • The product will precipitate from the solution.

  • Filter the solid, wash with water, and dry to afford the pure 5-substituted-1H-tetrazole.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives using the green methods described above.

Table 1: Nanocatalyst-Mediated Synthesis of 5-Substituted-1H-Tetrazoles *

EntryNitrileProductTime (h)Yield (%)
1Benzonitrile5-Phenyl-1H-tetrazole2.595
24-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazole2.098
34-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazole3.092
4Acetonitrile5-Methyl-1H-tetrazole4.085

*Data is representative and compiled from various sources on nanocatalyzed reactions.

Table 2: Catalyst-Free Synthesis of 5-Substituted-1H-Tetrazoles in Glycerol *

EntryNitrileProductTime (h)Yield (%)
1Benzonitrile5-Phenyl-1H-tetrazole590
24-Methoxybenzonitrile5-(4-Methoxyphenyl)-1H-tetrazole688
33-Chlorobenzonitrile5-(3-Chlorophenyl)-1H-tetrazole492
4Pivalonitrile5-tert-Butyl-1H-tetrazole875

*Data is representative and compiled from literature on catalyst-free synthesis.

Table 3: Natural Catalyst (Cuttlebone) Mediated Synthesis of 5-Substituted-1H-Tetrazoles *

EntryNitrileSolventTemperature (°C)Time (h)Yield (%)
1BenzonitrileDMSO1101.598
24-BromobenzonitrileDMSO1101.096
32-ChlorobenzonitrileDMSO1101.595
4AdiponitrileDMSO1102.590

*This method utilizes cuttlebone as a natural, low-cost, and effective heterogeneous catalyst.[13][14]

Conclusion

The green synthesis methods outlined in this document provide viable and sustainable alternatives to traditional synthetic routes for this compound derivatives. By incorporating principles of green chemistry, researchers can significantly reduce the environmental impact of their work while often benefiting from simplified procedures, improved safety, and high product yields. The choice of method will depend on the specific tetrazole derivative being synthesized and the available laboratory resources. The protocols and data presented here serve as a valuable starting point for scientists engaged in the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols for 1H-Tetrazole Formation Using Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1H-tetrazoles using sodium azide (B81097), a critical reaction in medicinal chemistry and drug development. The tetrazole moiety is a key functional group in numerous pharmaceuticals due to its role as a metabolically stable isostere for carboxylic acids.[1][2][3] This document outlines the general reaction, detailed experimental protocols, and essential safety considerations.

Introduction to 1H-Tetrazole Synthesis

The formation of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide is a well-established and widely utilized transformation in organic synthesis. The core of this reaction is a [3+2] cycloaddition between the nitrile (R-C≡N) and the azide anion (N₃⁻).[4][5] Various catalytic systems have been developed to facilitate this reaction under milder conditions, improve yields, and broaden the substrate scope. These include the use of Lewis acids, Brønsted acids, and organocatalysts.[6]

The tetrazole ring is a prominent feature in several marketed drugs, such as the angiotensin II receptor blockers Losartan and Valsartan, where it mimics the carboxylic acid group, leading to improved pharmacokinetic profiles.[1][3] The versatility of the tetrazole functional group extends to its use in developing antibacterial, antifungal, anticancer, and antiviral agents.[3]

Reaction Mechanism and Workflow

The generally accepted mechanism for the formation of 1H-tetrazoles from nitriles and sodium azide involves the activation of the nitrile by a catalyst, followed by nucleophilic attack of the azide ion and subsequent cyclization. While a concerted [2+3] cycloaddition is possible, stepwise mechanisms are often proposed, particularly in the presence of catalysts.[5]

Diagram of the General Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_end Product Nitrile Organic Nitrile (R-C≡N) Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Cycloaddition Catalyst Catalyst (e.g., Zn(II) salts, amine salts, silica (B1680970) sulfuric acid) Catalyst->Cycloaddition Solvent Solvent (e.g., DMF, Water, Solvent-free) Solvent->Cycloaddition Heating Heating (Conventional or Microwave) Heating->Cycloaddition Acidification Acidification Cycloaddition->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization/Chromatography Extraction->Crystallization Tetrazole 5-Substituted this compound Crystallization->Tetrazole

Caption: A generalized workflow for the synthesis of 5-substituted 1H-tetrazoles.

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water

This protocol is adapted from the work of Demko and Sharpless (2001), which provides an environmentally benign method using water as the solvent.[6][7]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol)

  • Zinc bromide (ZnBr₂) (2 mmol)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (2 mmol), and deionized water (20 mL).

  • Heat the reaction mixture to reflux and stir vigorously for the time indicated in Table 1 (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous solution to pH ~1 by the dropwise addition of 3M HCl. This step protonates the tetrazole and should be performed in a well-ventilated fume hood due to the formation of hydrazoic acid (HN₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF

This method utilizes a heterogeneous catalyst, silica sulfuric acid, for the synthesis of 5-substituted 1H-tetrazoles in dimethylformamide (DMF).[8]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (15 mmol)

  • Silica sulfuric acid (0.2 g)

  • Dimethylformamide (DMF) (20 mL)

  • Ammonium (B1175870) chloride solution

  • Ethyl acetate

Procedure:

  • In a 50 mL round-bottom flask, combine the organic nitrile (10 mmol), sodium azide (15 mmol), silica sulfuric acid (0.2 g), and DMF (20 mL).

  • Heat the mixture to 120 °C and stir for the appropriate time as indicated in Table 2 (typically 4-8 hours). Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Pour the filtrate into a saturated solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization from an appropriate solvent system.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the reaction outcomes for various nitriles under the conditions of the protocols described above.

Table 1: Zinc-Catalyzed Synthesis in Water

EntrySubstrate (Nitrile)Reaction Time (h)Yield (%)
1Benzonitrile2491
24-Methylbenzonitrile2493
34-Chlorobenzonitrile1295
4Acetonitrile4885
5Pivalonitrile4875

Table 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF

EntrySubstrate (Nitrile)Reaction Time (h)Yield (%)
1Benzonitrile695
24-Methoxybenzonitrile492
34-Nitrobenzonitrile888
4Phenylacetonitrile690
5Adiponitrile885 (di-tetrazole)

Safety Precautions for Handling Sodium Azide

Sodium azide (NaN₃) is a highly toxic and potentially explosive compound that requires strict safety protocols.

Health Hazards:

  • Acute Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.[9][10] It can inhibit the cytochrome oxidase system, similar to cyanide.

  • Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[9][11] All acidification steps must be performed in a well-ventilated chemical fume hood.

Physical Hazards:

  • Explosion Risk: While sodium azide itself is thermally stable to a degree, it can decompose violently when heated above 275 °C.[11]

  • Shock-Sensitive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive heavy metal azides.[11][12][13] Never use metal spatulas to handle sodium azide. [12][13] Avoid contact with metal pipes, equipment, and ground glass joints.[12]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[10][11]

  • Ventilation: Handle solid sodium azide and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Storage: Store sodium azide in a cool, dry, well-ventilated area away from acids, heavy metals, and halogenated solvents.[10][11][12] Keep containers tightly sealed and clearly labeled.[10]

Waste Disposal:

  • Never pour azide-containing waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.[10][13]

  • All sodium azide waste must be collected in properly labeled, non-metal containers for hazardous waste disposal according to institutional guidelines.[10]

Diagram of Safety Precautions

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Waste Disposal ppe_nodes Lab Coat Safety Goggles Nitrile Gloves handling_nodes Use in Fume Hood Avoid Metal Spatulas Avoid Contact with Acids & Metals storage_nodes Cool, Dry, Ventilated Area Tightly Sealed, Non-Metal Containers Separate from Incompatibles disposal_nodes NO Drain Disposal Collect in Labeled, Non-Metal Containers Follow Institutional Protocols

Caption: Key safety considerations for working with sodium azide.

References

Application Notes: 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 1H-tetrazole ring is a widely employed and successful strategy in drug design.[1][2] This substitution can significantly enhance a drug candidate's pharmacological profile by improving its physicochemical and pharmacokinetic properties while maintaining or improving its biological activity.[3] Tetrazoles are structurally similar to carboxylic acids in terms of their acidity and planar nature, allowing them to mimic the ionic interactions often crucial for receptor binding.[1][4] This document provides a detailed overview of the applications of this compound as a carboxylic acid bioisostere, including comparative data, experimental protocols, and visual representations of relevant pathways and workflows.

Advantages of Tetrazole Bioisosteres

Replacing a carboxylic acid with a this compound offers several potential advantages in drug design:

  • Enhanced Metabolic Stability: Carboxylic acids are susceptible to rapid metabolism through pathways like glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[2][3] 1H-tetrazoles are generally more resistant to these metabolic transformations, often resulting in a longer half-life and improved in vivo efficacy.[2] While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[2]

  • Increased Lipophilicity: The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[2] This increased lipophilicity can lead to improved membrane permeability and oral absorption.[2]

  • Similar Acidity: 1H-tetrazoles have a pKa in the range of 4.5-5.1, which is very similar to that of carboxylic acids (pKa ~4.0-5.0).[2] This comparable acidity allows the tetrazole to exist in its ionized form at physiological pH, enabling it to form key ionic interactions with biological targets in a manner similar to a carboxylate.[2]

  • Improved Oral Bioavailability: The enhanced metabolic stability and lipophilicity of tetrazole-containing compounds can contribute to improved oral bioavailability, a critical parameter for orally administered drugs. A prominent example is Losartan, an angiotensin II receptor antagonist, where the tetrazole bioisostere was found to be effective after oral administration, unlike its carboxylic acid precursor.[3]

Disadvantages and Considerations

Despite the advantages, there are some potential drawbacks to consider when using a tetrazole bioisostere:

  • Permeability Challenges: Despite their higher lipophilicity, tetrazoles can sometimes exhibit lower than expected membrane permeability.[2][5] This phenomenon is attributed to a larger desolvation penalty resulting from stronger hydrogen bonding interactions with water molecules.[2][5]

  • Increased Size: The tetrazole ring is slightly larger than a carboxylic acid group, which may necessitate adjustments in the binding pocket of the target protein to be accommodated.[2]

  • Synthesis and Safety: The synthesis of tetrazoles often involves the use of azides, which can be hazardous.[6] However, modern synthetic methods have been developed to mitigate these risks.[6][7]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of the tetrazole-for-carboxylic-acid swap.[2] These drugs target the Renin-Angiotensin System (RAS), a key regulator of blood pressure.[2][8] In this pathway, the tetrazole moiety of drugs like Losartan is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[2][9]

Data Presentation

The following tables summarize the quantitative data comparing the physicochemical and pharmacokinetic properties of representative tetrazole-containing drugs and their carboxylic acid analogues.

Table 1: Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres

PropertyCarboxylic AcidThis compoundKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[2]~4.5 - 5.1[2]Both are ionized at physiological pH, allowing for similar ionic interactions with targets.
Lipophilicity (LogP/LogD) Lower[2]Higher (up to 10-fold for the anion)[2]Can improve membrane permeability and oral absorption.
Hydrogen Bonding Acts as H-bond donor and acceptor[2]Acts as H-bond donor and multiple acceptor sites[2]Can lead to stronger target binding but also a higher desolvation penalty.
Size & Shape Planar carboxylate group[2]Planar, five-membered aromatic ring; slightly larger[2]May require accommodation within the target's binding pocket.

Table 2: Comparative Biological and Pharmacokinetic Data for Telmisartan and its Analogues

CompoundAT1 Receptor Inhibition (IC50, nM)AT1 Receptor Binding (Kb, nM)Clearance (in vivo)Half-life (in vivo)
Telmisartan (Carboxylic Acid) 5.7[10]0.44[10]Higher[10]Shorter[10]
Tetrazolone Congener of Telmisartan 1.7[10]0.14[10]Lower[10]Longer[10]

Table 3: Comparative Biological Data for Losartan and its Carboxylic Acid Analogue

CompoundAT1 Receptor Inhibition (IC50, nM)
Losartan (Tetrazole) 16.4[11]
EXP3174 (Carboxylic Acid Metabolite of Losartan) 37[12]

Mandatory Visualizations

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Optimization cluster_1 Synthesis & In Vitro Evaluation cluster_2 Data Analysis & Decision Lead_Compound Lead Compound with Carboxylic Acid Moiety Identify_Liabilities Identify Liabilities (e.g., poor metabolic stability, low bioavailability) Lead_Compound->Identify_Liabilities Propose_Bioisostere Propose this compound as Bioisostere Identify_Liabilities->Propose_Bioisostere Synthesis Synthesize Tetrazole Analogue Propose_Bioisostere->Synthesis In_Vitro_Assays In Vitro Assays (Target binding, functional activity, metabolic stability) Synthesis->In_Vitro_Assays Compare_Data Compare Data with Carboxylic Acid Parent In_Vitro_Assays->Compare_Data Decision Decision: Advance, Refine, or Abandon? Compare_Data->Decision In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Decision->In_Vivo_Studies Advance

Caption: A general workflow for the bioisosteric replacement of a carboxylic acid with a this compound in drug design.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE ARBs ARBs (e.g., Losartan) [Tetrazole Moiety] ARBs->AT1_Receptor Blocks

Caption: Simplified Renin-Angiotensin System (RAS) signaling pathway showing the site of action for Angiotensin II Receptor Blockers (ARBs).

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This protocol is a general method for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles using sodium azide (B81097) and a catalyst.[6][7]

Materials:

  • Organic nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Zinc bromide (ZnBr₂) (0.5 mmol) or Silica Sulfuric Acid

  • N,N-Dimethylformamide (DMF) or Water as solvent

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the organic nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc bromide (0.5 mmol).

  • Add the solvent (e.g., water or DMF) to the flask.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for the appropriate time (can range from a few hours to overnight, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-tetrazole.

Safety Precautions: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Protocol 2: AT1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a tetrazole derivative) for the AT1 receptor.[12][13][14]

Materials:

  • Cell membranes from cells expressing the human AT1 receptor (e.g., HEK293 or COS-7 cells)

  • Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II

  • Test compound (tetrazole derivative) and a reference antagonist (e.g., Losartan)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • GF/C glass fiber filters

  • Scintillation fluid and vials

  • 96-well plate

  • Cell harvester

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II (at a final concentration close to its Kd), and 50 µL of the test compound at various concentrations.

  • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Angiotensin II) to a set of wells.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound by non-linear regression analysis.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol is used to assess the metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.[15][16][17]

Materials:

  • Cryopreserved liver microsomes (human, rat, etc.)

  • Test compound (tetrazole derivative) and a positive control (a compound with known metabolic instability)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • 96-well plate

  • Incubator with shaker (set to 37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

  • Prepare working solutions of the test compound and control compound in buffer.

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the microsomal suspension to the appropriate wells.

  • Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing the internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol 4: GPR40/FFAR1 Agonist In Vitro Calcium Mobilization Assay

This assay measures the ability of a test compound to activate the Gq-coupled GPR40 receptor by detecting the resulting increase in intracellular calcium.[1][18]

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR40/FFAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Test compound (potential GPR40 agonist) and a reference agonist (e.g., TAK-875)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: The day before the assay, seed the GPR40-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight at 37°C.

  • Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid in assay buffer.

  • Aspirate the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound and control agonist in assay buffer.

  • Calcium Mobilization Measurement: Place the dye-loaded cell plate into the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Inject the test compound or control agonist into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Analyze the data to determine the EC50 value for the test compound.

References

Applications of 1H-Tetrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole moiety is a prominent scaffold in medicinal chemistry, primarily recognized as a bioisosteric replacement for the carboxylic acid group. Its unique physicochemical properties, including a similar pKa to carboxylic acids, metabolic stability, and ability to participate in hydrogen bonding, have led to its incorporation into a wide array of therapeutic agents.[1][2][3] This document provides an overview of the applications of this compound in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Applications of this compound

The versatility of the this compound ring has been exploited in the development of drugs targeting a broad spectrum of diseases. Its role as a carboxylic acid mimic enhances pharmacokinetic profiles by improving metabolic stability and oral bioavailability.[3][4] Notable applications include:

  • Antihypertensive Agents: The "sartan" class of angiotensin II receptor blockers, such as losartan (B1675146) and valsartan, feature a tetrazole ring that is crucial for their antihypertensive activity.[3]

  • Anticancer Agents: Numerous this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][5]

  • Antimicrobial Agents: The tetrazole scaffold is present in several antibacterial and antifungal drugs, where it contributes to their mechanism of action.[2][6]

  • Anti-inflammatory Agents: By incorporating the tetrazole moiety, potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) have been developed.[7]

  • Antiviral Agents: Tetrazole derivatives have also shown promise as antiviral agents, with activity reported against various viruses.[5]

Quantitative Biological Data of this compound Derivatives

The following tables summarize the in vitro activity of various this compound-containing compounds across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-(1H-Indol-3-yl)-7-(4-nitrophenyl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileHuman Colon Cancer-[8]
5-(1H-Indol-3-yl)-7-(1H-pyrrol-2-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileHuman Colon Cancer-[8]
N-((2H-tetrazol-5-yl)methyl)(phenyl)-N-tosylmethanamineHT29 (Colon)85.57 ± 6.61[8]
N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amineHT29 (Colon)24.66 ± 4.51[8]
2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles (Compound 3a)Influenza A (H1N1)31.2[9]
2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles (Compound 3d)Influenza A (H1N1)31.2[9]
2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles (Compound 3e)Influenza A (H1N1)31.2[9]

Table 2: Anti-inflammatory (COX-2 Inhibition) Activity of this compound Derivatives

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline derivative 9bCOX-2--[7]
Pyrazoline derivative 8bCOX-2--[7]
Celecoxib (Reference)COX-2--[7]

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine (Compound 107)Staphylococcus aureus10.67[1]
Escherichia coli12.82[1]
Candida albicans21.44[1]
N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (Compound 106)S. aureus, E. coli, C. albicans16[1]
Imide-tetrazole 1Staphylococcus aureus (T5592)0.8[6]
Imide-tetrazole 2Staphylococcus aureus (T5592)0.8[6]
Imide-tetrazole 3Staphylococcus aureus (T5592)0.8[6]
Ciprofloxacin (Reference)Staphylococcus aureus-[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Protocol 1: Synthesis of 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine Derivatives[1]

This protocol describes a general method for the synthesis of Schiff bases derived from 5-aminotetrazole (B145819) and substituted benzaldehydes.

Materials:

  • 1H-tetrazol-5-amine

  • Substituted aromatic aldehydes

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Water bath

Procedure:

  • Dissolve 1H-tetrazol-5-amine (0.010 mol) and the corresponding aromatic aldehyde (0.010 mol) in ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture in a water bath under reflux for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The purity of the compound can be checked by thin-layer chromatography (TLC) and the structure confirmed by spectroscopic methods (FT-IR, 1H NMR).[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[4][10][11]

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain using the broth microdilution method.

Materials:

  • Test compound (e.g., a synthesized this compound derivative)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm can be measured using a microplate reader to determine growth inhibition.

Protocol 3: MTT Assay for Cytotoxicity[12][13][14]

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 activates Losartan Losartan (this compound containing) Losartan->AT1R PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by Losartan.

RAS_RAF_MEK_ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS activates RAF RAF (e.g., B-RAF, C-RAF) RAS->RAF activates MEK MEK RAF->MEK phosphorylates Tetrazole_Inhibitor Tetrazole-based RAF Inhibitor Tetrazole_Inhibitor->RAF ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and potential inhibition by tetrazole derivatives.

MIC_Determination_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Tetrazole Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Measure OD Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Tetrazole Compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

1H-Tetrazole Derivatives as Emerging Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore for the development of novel anticancer agents. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for a carboxylic acid group, contribute to improved metabolic stability and pharmacokinetic profiles of drug candidates. This document provides detailed application notes on the anticancer potential of this compound derivatives, along with comprehensive protocols for their synthesis and biological evaluation.

Application Notes

This compound derivatives have demonstrated a broad spectrum of anticancer activities, operating through various mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action:

  • Induction of Apoptosis: Many this compound derivatives have been shown to trigger programmed cell death in cancer cells. They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3, -8, and -9), and the downregulation of anti-apoptotic proteins such as Bcl-2.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, most commonly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. This is often achieved by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2]

  • Enzyme Inhibition: Certain this compound derivatives act as potent inhibitors of key enzymes involved in cancer signaling pathways. Notably, they have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical for tumor growth, angiogenesis, and metastasis.

Structure-Activity Relationship (SAR):

The anticancer activity of this compound derivatives is significantly influenced by the nature of the substituents on the tetrazole ring. For instance, the presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity. The strategic placement of different functional groups allows for the fine-tuning of activity and selectivity against various cancer cell lines.

Quantitative Data

The in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 1,5-Diaryl-tetrazoleHL-60 (Leukemia)1.3 - 8.1 (nM)[3]
2 1,5-Diaryl-tetrazoleJurkat (Leukemia)3.8 (nM)[3]
3 Tetrazole-isoxazoline hybridA549 (Lung)1.51[4][5]
4 Tetrazole-isoxazoline hybridMDA-MB-231 (Breast)2.40[4][5]
5 Indole-tetrazoleHeLa (Cervical)0.045[1]
6 Non-steroidal tetrazoleA549 (Lung)3.18[6]
7 Non-steroidal tetrazoleDU145 (Prostate)5.5[6]
8 1,5-Disubstituted tetrazoleMCF-7 (Breast)2.42[7]
9 1,5-Disubstituted tetrazoleHT-29 (Colon)0.008[7]
10 Pyranocarbazole-tetrazoleMDA-MB-231 (Breast)1.35[7]
Compound IDTargetIC50 (µM)Reference
11 Tubulin Polymerization1.1[3]
12 Tubulin Polymerization0.8[8]

Experimental Protocols

Detailed protocols for the synthesis of a representative this compound derivative and key biological assays are provided below.

Protocol 1: Synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine

This protocol describes a one-pot synthesis method.[9]

Materials:

Procedure:

  • Dissolve 4-bromoaniline (1 equivalent) in CHCl3.

  • Slowly add a solution of triphosgene (0.34 equivalents) in CHCl3 to the 4-bromoaniline solution and stir.

  • After the reaction to form the isothiocyanate is complete (monitored by TLC), add 25% aqueous ammonia (10 equivalents) and stir.

  • Following the formation of the thiourea, add DMF and sodium azide.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated NH4Cl solution.

  • Extract the product with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain 1-(4-bromophenyl)-1H-tetrazol-5-amine.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product 4-Bromoaniline 4-Bromoaniline Isothiocyanate Formation Isothiocyanate Formation 4-Bromoaniline->Isothiocyanate Formation Triphosgene Triphosgene Triphosgene->Isothiocyanate Formation Aqueous Ammonia Aqueous Ammonia Thiourea Formation Thiourea Formation Aqueous Ammonia->Thiourea Formation Sodium Azide Sodium Azide Cyclization Cyclization Sodium Azide->Cyclization Isothiocyanate Formation->Thiourea Formation Thiourea Formation->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

General workflow for the synthesis of a 1,5-disubstituted tetrazole.
Protocol 2: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate (48-72h) Incubate (48-72h) Compound Treatment->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the MTT cell viability assay.
Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, dark) Incubate (15 min, dark) Add Annexin V-FITC & PI->Incubate (15 min, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, dark)->Analyze by Flow Cytometry

Workflow for the Annexin V/PI apoptosis assay.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.

This compound Derivative This compound Derivative Bcl-2 Bcl-2 This compound Derivative->Bcl-2 inhibits Bax Bax This compound Derivative->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic apoptosis pathway induced by this compound derivatives.

This compound Derivative This compound Derivative Tubulin Tubulin This compound Derivative->Tubulin inhibits polymerization Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics disrupts Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation impairs G2/M Checkpoint G2/M Checkpoint Mitotic Spindle Formation->G2/M Checkpoint activates Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest

G2/M cell cycle arrest mechanism via tubulin inhibition.

This compound Derivative This compound Derivative EGFR/VEGFR-2 EGFR/VEGFR-2 This compound Derivative->EGFR/VEGFR-2 inhibits PI3K/Akt Pathway PI3K/Akt Pathway EGFR/VEGFR-2->PI3K/Akt Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/VEGFR-2->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis EGFR/VEGFR-2->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation

Inhibition of EGFR/VEGFR-2 signaling pathways.

References

Application Notes and Protocols: 1H-Tetrazole in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1H-tetrazole in the synthesis of advanced energetic materials. It is intended for professionals in research and development who have a foundational understanding of synthetic chemistry and laboratory safety procedures.

Application Notes

This compound and its derivatives are a cornerstone in the development of high-nitrogen energetic materials. The tetrazole ring, with a nitrogen content of 80%, offers a unique combination of high positive enthalpy of formation, significant gas-phase products upon decomposition (primarily N₂), and a stable aromatic system.[1] These characteristics contribute to high-density, high-performance energetic materials with applications ranging from propellants and explosives to gas generants.

The versatility of the this compound scaffold allows for the synthesis of a wide array of energetic compounds through various chemical modifications. Key synthetic strategies include:

  • Salt Formation: The acidic proton on the tetrazole ring can be deprotonated to form a variety of energetic salts with nitrogen-rich cations such as aminoguanidinium, triaminoguanidinium, and hydrazinium. These salts often exhibit enhanced thermal stability and tailored energetic performance.

  • N-Functionalization: The nitrogen atoms of the tetrazole ring can be functionalized with energetic groups like nitro (-NO₂), nitramino (-NHNO₂), or linked to other heterocyclic rings to create more complex and powerful energetic molecules.[2][3]

  • C-Functionalization: The carbon atom of the tetrazole ring can be attached to other energetic moieties, such as furazans or other tetrazoles, to construct molecules with exceptional detonation properties.[4] A notable example is the synthesis of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), a thermally stable and powerful energetic material.[5]

  • Oxidative Coupling: 5-amino-1H-tetrazole can undergo oxidative coupling to form 5,5'-azotetrazolate, a key precursor to a range of energetic salts with high nitrogen content and good thermal stability.[6][7][8]

The resulting energetic materials often exhibit performance characteristics comparable or superior to traditional explosives like TNT and RDX, with the added benefit of producing more environmentally benign decomposition products.

Safety Precautions with this compound

This compound and many of its derivatives are energetic materials and must be handled with extreme caution.

  • Explosion Hazard: this compound can explode if subjected to shock, friction, or heat.[9] It is stable at normal temperatures but decomposes rapidly and explosively above its melting point (155-157 °C).[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and protective gloves.[9][10][11][12]

  • Handling: Handle in a well-ventilated area, such as a fume hood.[9][12] Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[9][13] Avoid the formation of dust.[9][12]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][11][13] Keep containers tightly closed and store separately from incompatible materials such as strong oxidizers and acids.[9][13]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[10]

Experimental Protocols

The following protocols are illustrative examples of the synthesis of energetic materials using this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of Guanidinium (B1211019) 5,5′-Azotetrazolate (GZT)

This one-pot synthesis avoids the isolation of the potentially hazardous sodium 5,5′-azotetrazolate intermediate.[14]

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and temperature control, dissolve 5-aminotetrazole in a solution of sodium hydroxide (B78521) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water while maintaining the temperature below 5 °C.

  • After the addition is complete, slowly add sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10 °C. The color of the solution will change, indicating the formation of the diazonium salt.

  • Allow the reaction to stir at low temperature for an additional 30 minutes.

  • To the cold reaction mixture containing the in-situ formed sodium 5,5′-azotetrazolate, add a solution of guanidinium chloride in deionized water.

  • A precipitate of guanidinium 5,5′-azotetrazolate will form immediately.

  • Stir the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven at a temperature not exceeding 50 °C.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 1-Hydroxy-5H-tetrazole (HTO)

This protocol describes a selective synthesis that avoids the formation of the 2-hydroxy isomer.[15][16]

Materials:

  • 5-Amino-1H-tetrazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Hypophosphorous acid (H₃PO₂)

  • Diethyl ether

Procedure:

  • Suspend 5-amino-1H-tetrazole in a mixture of hydrochloric acid and water.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes at 0 °C.

  • To the resulting diazonium salt solution, slowly add pre-cooled hypophosphorous acid, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-hydroxy-5H-tetrazole.

  • The product can be further purified by recrystallization.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.[15][16]

Data Presentation

The following tables summarize the performance characteristics of various energetic materials derived from this compound.

Table 1: Performance of 5-Hydrazino-1H-tetrazolium Salts [17]

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Detonation Velocity (m/s)Detonation Pressure (GPa)
5-Hydrazinotetrazolium Nitrate1.78173.715845029.8
5-Hydrazinotetrazolium Perchlorate1.92198.64901036.5
5-Hydrazinotetrazolium Dinitramide1.85181.28887034.2
5-Hydrazinotetrazolium Picrate1.75190.540789024.5

Table 2: Performance of 1-Hydroxy-5H-tetrazole and its Salts [15][16]

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Detonation Velocity (m/s)Detonation Pressure (GPa)
1-Hydroxy-5H-tetrazole (HTO)1.6818010120818727.6
Potassium 1-Oxido-5H-tetrazolate2.06236336795428.5
Silver 1-Oxido-5H-tetrazolate2.91211< 11734529.4
Hydroxylammonium 1-Oxido-5H-tetrazolate1.83135480894534.5
Hydrazinium 1-Oxido-5H-tetrazolate1.76121596887632.8

Table 3: Performance of Other Tetrazole-Based Energetic Materials

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP)1.75260-865528.0[5]
1,5-bis(nitroamino) tetrazole---9967-[18]
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate-221-9698-[18]
N3-3 (a triazole-tetrazole derivative)-302-9341-[19]

Visualizations

Synthesis_of_Guanidinium_Azotetrazolate cluster_reagents Reagents cluster_process One-Pot Synthesis AT 5-Aminotetrazole step1 Dissolution & Cooling (0-5 °C) AT->step1 NaOH NaOH NaOH->step1 NaNO2 NaNO₂ step2 Diazotization NaNO2->step2 H2SO4 H₂SO₄ step3 Acidification H2SO4->step3 GC Guanidinium Chloride step4 Salt Formation GC->step4 step1->step2 step2->step3 step3->step4 step5 Precipitation & Isolation step4->step5 GZT GZT step5->GZT Guanidinium 5,5′-Azotetrazolate

Caption: One-pot synthesis of Guanidinium 5,5′-Azotetrazolate.

Synthesis_of_HTO cluster_reactants Reactants cluster_workflow Synthetic Workflow 5-AT 5-Amino-1H-tetrazole Diazotization Diazotization (0 °C) 5-AT->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization H3PO2 Hypophosphorous Acid Reduction Reduction H3PO2->Reduction Diazotization->Reduction Extraction Extraction (Diethyl Ether) Reduction->Extraction Purification Purification Extraction->Purification HTO HTO Purification->HTO 1-Hydroxy-5H-tetrazole

Caption: Synthesis of 1-Hydroxy-5H-tetrazole (HTO).

References

The Versatility of 1H-Tetrazole in Agrochemical Innovation: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-tetrazole scaffold has emerged as a privileged structure in agrochemical research, demonstrating significant potential in the development of novel herbicides, fungicides, insecticides, and plant growth regulators. Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisostere for carboxylic acids, have made it a valuable building block for creating new active ingredients with enhanced efficacy and desirable toxicological profiles. This report details the diverse applications of this compound derivatives in agriculture, providing comprehensive application notes, detailed experimental protocols, and a visual representation of their mechanisms of action.

Application Notes

Herbicidal Applications

This compound derivatives have been extensively investigated as potent herbicides. Certain pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)one derivatives have demonstrated significant herbicidal activity, with some compounds providing over 80% control of broadleaf weeds like Brassica campestris at concentrations as low as 10 µg/mL. The mode of action for some tetrazole-based herbicides involves the inhibition of essential plant processes such as chlorophyll (B73375) biosynthesis. Structure-activity relationship (SAR) studies have been crucial in optimizing the herbicidal potency of these compounds.

Fungicidal Applications

The antifungal properties of this compound derivatives are well-documented, with many compounds exhibiting broad-spectrum activity against various phytopathogenic fungi. Azole fungicides containing a tetrazole moiety are of particular interest. Their primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death.[1][5][6][7] Several tetrazole hybrids have shown promising activity against both drug-susceptible and drug-resistant fungal strains.[8]

Insecticidal Applications

Novel this compound derivatives are being explored as next-generation insecticides. Pyrazole oxime derivatives featuring a tetrazole unit have shown promising insecticidal activity against a range of agricultural pests. For instance, some of these compounds exhibit 90-100% mortality against the Oriental armyworm (Mythimna separata) at a concentration of 500 µg/mL. The neurotoxic effects of these compounds are a primary area of investigation for their mode of action, with potential targets in the insect's nervous system.[3][4][9][10][11]

Plant Growth Regulation

The application of this compound derivatives as plant growth regulators (PGRs) is a growing area of research. These compounds can influence various aspects of plant development, including growth promotion and stress tolerance. While quantitative data is still emerging in this area, the ability of the tetrazole ring to interact with plant hormone signaling pathways is a key focus of current studies.[12][13][14][15][16]

Data Presentation

To facilitate a clear comparison of the biological activities of various this compound derivatives, the following tables summarize the quantitative data found in the literature.

Table 1: Herbicidal Activity of this compound Derivatives

Compound ClassTarget WeedActivityConcentrationReference
Pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)onesBrassica campestris>80% control10 µg/mL[17]
Tetrahydrolinalyl amidesLolium perenne (root growth)IC50: 0.04-0.05 mmol/L-[13]
Tetrahydrolinalyl amidesLolium perenne (shoot growth)IC50: 0.05-0.06 mmol/L-[13]
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazolesBrassica campestrisInhibition of chlorophyll synthesis-[14][18]

Table 2: Antifungal Activity of this compound Derivatives

Compound ClassTarget FungiMIC (µg/mL)Reference
2,5-disubstituted tetrazolesColletotrichum coccodes-[19]
2,5-disubstituted tetrazolesCandida albicans0.0313 - 16[19]
Cyclotryptamine alkaloid derivativesCytospora juglandis1.9[2]
Cyclotryptamine alkaloid derivativesAspergillus flavus1.9[2]
Tetrazole derivativesFusarium petroliphilumVaries[18]
Various tetrazole derivativesVarious phytopathogenic fungiVaries[2][8][20][21]

Table 3: Insecticidal Activity of this compound Derivatives

Compound ClassTarget InsectActivityConcentrationReference
Pyrazole oxime derivativesOriental armyworm90-100% mortality500 µg/mL
Pyrazole amide derivativesPlutella xylostellaNotable control5 - 200 mg/L[22]
Pyrazole amide derivativesHelicoverpa armigeraNotable control5 - 200 mg/L[22]
Various insecticidesSitophilus oryzaeLC50 values vary-[19]
Various insecticidesAphis craccivoraLC50 values vary-[23]
MonoterpenesPlutella xylostella (egg)LC50 and LC90 values vary-[24]

Table 4: Plant Growth Regulation Activity of this compound Derivatives

Compound ClassPlantEffectEffective ConcentrationReference
TriazolesRiceAlleviation of high-temperature stressVaries[16]
AncymidolGreenhouse cropsHeight control10 - 200 ppm (spray)[25]
PaclobutrazolGreenhouse cropsHeight control1 - 50 ppm (spray)[25]
FlurprimidolGreenhouse cropsHeight control0.5 - 50 ppm (spray)[25]

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

This protocol describes a general and widely used method for synthesizing 5-substituted-1H-tetrazoles.

Materials:

  • Organic nitrile (1 mmol)

  • Sodium azide (B81097) (NaN₃) (1.2 mmol)

  • Zinc chloride (ZnCl₂) or other suitable Lewis acid catalyst (e.g., 0.2 mmol)

  • Dimethylformamide (DMF) or other suitable solvent (5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the organic nitrile (1 mmol) in DMF (5 mL).

  • Add sodium azide (1.2 mmol) and the Lewis acid catalyst (e.g., ZnCl₂) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1 M HCl (20 mL) and stir.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-tetrazole.

Herbicidal Activity Screening (Whole Plant Bioassay)

This protocol is adapted from established methods for herbicide screening.[6][11]

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Weed seeds (e.g., Brassica campestris, Lolium perenne).

  • Potting soil.

  • Pots or trays.

  • Control herbicide (e.g., glyphosate).

  • Surfactant.

Procedure:

  • Sow weed seeds in pots or trays filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage.

  • Prepare a stock solution of each test compound and the control herbicide.

  • Prepare serial dilutions of the test compounds and control to be tested at various concentrations. Add a surfactant to the spray solutions as recommended.

  • Spray the seedlings evenly with the respective test solutions. A set of plants should be sprayed with the solvent and surfactant only to serve as a negative control.

  • Place the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment.

  • Record the percentage of growth inhibition or mortality for each treatment group.

  • Calculate the IC50 (half-maximal inhibitory concentration) or GR50 (dose causing 50% growth reduction) values for active compounds.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[2][8][20][21]

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Broth (PDB) or other suitable liquid medium.

  • 96-well microtiter plates.

  • Control fungicide (e.g., carbendazim).

Procedure:

  • Prepare a fungal spore suspension or mycelial fragment suspension in sterile water and adjust the concentration.

  • Prepare serial dilutions of the test compounds and the control fungicide in the liquid medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% (v/v).

  • Add the fungal suspension to each well.

  • Include a positive control (medium with fungal suspension only) and a negative control (medium only) in each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.

  • Visually assess fungal growth in each well or measure the optical density using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is a common method for evaluating the insecticidal activity of compounds against leaf-feeding insects.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent with a surfactant.

  • Target insects (e.g., larvae of Plutella xylostella or Spodoptera litura).

  • Host plant leaves (e.g., cabbage, cotton).

  • Petri dishes lined with moist filter paper.

  • Control insecticide.

Procedure:

  • Prepare serial dilutions of the test compounds and the control insecticide.

  • Excise fresh, untreated host plant leaves.

  • Dip each leaf into a test solution for a set period (e.g., 10-30 seconds) and allow it to air dry.

  • Place one treated leaf in each Petri dish.

  • Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions.

  • Record the number of dead larvae at 24, 48, and 72 hours after treatment.

  • Calculate the percentage of mortality for each treatment, correcting for control mortality using Abbott's formula.

  • Determine the LC50 (lethal concentration for 50% of the population) for active compounds.[19][23][24]

Plant Growth Regulation Bioassay (Seed Germination and Seedling Growth)

This protocol assesses the effect of compounds on early plant development.

Materials:

  • Test compounds (this compound derivatives).

  • Seeds of a model plant (e.g., lettuce, cress, or a target crop).

  • Petri dishes with filter paper.

  • Distilled water.

Procedure:

  • Prepare a series of concentrations of the test compounds in distilled water.

  • Place two layers of filter paper in each Petri dish and moisten them with a known volume of the respective test solution or distilled water (control).

  • Place a specific number of seeds (e.g., 20-30) on the filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 5-7 days), record the germination percentage.

  • Measure the root length and shoot length of the seedlings.

  • Calculate the percentage of growth promotion or inhibition compared to the control.

  • Determine the effective concentration (EC) for promoting or inhibiting growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization herbicidal Herbicidal Assay characterization->herbicidal Test Compounds fungicidal Fungicidal Assay characterization->fungicidal insecticidal Insecticidal Assay characterization->insecticidal pgr PGR Assay characterization->pgr sar Structure-Activity Relationship (SAR) herbicidal->sar fungicidal->sar insecticidal->sar pgr->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis New Derivatives

General experimental workflow for the discovery of this compound-based agrochemicals.

logical_relationships cluster_applications Agrochemical Applications This compound This compound Herbicides Herbicides This compound->Herbicides Fungicides Fungicides This compound->Fungicides Insecticides Insecticides This compound->Insecticides Plant Growth Regulators Plant Growth Regulators This compound->Plant Growth Regulators Weed Control Weed Control Herbicides->Weed Control Disease Management Disease Management Fungicides->Disease Management Pest Control Pest Control Insecticides->Pest Control Yield & Stress Tolerance Yield & Stress Tolerance Plant Growth Regulators->Yield & Stress Tolerance

Logical relationships of this compound applications in agrochemical research.

fungicide_moa Tetrazole Fungicide Tetrazole Fungicide Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Tetrazole Fungicide->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Essential for Cell_Death Fungal Cell Death Ergosterol_Biosynthesis->Cell_Death Disruption leads to Fungal_Cell_Membrane->Cell_Death Loss of integrity leads to

Mode of action of tetrazole-based fungicides via inhibition of ergosterol biosynthesis.

insecticide_moa Tetrazole Insecticide Tetrazole Insecticide Nervous_System_Target Insect Nervous System Target (e.g., Receptor, Ion Channel) Tetrazole Insecticide->Nervous_System_Target Binds to Signal_Transduction Disrupted Signal Transduction Nervous_System_Target->Signal_Transduction Paralysis_Death Paralysis and Death Signal_Transduction->Paralysis_Death

Generalized mode of action for neurotoxic tetrazole-based insecticides.

References

Application Note: Synthesis of 1H-Tetrazoles Using Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as energetic materials.[1][2] They are often utilized as bioisosteres for carboxylic acids in drug design due to their similar acidity and metabolic stability.[1][3] However, traditional batch synthesis of tetrazoles often involves hazardous reagents like hydrazoic acid (HN₃) and its salts, which are explosive and highly toxic.[1][2][4][5] The use of high temperatures and pressures in batch reactors further exacerbates the safety risks.[4][5]

Continuous flow chemistry offers a compelling solution to mitigate these challenges.[1][2][5] By conducting reactions in small-volume, high-surface-area microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[4][6] This enhanced control significantly improves safety by minimizing the accumulation of hazardous intermediates and enabling rapid heat dissipation.[1][2][5][7] Furthermore, flow synthesis can lead to higher yields, shorter reaction times, and streamlined workup procedures, making it an attractive platform for both laboratory-scale research and industrial-scale production.[4][5]

This application note details two distinct and efficient protocols for the synthesis of 5-substituted-1H-tetrazoles utilizing continuous flow methodologies. The first protocol describes the in situ generation of hydrazoic acid from sodium azide (B81097) for the cycloaddition with nitriles. The second protocol presents a safer alternative using a polymer-supported organotin azide reagent.

Advantages of Flow Chemistry for 1H-Tetrazole Synthesis

  • Enhanced Safety: The small internal volume of microreactors prevents the accumulation of dangerous quantities of hydrazoic acid, significantly reducing the risk of explosion.[2][4][5] In-line quenching of residual azide can further enhance safety.[5]

  • Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to more consistent product quality and yields.

  • Rapid Reaction Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions.

  • Scalability: Flow chemistry processes can be readily scaled up by extending the operation time or by using parallel reactor systems.[4]

  • Higher Throughput: Continuous processing allows for the production of larger quantities of material in a shorter period compared to batch methods.[4][5]

Experimental Protocols

Protocol 1: In Situ Generation of Hydrazoic Acid in a Continuous Flow Reactor

This protocol is based on the work of Kappe and coworkers, where hydrazoic acid is generated in situ from sodium azide and an acid, followed by a high-temperature reaction with a nitrile.[4][8]

Diagram of the Experimental Workflow:

Flow_Synthesis_HN3 cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction & Quenching cluster_collection Collection & Analysis R1 Nitrile in Solvent P1 R1->P1 R2 NaN3 (aq) P2 R2->P2 R3 Acetic Acid P3 R3->P3 M2 T-Mixer P1->M2 M1 T-Mixer P2->M1 P3->M1 M1->M2 In situ HN3 generation Reactor Heated Coil Reactor (e.g., 190-250°C) M2->Reactor M3 T-Mixer Reactor->M3 Quench Quenching Solution (e.g., NaNO2) P4 Quench->P4 P4->M3 BPR Back Pressure Regulator M3->BPR Product Product Collection BPR->Product

Caption: Workflow for this compound synthesis via in situ hydrazoic acid generation.

Materials:

  • Nitrile substrate

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Deionized water

  • Appropriate organic solvent (e.g., NMP, DMF)

  • Quenching solution (e.g., aqueous sodium nitrite, NaNO₂)

Equipment:

  • Three high-pressure pumps

  • Two T-mixers

  • A heated coil reactor (e.g., PFA or stainless steel tubing) with a temperature controller

  • A back-pressure regulator

  • Product collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the nitrile substrate in a suitable solvent (e.g., 1 M in NMP).

    • Prepare an aqueous solution of sodium azide (e.g., 5 M).

    • Use neat glacial acetic acid.

  • System Setup:

    • Assemble the flow reactor system as depicted in the diagram above. Ensure all connections are secure.

    • Set the reactor temperature to the desired value (e.g., 190-250 °C).

    • Set the back-pressure regulator to maintain the system in a single liquid phase (e.g., 10-20 bar).

  • Reaction Execution:

    • Pump the nitrile solution, sodium azide solution, and acetic acid into the system at the desired flow rates to achieve the target residence time and stoichiometry.

    • The sodium azide and acetic acid streams combine in the first T-mixer to generate hydrazoic acid in situ.

    • This stream then merges with the nitrile solution in the second T-mixer before entering the heated coil reactor.

    • After the reactor, the product stream is mixed with a quenching solution to neutralize any unreacted azide.

    • The final product is collected after passing through the back-pressure regulator.

  • Work-up and Purification:

    • The collected product mixture is typically subjected to a standard aqueous work-up.[5]

    • The crude product can be purified by crystallization or column chromatography.[5]

Protocol 2: Using a Polymer-Supported Organotin Azide Reagent

This protocol is a safer alternative that avoids the in situ generation of free hydrazoic acid by using a solid-supported reagent.[9][10]

Diagram of the Experimental Workflow:

Flow_Synthesis_Solid_Support cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction cluster_collection Collection & Analysis R1 Nitrile & TMSN3 in Solvent P1 R1->P1 Reactor Packed Bed Reactor with Polymer-Supported Triorganotin Alkoxide P1->Reactor BPR Back Pressure Regulator Reactor->BPR Product Product Collection BPR->Product

Caption: Workflow for this compound synthesis using a packed bed reactor.

Materials:

  • Nitrile substrate

  • Trimethylsilyl (B98337) azide (TMSN₃)

  • Polymer-supported triorganotin alkoxide

  • Appropriate solvent (e.g., toluene)

Equipment:

  • One high-pressure pump

  • A packed bed reactor column

  • A column heater

  • A back-pressure regulator

  • Product collection vessel

Procedure:

  • Reactor Preparation:

    • Pack a column with the polymer-supported triorganotin alkoxide.

  • Reagent Preparation:

    • Prepare a solution of the nitrile substrate and trimethylsilyl azide in a suitable solvent (e.g., toluene).

  • System Setup:

    • Integrate the packed bed reactor into the flow system as shown in the diagram.

    • Heat the column to the desired reaction temperature (e.g., 120 °C).

  • Reaction Execution:

    • Pump the reagent solution through the heated packed bed reactor at a flow rate calculated to achieve the desired residence time.

    • Inside the reactor, the polymer-supported triorganotin alkoxide reacts with TMSN₃ to form the active organotin azide, which then reacts with the nitrile.[9]

    • The product elutes from the column, while the tin species remains immobilized on the polymer support.

  • Work-up and Purification:

    • The collected solution is concentrated under reduced pressure.

    • The resulting crude product is typically of high purity due to the heterogeneous nature of the catalyst, minimizing tin contamination in the final product.[9] Further purification can be performed if necessary.

Data Presentation

The following tables summarize representative quantitative data for the flow synthesis of 5-substituted-1H-tetrazoles, allowing for a comparison of different methodologies.

Table 1: Synthesis of 5-Substituted-1H-Tetrazoles via In Situ Hydrazoic Acid Generation

EntryNitrile SubstrateTemp (°C)Residence Time (min)Yield (%)Throughput (g/h)Reference
1Benzonitrile250298-[4]
24-Methylbenzonitrile250295-[4]
32-Chlorobenzonitrile250299-[4]
4Phenylacetonitrile220293-[4]
55-Phenyltetrazole190209618.9[4][5]

Table 2: Synthesis of 5-Substituted-1H-Tetrazoles Using a Polymer-Supported Organotin Azide

EntryNitrile SubstrateTemp (°C)Residence Time (min)Yield (%)Tin Residue (ppm)Reference
1Benzonitrile1207.599< 5[9]
24-Methoxybenzonitrile1201599< 5[9]
33-Chlorobenzonitrile1207.599< 5[9]
42-Thiophenecarbonitrile1207.599< 5[9]
5Valsartan precursor1201595< 5[9]

Conclusion

Continuous flow chemistry presents a safe, efficient, and scalable methodology for the synthesis of 1H-tetrazoles. By minimizing the handling of hazardous reagents and providing precise control over reaction conditions, flow reactors can significantly enhance the safety and efficiency of tetrazole production. The protocols detailed in this application note provide researchers and drug development professionals with robust starting points for the synthesis of a wide array of 5-substituted-1H-tetrazoles, paving the way for further innovation in this important area of chemistry.

References

Application Notes and Protocols for Protecting Groups of 1H-Tetrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole moiety is a critical pharmacophore in modern drug discovery, serving as a bioisosteric replacement for carboxylic acids and amides. Its unique physicochemical properties contribute to improved metabolic stability, lipophilicity, and binding interactions of drug candidates.[1][2] The synthesis of complex molecules incorporating a this compound often necessitates the use of protecting groups to mask the acidic N-H proton, thereby preventing unwanted side reactions and enabling selective transformations at other positions of the molecule.

This document provides a detailed overview of commonly employed protecting groups for the this compound ring, including their introduction and cleavage, stability profiles, and detailed experimental protocols.

Key Protecting Groups for this compound

The selection of an appropriate protecting group is crucial and depends on the overall synthetic strategy, including the stability of the substrate to various reaction conditions. The most widely used protecting groups for 1H-tetrazoles are the Trityl (Tr), p-Methoxybenzyl (PMB), tert-Butyldimethylsilyl (TBDMS), and Tetrahydropyranyl (THP) groups.

Summary of Protecting Group Strategies
Protecting GroupIntroduction ReagentsDeprotection ConditionsStabilityKey Advantages
Trityl (Tr) Trityl chloride (TrCl), base (e.g., pyridine (B92270), Et3N)Acidic (TFA, Formic Acid), Reductive (Indium)[2][3]Stable to basic and nucleophilic reagents.Bulky group, can direct metallation; readily cleaved under mild acidic conditions.
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMBCl) or bromide (PMBBr), base (e.g., NaH)Oxidative (DDQ, CAN), Catalytic Hydrogenolysis (H₂, Pd/C), Acidic (TFA)[4][5][6]Stable to basic and some reductive conditions.Can be removed under orthogonal conditions to other protecting groups.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, base (e.g., imidazole)Fluoride (B91410) sources (e.g., TBAF), Acidic conditions[7]Stable to a wide range of non-acidic and non-fluoride conditions.Commonly used, stable to many synthetic transformations.
Tetrahydropyranyl (THP) 3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., PPTS, TsOH)Acidic hydrolysis (e.g., aq. HCl, PPTS in alcohol)[8]Stable to basic, organometallic, and reductive conditions.Inexpensive, easy to introduce.

Experimental Protocols

Trityl (Tr) Protection and Deprotection

Protection of this compound with Trityl Chloride

  • Reaction: A mixture of the this compound substrate (1.0 equiv) and trityl chloride (1.1-1.5 equiv) in a suitable solvent such as pyridine or dichloromethane (B109758) (DCM) containing a base like triethylamine (B128534) (Et₃N) is stirred at room temperature.[1]

  • Protocol:

    • Dissolve the this compound (1.0 mmol) in dry pyridine (5 mL).

    • Add trityl chloride (1.2 mmol, 334 mg) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with methanol (B129727) (2 mL).

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the N-trityl-1H-tetrazole.[1]

Deprotection of N-Trityl-1H-Tetrazole

  • Method A: Acidic Cleavage with Formic Acid

    • Protocol:

      • Treat the N-trityl-protected tetrazole (0.4 mmol) with cold 97% formic acid (3 mL) for 3-5 minutes.[1]

      • Evaporate the formic acid using an oil pump at room temperature.

      • Co-evaporate the residue twice with dioxane.

      • Extract the residue with warm water (10 mL) to remove triphenylmethanol (B194598).

      • Filter the insoluble triphenylmethanol and evaporate the filtrate in vacuo to yield the deprotected tetrazole.[1]

  • Method B: Reductive Cleavage with Indium

    • Protocol:

      • In a round-bottom flask, combine the 5-substituted-1-trityl-1H-tetrazole (0.5 mmol) and indium powder (0.5 mmol, 58 mg).[3]

      • Add a mixture of methanol (6 mL) and THF (3 mL).

      • Stir the mixture at reflux (78 °C) for 26 hours.[3]

      • Cool the reaction to room temperature and hydrolyze with 1M HCl (2 mL).

      • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

      • Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

      • Purify the residue by column chromatography on silica gel to afford the deprotected this compound.[3]

p-Methoxybenzyl (PMB) Protection and Deprotection

Protection of this compound with PMB Bromide

  • Reaction: The this compound is deprotonated with a strong base like sodium hydride (NaH) followed by alkylation with p-methoxybenzyl bromide (PMBBr).[4]

  • Protocol:

    • To an ice-water cooled solution of the this compound (15.2 mmol) in THF-DMF (100 mL-30 mL), add NaH (60.8 mmol, 2.43 g, 60% in mineral oil) portionwise.

    • Stir the reaction at 0 °C until gas evolution ceases.

    • Slowly add a solution of p-methoxybenzyl bromide (30.4 mmol, 6.11 g) in THF (25 mL) at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction by slowly adding 1M NaOMe in MeOH (15 mL).

    • Dilute with ethyl acetate (300 mL) and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography to yield the N-PMB-1H-tetrazole.[4]

Deprotection of N-PMB-1H-Tetrazole

  • Method A: Oxidative Cleavage with DDQ

    • Protocol:

      • To a solution of the N-PMB-protected tetrazole (3.95 mmol) in CH₂Cl₂:0.1 M pH 7 sodium phosphate (B84403) buffer (18:1, 47 mL) at 0 °C, slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (5.14 mmol, 1.17 g) as a solid.[4]

      • Warm the reaction to room temperature and stir for 1 hour.

      • Directly load the crude mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).

      • Elute with a gradient of ethyl acetate in hexanes to yield the deprotected tetrazole.[4]

  • Method B: Catalytic Hydrogenolysis

    • Protocol:

      • Dissolve the N-PMB-protected tetrazole (0.5 mmol) in ethanol (B145695) (8 mL) in a pressure tube.

      • Add PdCl₂ (0.025 mmol, 5 mol%).

      • Stir the mixture under a hydrogen atmosphere (4 atm) overnight.

      • Filter the mixture through a Celite pad and evaporate the solvent.

      • Purify the crude product by chromatography on silica gel.[5]

  • Method C: Acidic Cleavage with TFA

    • Protocol:

      • Dissolve the N-PMB-protected tetrazole (0.5 mmol) in DCM (2 mL).

      • Add trifluoroacetic acid (TFA) (15 mmol, 30 equiv).

      • Stir the mixture overnight at room temperature.

      • Evaporate the solvent and purify the crude product by chromatography on silica gel.[5]

tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection

Protection of this compound with TBDMS Chloride

  • Reaction: The this compound is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444).[7]

  • Protocol:

    • To a solution of the this compound (1.0 mmol) in dry DMF (5 mL), add imidazole (2.2 mmol, 150 mg).

    • Add TBDMSCl (1.2 mmol, 181 mg) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the N-TBDMS-1H-tetrazole.

Deprotection of N-TBDMS-1H-Tetrazole

  • Protocol:

    • To a solution of the N-TBDMS-protected tetrazole (1.0 mmol) in THF (5 mL), add tetrabutylammonium (B224687) fluoride (TBAF) (1.1 mL of a 1.0 M solution in THF, 1.1 equiv).[7]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected tetrazole.[7]

Tetrahydropyranyl (THP) Protection and Deprotection

Protection of this compound with Dihydropyran

  • Reaction: The this compound undergoes an acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP).[8]

  • Protocol:

    • To a solution of the this compound (7.06 mmol) in CH₂Cl₂ (15 mL), add 3,4-dihydro-2H-pyran (10.59 mmol, 0.97 mL) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.706 mmol, 177 mg).

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, add water (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

    • Dry the combined organic layers and concentrate under reduced pressure. Purify by column chromatography to yield the N-THP-1H-tetrazole.[8]

Deprotection of N-THP-1H-Tetrazole

  • Protocol:

    • To a solution of the N-THP-protected tetrazole (0.047 mmol) in 2-propanol (0.95 mL), add p-toluenesulfonic acid monohydrate (0.114 mmol, 21.7 mg) at 0 °C.[8]

    • Stir the reaction for 17 hours at room temperature.

    • Dilute the reaction mixture with water and extract with dichloromethane.

    • Wash the organic layer with brine and dry over sodium sulfate.

    • Purify the residue by thin-layer chromatography or column chromatography to obtain the deprotected this compound.[8]

Visualization of Protection and Deprotection Schemes

The following diagrams illustrate the general workflows for the protection and deprotection of the this compound ring with the discussed protecting groups.

Trityl Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection This compound This compound N-Trityl-Tetrazole N-Trityl-Tetrazole This compound->N-Trityl-Tetrazole TrCl, Base (Pyridine or Et3N) Deprotected Tetrazole Deprotected Tetrazole N-Trityl-Tetrazole->Deprotected Tetrazole Acid (TFA, HCOOH) or Indium Metal

Caption: Trityl (Tr) protection and deprotection of this compound.

PMB Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection This compound This compound N-PMB-Tetrazole N-PMB-Tetrazole This compound->N-PMB-Tetrazole PMB-Br, Base (NaH) Deprotected Tetrazole Deprotected Tetrazole N-PMB-Tetrazole->Deprotected Tetrazole Oxidative (DDQ, CAN) or H2, Pd/C or Acid (TFA)

Caption: p-Methoxybenzyl (PMB) protection and deprotection.

TBDMS Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection This compound This compound N-TBDMS-Tetrazole N-TBDMS-Tetrazole This compound->N-TBDMS-Tetrazole TBDMS-Cl, Imidazole Deprotected Tetrazole Deprotected Tetrazole N-TBDMS-Tetrazole->Deprotected Tetrazole Fluoride (TBAF) or Acid

Caption: tert-Butyldimethylsilyl (TBDMS) protection and deprotection.

THP Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection This compound This compound N-THP-Tetrazole N-THP-Tetrazole This compound->N-THP-Tetrazole DHP, Acid catalyst (PPTS) Deprotected Tetrazole Deprotected Tetrazole N-THP-Tetrazole->Deprotected Tetrazole Acidic Hydrolysis

Caption: Tetrahydropyranyl (THP) protection and deprotection.

References

Application Notes and Protocols for Multicomponent Synthesis of Tetrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrazole scaffolds using multicomponent reactions (MCRs). Tetrazoles are a significant class of heterocyclic compounds in medicinal chemistry, primarily due to their role as bioisosteres of carboxylic acids and cis-amide bonds, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3][4][5] Multicomponent reactions offer an efficient, atom-economical, and diversity-oriented approach to construct these valuable scaffolds.[5][6][7]

Introduction to Multicomponent Reactions for Tetrazole Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, provide a powerful tool for the rapid generation of complex molecules from simple starting materials.[6] For the synthesis of tetrazole derivatives, the Ugi and Passerini reactions are among the most prominent and versatile MCRs.[2][4] These reactions allow for the introduction of multiple points of diversity in the final tetrazole product, making them ideal for the construction of compound libraries for drug discovery.[8]

Key Advantages of MCRs for Tetrazole Synthesis:

  • Efficiency: MCRs streamline synthetic routes by combining multiple steps into a single operation, reducing time, and minimizing waste.[6]

  • Diversity: The use of various commercially available starting materials (aldehydes, amines, isocyanides, etc.) allows for the creation of large and diverse libraries of tetrazole derivatives.[8]

  • Complexity: MCRs can generate complex molecular architectures in a single step.[2]

  • Atom Economy: These reactions are designed to incorporate most of the atoms from the starting materials into the final product, aligning with the principles of green chemistry.[6]

Featured Multicomponent Reactions

This guide focuses on two primary MCRs for the synthesis of substituted tetrazoles:

  • The Ugi-Azide Four-Component Reaction (UA-4CR): A variation of the classical Ugi reaction where hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide (B81097), TMSN₃) replaces the carboxylic acid component to yield 1,5-disubstituted tetrazoles.[2][9]

  • The Passerini-Tetrazole Three-Component Reaction (PT-3CR): A three-component reaction between an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate) to produce α-hydroxy tetrazoles.[10][11]

While the van Leusen reaction is a known MCR for the synthesis of other heterocycles like imidazoles and oxazoles from tosylmethyl isocyanide (TosMIC), its application for the direct synthesis of tetrazole scaffolds is not as commonly reported.[12][13]

Experimental Protocols

Ugi-Azide Four-Component Reaction (UA-4CR) for 1,5-Disubstituted Tetrazoles

This protocol describes a general procedure for the synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction.

Reaction Scheme:

Ugi_Azide_Reaction cluster_product Product R1CHO R¹-CHO (Aldehyde) Product 1,5-Disubstituted Tetrazole R1CHO->Product + R2NH2 R²-NH₂ (Amine) R2NH2->Product + R3NC R³-NC (Isocyanide) R3NC->Product + TMSN3 TMSN₃ (Azide Source) TMSN3->Product + Solvent Solvent (e.g., MeOH)

Caption: General scheme of the Ugi-Azide four-component reaction.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.1 mmol, 1.1 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.1 mmol, 1.1 equiv)

  • Methanol (B129727) (MeOH), anhydrous (0.5-1.0 M solution)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., sealed vial)

Procedure:

  • To a sealed reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the amine (1.0 equiv) to anhydrous methanol.

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Sequentially add the isocyanide (1.1 equiv) and trimethylsilyl azide (1.1 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure 1,5-disubstituted tetrazole.

  • Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry (HRMS).

Quantitative Data for Ugi-Azide Reactions:

EntryAldehydeAmineIsocyanideYield (%)Reference
1BenzaldehydeAnilinetert-Butyl isocyanide92[14]
24-ChlorobenzaldehydeBenzylamineCyclohexyl isocyanide85[9]
3HeptanalAnilinetert-Butyl isocyanide55[2][15]
44-MethoxybenzaldehydePropargylaminetert-Butyl isocyanide85[9]
52-NaphthaldehydeCyclohexylamineBenzyl isocyanide78[16]

Characterization Data Example (Compound 5 from[15][17]):

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.28 (t, J = 7.9 Hz, 2H), 6.81 (t, J = 7.4 Hz, 1H), 6.69 (d, J = 7.8 Hz, 2H), 4.39 (br s, 1H), 4.21 (t, J = 7.8 Hz, 1H), 1.83 (m, 2H), 1.73 (s, 9H), 1.28 (m, 8H), 0.86 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (126 MHz, CDCl₃) δ: 158.4, 145.8, 129.4, 119.2, 114.6, 61.1, 55.4, 36.5, 31.8, 30.4, 29.2, 26.4, 22.7, 14.2.

  • HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₈H₂₉N₅ 316.2501; Found 316.2549.

Experimental Workflow:

Ugi_Workflow start Start add_reagents Add aldehyde and amine to methanol in a sealed vial start->add_reagents stir1 Stir for 10-15 min at room temperature add_reagents->stir1 add_more_reagents Add isocyanide and TMSN₃ stir1->add_more_reagents react Stir for 12-48 h (monitor by TLC) add_more_reagents->react cool Cool to room temperature react->cool evaporate Evaporate solvent cool->evaporate purify Purify by flash chromatography evaporate->purify characterize Characterize product (NMR, HRMS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Ugi-azide reaction.

Passerini-Tetrazole Three-Component Reaction (PT-3CR)

This protocol outlines a general, often catalyst-free, procedure for the synthesis of α-hydroxy tetrazoles. Sonication can be employed to accelerate the reaction.[10][11]

Reaction Scheme:

Passerini_Tetrazole_Reaction cluster_product Product R1CHO R¹-CHO (Aldehyde) Product α-Hydroxy Tetrazole R1CHO->Product + R2NC R²-NC (Isocyanide) R2NC->Product + TMSN3 TMSN₃ (Azide Source) TMSN3->Product + Solvent Solvent (e.g., MeOH/H₂O)

Caption: General scheme of the Passerini-Tetrazole three-component reaction.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv)

  • Methanol:Water (1:1) solvent system

  • Reaction vessel

  • Ultrasonic bath (optional)

Procedure:

  • In a reaction vessel, combine the aldehyde or ketone (1.0 equiv), isocyanide (1.0 equiv), and trimethylsilyl azide (1.0 equiv) in a methanol:water (1:1) solvent mixture.

  • The reaction can be stirred at room temperature for 24-48 hours.

  • Alternatively, for an accelerated reaction, place the reaction vessel in an ultrasonic bath at room temperature for 2-4 hours.[10][11]

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography.

  • Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Quantitative Data for Passerini-Tetrazole Reactions:

EntryAldehydeIsocyanideYield (%)Reference
1Phenylacetaldehydetert-Butyl isocyanide97[10]
24-ChlorobenzaldehydeCyclohexyl isocyanide82[18]
3IsovaleraldehydeBenzyl isocyanide95[10]
4Paraformaldehydetert-Octyl isocyanide74[18]
5BenzaldehydeBenzyl isocyanide78[18]

Experimental Workflow:

Passerini_Workflow start Start add_reagents Combine aldehyde, isocyanide, and TMSN₃ in MeOH/H₂O start->add_reagents react Stir at room temperature or sonicate for 2-48 h (monitor by TLC) add_reagents->react workup Product precipitation or solvent evaporation react->workup purify Purify by crystallization or chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Passerini-Tetrazole reaction.

Applications in Drug Development

Tetrazole scaffolds synthesized via MCRs are prevalent in a number of marketed drugs and clinical candidates, demonstrating a broad range of biological activities.[5][19]

Antihypertensive Agents:

Many blockbuster antihypertensive drugs, such as Losartan and Valsartan, feature a tetrazole ring.[1][15][20] This moiety acts as a bioisosteric replacement for a carboxylic acid group, interacting with the angiotensin II type 1 (AT₁) receptor.[21] By blocking this receptor, these drugs prevent the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure.[1][20]

Angiotensin II Receptor Signaling Pathway:

Angiotensin_Pathway AngII Angiotensin II AT1R AT₁ Receptor AngII->AT1R Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Vasoconstriction, Aldosterone Secretion, Cell Growth Ca2->Response PKC->Response Losartan Losartan / Valsartan (Tetrazole-containing ARBs) Losartan->AT1R Blocks

Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor and the inhibitory action of tetrazole-containing ARBs.

Anticancer Agents:

Recent research has focused on the synthesis of novel tetrazole derivatives via MCRs as potential anticancer agents.[3][22][23] These compounds have been shown to target various signaling pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) and pathways regulating cell cycle and apoptosis.[3][22] The diversity-oriented nature of MCRs is particularly advantageous for exploring the structure-activity relationships of these potential anticancer drugs.

Conclusion

Multicomponent reactions provide a robust and efficient platform for the synthesis of structurally diverse tetrazole scaffolds. The detailed protocols and application notes provided herein offer a valuable resource for researchers in medicinal chemistry and drug development. The ability to rapidly generate libraries of tetrazole-containing compounds through Ugi-azide and Passerini-tetrazole reactions facilitates the exploration of new chemical space and the discovery of novel therapeutic agents targeting a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of 1H-Tetrazoles Using Zinc Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates. The synthesis of 5-substituted-1H-tetrazoles through the [3+2] cycloaddition of nitriles and azides is a fundamental and widely utilized transformation. The use of zinc catalysts in this reaction offers significant advantages, including milder reaction conditions, improved safety profiles by avoiding the in-situ generation of highly toxic hydrazoic acid, and often proceeding in environmentally benign solvents like water.[1][2][3] This document provides detailed experimental protocols for the synthesis of 1H-tetrazoles using various zinc catalysts, presents comparative data, and illustrates the reaction mechanism and experimental workflow.

Data Presentation: Comparison of Zinc Catalysts for this compound Synthesis

The following table summarizes quantitative data for the synthesis of 5-substituted-1H-tetrazoles using different zinc catalysts, allowing for a direct comparison of their efficacy under various conditions.

CatalystSubstrate (Nitrile)Azide (B81097) SourceSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂ Aromatic & Aliphatic NitrilesNaN₃WaterReflux24Good to Excellent[4]
Zn(OTf)₂ Alkenes, NBS, NitrilesTMSN₃Dry RCN25--[4]
ZnO (nanocrystalline) Various NitrilesNaN₃---Good[5]
Zn(OAc)₂·2H₂O Aldehydes, Hydroxylamine, NaN₃NaN₃TolueneReflux-5-94[6]
ZnCl₂ Thiocyanates & NitrilesNaN₃Isopropanol--Very Good[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using Zinc Bromide in Water

This protocol is adapted from the seminal work of Demko and Sharpless and is a widely used, environmentally friendly method.[1][4]

Materials:

  • Nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.1 - 1.5 eq)

  • Zinc bromide (ZnBr₂) (1.0 eq)

  • Deionized water

  • Ethyl acetate (B1210297)

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (20 mmol), sodium azide (1.43 g, 22 mmol), zinc bromide (4.50 g, 20 mmol), and 40 mL of water.[4]

  • Heat the reaction mixture to reflux and stir vigorously for 24 hours. Vigorous stirring is crucial for the success of the reaction.[4]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully add 3 M HCl (30 mL) and ethyl acetate (100 mL) to the flask. Continue vigorous stirring until all solids have dissolved and the pH of the aqueous layer is approximately 1.[4]

  • Transfer the mixture to a separatory funnel. Isolate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford the crude tetrazole product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 1,5-disubstituted Tetrazoles using Zinc Triflate

This protocol, developed by Hajra et al., is a versatile one-pot reaction for synthesizing 1,5-disubstituted tetrazoles.[4]

Materials:

  • Alkene (0.50 mmol)

  • N-Bromosuccinimide (NBS) (0.60 mmol)

  • Nitrile (RCN) (1.0 mL)

  • Trimethylsilyl azide (TMSN₃) (0.75 mmol)

  • Zinc triflate (Zn(OTf)₂) (0.025 mmol)

  • 4 Å Molecular sieves (0.100 g)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a well-stirred suspension of 4 Å molecular sieves (0.100 g) and Zn(OTf)₂ (0.009 g, 0.025 mmol) in the dry nitrile (1.0 mL), successively add the alkene (0.50 mmol), TMSN₃ (0.1 mL, 0.75 mmol), and NBS (0.107 g, 0.60 mmol) under an argon atmosphere at room temperature (25 °C).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.[4]

  • Extract the mixture with CH₂Cl₂ (3 x 30 mL).[4]

  • Combine the organic layers, wash with water (25 mL) and brine (25 mL), dry over Na₂SO₄, and concentrate under vacuum to yield the product.[4]

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The catalytic role of the zinc(II) ion is crucial for the reaction to proceed efficiently. Density functional theory (DFT) calculations have shown that the coordination of the nitrile to the zinc ion is the dominant factor in catalysis. This coordination significantly lowers the energy barrier for the nucleophilic attack of the azide ion on the nitrile carbon.[7][8][9][10]

Reaction_Mechanism RCN R-C≡N Activated_Complex [R-C≡N---Zn]²⁺ RCN->Activated_Complex Coordination Zn Zn²⁺ Zn->Activated_Complex N3 N₃⁻ Intermediate Imidoyl Azide Intermediate N3->Intermediate Activated_Complex->Intermediate Nucleophilic Attack Tetrazole This compound Intermediate->Tetrazole Cyclization

Caption: Proposed mechanism for zinc-catalyzed this compound synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 1H-tetrazoles using a zinc catalyst, based on the aqueous protocol.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation Reactants Combine Nitrile, NaN₃, ZnBr₂ in Water Reflux Reflux with Vigorous Stirring (24h) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Acidification Acidify with 3M HCl & Add Ethyl Acetate Cooling->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify (Recrystallization/Chromatography) Concentration->Purification

Caption: General experimental workflow for aqueous this compound synthesis.

References

Application Notes and Protocols: 1H-Tetrazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 1H-tetrazole and its derivatives as versatile ligands in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis of tetrazole-based coordination complexes, and a summary of their diverse applications.

Introduction to this compound in Coordination Chemistry

This compound, a five-membered heterocyclic compound with four nitrogen atoms, has emerged as a significant ligand in coordination chemistry. Its derivatives are widely utilized due to their diverse coordination modes, ability to act as bridging ligands to form coordination polymers (CPs) and metal-organic frameworks (MOFs), and their capacity to serve as bioisosteres for carboxylic acids in medicinal chemistry. The nitrogen-rich nature of the tetrazole ring allows for strong coordination with a variety of metal ions, leading to the formation of stable complexes with interesting structural and functional properties.

The coordination of metal ions to tetrazole ligands can occur through different nitrogen atoms of the ring, leading to a variety of coordination modes. This versatility allows for the construction of multidimensional structures, including 2D and 3D frameworks. These materials have shown promise in a range of applications, including luminescence, magnetism, gas storage, catalysis, and as anticancer and antibacterial agents.

Applications of this compound Coordination Complexes

The unique properties of this compound-based coordination complexes have led to their exploration in various scientific and technological fields.

Luminescent Materials

Coordination polymers based on this compound ligands, particularly with lanthanide and zinc ions, often exhibit strong luminescence. The tetrazole ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. These materials have potential applications in sensors, displays, and bio-imaging.

Catalysis

Metal-organic frameworks (MOFs) constructed from this compound ligands and metal ions like zinc or copper have demonstrated catalytic activity in various organic reactions. The porous nature of these MOFs allows for the diffusion of substrates to the active metal centers. Applications include CO2 cycloaddition reactions and Knoevenagel condensations.

Anticancer and Medicinal Applications

The structural similarity of the tetrazolate anion to the carboxylate group has made this compound derivatives valuable in medicinal chemistry. Coordination complexes of tetrazole ligands with metals like ruthenium and zinc have shown promising anticancer activity. These complexes can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and inhibition of key enzymes.

Experimental Protocols

Synthesis of 5-Substituted this compound Ligands

A common method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide (B81097) source, often catalyzed by a metal salt.

Protocol: Synthesis of 5-Phenyl-1H-tetrazole

  • Materials: Benzonitrile (B105546), sodium azide, cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O), dimethyl sulfoxide (B87167) (DMSO), hydrochloric acid (HCl), ethyl acetate (B1210297) (EtOAc), anhydrous sodium sulfate.

  • Procedure:

    • To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).

    • Stir the reaction mixture at room temperature, then increase the temperature to 140 °C for 1 hour.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add 10 mL of 4 M HCl and 10 mL of EtOAc.

    • Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain the crude product.

    • Purify the product by recrystallization.

Synthesis of a Zinc-Tetrazolate Coordination Polymer

Hydrothermal or solvothermal methods are frequently employed for the synthesis of coordination polymers from tetrazole ligands and metal salts.

Protocol: Hydrothermal Synthesis of a 2D Zinc-Tetrazolate Framework

  • Materials: 4-Chlorobenzeneacetonitrile, sodium azide, zinc chloride (ZnCl₂), deionized water.

  • Procedure:

    • Combine 4-chlorobenzeneacetonitrile, NaN₃, and ZnCl₂ in a Teflon-lined stainless steel autoclave.

    • Add deionized water as the solvent.

    • Seal the autoclave and heat it at a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 2-3 days).

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration, wash with water and ethanol, and air-dry.

Characterization of Coordination Complexes

The synthesized complexes should be thoroughly characterized to confirm their structure and purity.

  • Techniques:

    • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the metal ion.

    • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the vibrational modes of the tetrazole ring and confirm coordination to the metal.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

    • Elemental Analysis: To determine the elemental composition of the complex.

Data Presentation

Table 1: Luminescent Properties of Selected this compound Coordination Polymers
ComplexMetal IonEmission Max (nm)Excitation Max (nm)Reference
[Zn(CH₃CN₄)₂]₃(H₂O)Zn(II)396-
[Zn(4-MPTZ)₂]Zn(II)397-
{--INVALID-LINK--·8H₂O}ₙCu(II)467-
[ZnL²(DMSO)]Zn(II)Red-shifted vs ligand-
Table 2: Catalytic Activity of a Zinc-Tetrazole MOF in CO₂ Cycloaddition
Epoxide SubstrateConversion (%)Reference
Propylene oxide99
Styrene oxide85
Epichlorohydrin92

Reaction conditions: 1 mol% catalyst, 1 MPa CO₂, 100 °C, 24 h.

Table 3: Anticancer Activity of Ruthenium(II)-Tetrazole Complexes
ComplexCell LineIC₅₀ (µM)Reference
[Ru₂(η⁶-p-cymene)₂(2-pytz)₂Cl₂]HeLa> 50
[Ru₂(η⁶-p-cymene)₂(3-pytz)Cl₃]HeLa12.5
[Ru₂(η⁶-p-cymene)₂(4-pytz)Cl₃]HeLa25.3

Visualizations

Workflow for Synthesis and Characterization of this compound Coordination Complexes

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand_Synth Ligand Synthesis (e.g., [3+2] cycloaddition) Complex_Synth Coordination Complex Synthesis (e.g., Hydrothermal method) Ligand_Synth->Complex_Synth Metal Salt SCXRD Single-Crystal XRD Complex_Synth->SCXRD PXRD Powder XRD Complex_Synth->PXRD FTIR FT-IR Spectroscopy Complex_Synth->FTIR TGA Thermogravimetric Analysis Complex_Synth->TGA Luminescence Luminescence Spectroscopy SCXRD->Luminescence Catalysis Catalytic Activity Assay PXRD->Catalysis Anticancer Cytotoxicity Assay (MTT) FTIR->Anticancer

Caption: General workflow for the synthesis and characterization of this compound coordination complexes.

Proposed Mechanism of Action for Anticancer Metal-Tetrazole Complexes

G Complex Metal-Tetrazole Complex Cell Cancer Cell Complex->Cell Cellular Uptake ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Mitochondria->Apoptosis

Caption: A simplified signaling pathway for the induction of apoptosis by anticancer metal-tetrazole complexes.

Conclusion

This compound and its derivatives are remarkably versatile ligands in coordination chemistry, enabling the synthesis of a wide array of coordination complexes with diverse structures and functionalities. The straightforward synthesis of both the ligands and their complexes, coupled with their promising applications in materials science and medicine, ensures that this class of compounds will continue to be an active area of research. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the potential of this compound-based coordination chemistry.

Application Notes and Protocols for the Analytical Characterization of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methodologies essential for the characterization of 1H-Tetrazole and its derivatives. The following sections detail the application of key analytical techniques, provide step-by-step experimental protocols, and summarize quantitative data for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the position and nature of substituents on the tetrazole ring. The chemical shifts of the tetrazole ring proton and carbon are highly sensitive to the electronic environment. In ¹H NMR, the C-H proton of the tetrazole ring typically resonates in the downfield region, often between 8.90 and 9.77 ppm.[1] The carbon atom of the tetrazole ring in ¹³C NMR is characteristically deshielded, appearing in the range of 142-164 ppm.[1] Furthermore, ¹⁵N NMR can be employed to probe the four nitrogen atoms of the tetrazole ring, providing deeper insight into tautomeric forms and electronic structure.[2]

Quantitative Data Summary: NMR Spectroscopy

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HTetrazole C-H8.90 - 9.77[1]
¹H-CH attached to tetrazole ring6.12 - 6.43[1]
¹³CTetrazole C=N142 - 164[1]
¹⁵NN₁Most shielded[2]
¹⁵NN₄Shielding > N₂ > N₃[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube. The choice of solvent is dictated by the sample's solubility.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) using appropriate pulse sequences. Standard single-pulse experiments are typically sufficient for initial characterization.

    • Set the spectral width to encompass all expected signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.[1]

    • Phase and baseline correct the spectrum.[1]

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Integration & Shift Analysis correction->analysis report report analysis->report Structural Elucidation

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound compounds.[1] Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI). A characteristic fragmentation pathway for 5-substituted 1H-tetrazoles in positive ion ESI-MS is the neutral loss of hydrazoic acid (HN₃).[1][3] In negative ion mode, the elimination of a nitrogen molecule (N₂) is frequently observed.[1][3] Tandem mass spectrometry (MS/MS) can be used to further investigate fragmentation pathways and confirm structural assignments.

Quantitative Data Summary: Mass Spectrometry

Ionization ModePrecursor IonCharacteristic Neutral LossFragment IonReference
Positive ESI-MS[M+H]⁺HN₃[M+H - 43]⁺[1][3]
Negative ESI-MS[M-H]⁻N₂[M-H - 28]⁻[1][3]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can enhance ionization.[1]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire mass spectra over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-1000).[1]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).[1]

    • Analyze the isotopic pattern to confirm the elemental composition.

    • For MS/MS analysis, select the molecular ion as the precursor and induce fragmentation to observe characteristic daughter ions.[1]

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound and its impurities.[4] Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The choice of column and mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape.[5][6][7] HPLC can be used for purity assessment, stability studies, and pharmacokinetic analysis.[5][6][8]

Quantitative Data Summary: HPLC

CompoundColumnMobile PhaseDetectionReference
This compound derivativesNewcrom R1Acetonitrile/Water/Phosphoric AcidUV[5][6]
5-Phenyl-1H-tetrazoleNewcrom R1Acetonitrile/Water/Phosphoric AcidUV[7]
1-methyl-1H-tetrazole-5-thiol--UV[8]

Experimental Protocol: HPLC

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile, methanol, or mobile phase).

    • Prepare a series of standard solutions of known concentrations for calibration.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column temperature, typically between 25-40 °C.[1]

    • Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • Data Acquisition:

    • Inject a defined volume (e.g., 10-20 µL) of the sample and standard solutions.[1]

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative based on its retention time.

    • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.[1]

    • Assess purity by calculating the area percentage of the main peak relative to all other peaks.[1]

HPLC_Analysis_Pathway start Start prep Sample & Standard Preparation start->prep instrument HPLC System Equilibration prep->instrument injection Inject Sample instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Quantification & Purity) data_acq->analysis end End analysis->end

Logical Pathway for HPLC Analysis.

Thermal Analysis (TGA/DSC)

Application Note:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of this compound compounds.[9] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events.[10] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.[10] This information is particularly important for energetic materials and for assessing the stability of pharmaceutical compounds.

Quantitative Data Summary: Thermal Analysis

CompoundTechniqueEventTemperature (°C)Reference
1-phenyl-1H-tetrazoleTGADecomposition Onset210[1]
5-Amino-1H-tetrazole based mixtureDSCExothermic PeaksVaries[11]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the this compound sample into an appropriate TGA or DSC pan (e.g., aluminum, ceramic).

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the instrument.

    • Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

    • From the DSC curve, identify endothermic peaks (melting) and exothermic peaks (decomposition) and determine their onset temperatures and enthalpies.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in this compound derivatives. The presence of characteristic absorption bands can confirm the formation of the tetrazole ring and the identity of substituents. For instance, the disappearance of a strong nitrile (C≡N) stretching band and the appearance of an N-H stretching band can indicate the successful synthesis of a tetrazole from a nitrile precursor.[12]

Quantitative Data Summary: FTIR Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
3298N-H stretch[1]
2978 - 2908C-H stretch (aliphatic)[1]
1640 - 1560C=N stretch[1][13]
1455N=N stretch of tetrazole ring[1]
1289 - 1236N-N=N group vibration[1][13]
1120 - 1080C-N stretch[1][13]
1100 - 900Tetrazole ring structure[1][13]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Application Note:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of this compound compounds in the solid state.[14] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[14][15] This technique is invaluable for confirming the absolute structure, identifying tautomeric forms, and understanding crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound compound of suitable size and quality, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: Carefully select a single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_properties Physicochemical Properties NMR NMR (Connectivity) MS Mass Spec (Molecular Weight & Formula) NMR->MS Confirms Mass MS->NMR Confirms Formula FTIR FTIR (Functional Groups) FTIR->NMR Confirms Functional Groups XRay X-ray Crystallography (3D Structure) XRay->NMR Confirms Connectivity HPLC HPLC (Purity & Quantification) HPLC->NMR Isolates for Analysis HPLC->MS Isolates for Analysis Thermal TGA/DSC (Thermal Stability) Compound This compound Compound Compound->NMR Compound->MS Compound->FTIR Compound->XRay Compound->HPLC Compound->Thermal

Interrelation of Analytical Techniques.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of 1H-Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and characterization of 1H-tetrazole compounds.[1] These five-membered nitrogen-containing heterocycles are significant in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2] NMR provides critical information regarding the molecular framework, substitution patterns, and the presence of tautomeric forms.[1] This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound derivatives, crucial for research and in the development of tetrazole-containing pharmaceuticals.[3][4][5][6][7]

Data Presentation: Typical Chemical Shifts

The electronic environment of the tetrazole ring and its substituents significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. The following tables summarize typical chemical shift ranges observed for this compound compounds.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Compounds

ProtonChemical Shift (δ) ppmNotes
Tetrazole C5-H8.20 - 9.80The chemical shift is sensitive to the solvent and the electronic nature of the substituent at the N1 position. For the parent this compound in DMSO-d6, the C5-H proton appears around 9.45 ppm.[8] In 1-phenyl-1H-tetrazole, this proton is observed at approximately 8.20 ppm in CDCl₃.[9]
Tetrazole N1-H11.50 - 17.50This proton is often broad and its observation can be dependent on the solvent and concentration. It is an exchangeable proton and will disappear upon the addition of D₂O.[2][9]
Protons on N1-Alkyl Substituents3.50 - 4.50 (for α-CH)The chemical shift is influenced by the tetrazole ring's electron-withdrawing nature.
Protons on N1-Aryl Substituents7.00 - 8.50The chemical shifts will vary based on the substitution pattern of the aryl ring.
Protons on C5-Alkyl Substituents2.50 - 3.50 (for α-CH)Generally, these are shifted downfield compared to typical alkyl protons.
Protons on C5-Aryl Substituents7.50 - 8.50The chemical shifts are dependent on the electronic properties of the substituents on the aryl ring.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Compounds

CarbonChemical Shift (δ) ppmNotes
Tetrazole C5142 - 164The C5 carbon of the tetrazole ring is characteristically deshielded.[1] Its exact chemical shift is highly dependent on the substituent attached to it. For 5-arylamino-1H-tetrazoles, this signal appears around 155-157 ppm.[10]
Carbons on N1-Alkyl Substituents35 - 55 (for α-C)Varies with the nature of the alkyl group.
Carbons on N1-Aryl Substituents120 - 140Dependent on the substitution pattern of the aryl ring.
Carbons on C5-Alkyl Substituents20 - 40 (for α-C)Dependent on the nature of the alkyl group.
Carbons on C5-Aryl Substituents125 - 145Dependent on the substitution pattern of the aryl ring.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified tetrazole compound for ¹H NMR.[1][9] For ¹³C NMR, a higher concentration is often required, typically 20-50 mg, depending on the compound's solubility and the spectrometer's sensitivity.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents include DMSO-d₆, CDCl₃, and D₂O.[1][12] The choice of solvent can influence chemical shifts and the position of tautomeric equilibria.[9][13]

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.5-0.7 mL of the chosen deuterated solvent and mix thoroughly until the sample is completely dissolved.[1][14]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to δ = 0.00 ppm.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[11][15] The sample height in the tube should be approximately 4-5 cm.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Data Acquisition (300 MHz Spectrometer)
  • Acquisition Frequency: 300 MHz

  • Spectral Width: -2 to 12 ppm[1]

  • Pulse Width: A 30-45° pulse is recommended for routine spectra to balance signal intensity and relaxation time.[1][16]

  • Acquisition Time: 2-4 seconds.[14]

  • Relaxation Delay: 1-2 seconds.[1][14]

  • Number of Scans: 16-64 scans, depending on the sample concentration.[1]

Protocol 3: ¹³C NMR Data Acquisition (75 MHz for a 300 MHz Spectrometer)
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[14]

  • Spectral Width: 0 to 220 ppm.

  • Pulse Width: A 30° pulse is often a good choice for compounds up to ~350 Daltons.[16]

  • Acquisition Time: 1-2 seconds.[14]

  • Relaxation Delay: 2-5 seconds.[14]

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[14]

Protocol 4: Data Processing
  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks are integrated to determine the ratio of protons in the molecule.

Application Notes

Structural Elucidation

¹H and ¹³C NMR are primary tools for confirming the identity and structure of synthesized this compound compounds. The characteristic downfield chemical shift of the C5-H proton in ¹H NMR and the C5 carbon in ¹³C NMR are key diagnostic signals.[1] The number of signals, their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure.

Tautomerism in Tetrazoles

A significant feature of tetrazole chemistry is the existence of tautomers. Unsubstituted or 5-substituted tetrazoles can exist as a mixture of 1H- and 2H-tautomers in solution.[9][17] The presence of two sets of signals in the NMR spectrum for a single compound is a strong indication of this tautomeric equilibrium.[9] The position of this equilibrium is sensitive to the solvent, temperature, and the nature of the substituents.[9][18] For example, more polar solvents tend to favor the 1H-tautomer.[2]

Distinguishing Between 1- and 2-Substituted Isomers

Differentiating between N1 and N2 substituted tetrazole isomers can be challenging. However, advanced NMR techniques can be employed. For instance, a long-range four-bond coupling (⁴J) between the C5-H proton and the protons of a substituent at the N1 position may be observed, which would be absent in the N2 isomer where the protons are separated by five bonds.[9] Additionally, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing long-range C-H correlations and unambiguously assigning the substitution pattern.[9]

Role in Drug Development

In the pharmaceutical industry, NMR spectroscopy is crucial for the characterization of tetrazole-containing active pharmaceutical ingredients (APIs). It is used to:

  • Confirm the chemical structure of the drug substance and any intermediates.[5]

  • Identify and quantify impurities.[5]

  • Assess the purity of the final product.

  • Study the stability of the drug substance under various conditions.

  • Provide data for regulatory submissions.

Visualizations

NMR_Workflow_for_1H_Tetrazoles cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acq_1h ¹H NMR Acquisition transfer->acq_1h acq_13c ¹³C NMR Acquisition transfer->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Analyze Chemical Shifts, Coupling, & Integration reference->analyze structure Structural Elucidation & Verification analyze->structure purity Purity Assessment analyze->purity tautomer Tautomerism Study analyze->tautomer

Caption: Workflow for NMR analysis of this compound compounds.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1H-Tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-tetrazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide (B81097), typically sodium azide (NaN₃).[1][2][3] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile substrate.[4]

Q2: What are the key reaction parameters to optimize for a successful 1H-tetrazole synthesis?

A2: The key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the nitrile substrate (both electronic and steric effects) also plays a crucial role in the reaction outcome.

Q3: What are some common catalysts used in the [3+2] cycloaddition of nitriles and azides?

A3: A wide range of catalysts have been employed. These can be broadly categorized as:

  • Homogeneous Catalysts: Often Lewis acids such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂), aluminum salts (e.g., AlCl₃), and various metal complexes.[4][5][6] Amine salts like pyridine (B92270) hydrochloride have also been used.[1]

  • Heterogeneous Catalysts: These are often preferred for easier separation and recyclability. Examples include silica (B1680970) sulfuric acid, zeolites (like CoY zeolite), and various nanoparticles (e.g., ZnO, CuO, Ag).[2][7][8][9]

Q4: Which solvents are typically recommended for this compound synthesis?

A4: Polar aprotic solvents are most commonly used, with N,N-Dimethylformamide (DMF) being a frequent choice.[1][2] Other solvents like Dimethyl Sulfoxide (DMSO), water, and various alcohols (isopropanol, n-propanol) have also been successfully employed, sometimes offering greener alternatives.[4][5][10] The choice of solvent can significantly impact reaction rate and yield.[8][10]

Q5: What are the primary safety concerns when synthesizing 1H-tetrazoles, particularly with sodium azide?

A5: The primary safety concerns are:

  • Toxicity of Sodium Azide: Sodium azide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[11][12][13]

  • Formation of Hydrazoic Acid (HN₃): In the presence of acid, sodium azide can form hydrazoic acid, which is volatile, highly toxic, and explosive.[7][11] It is crucial to avoid acidic conditions that could lead to its formation and accumulation.

  • Formation of Explosive Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper) to form highly explosive metal azides.[11][13] Contact with metal spatulas, stir bars, and plumbing should be avoided.

  • Thermal Instability: Tetrazoles and azide compounds can be thermally unstable and decompose energetically at elevated temperatures.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials (nitrile, azide). 4. Sub-optimal reaction temperature or time.[12] 5. Poor solubility of reagents in the chosen solvent.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[12] 2. Use a fresh batch of catalyst or increase the catalyst loading. Consider screening different catalysts (see Table 1). 3. Purify the starting nitrile and ensure the sodium azide is dry and of high purity. 4. Systematically optimize the reaction temperature and time. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[4][9] 5. Select a solvent in which all reactants are soluble at the reaction temperature. DMF and DMSO are often good choices for their high polarity.[10]
Formation of Multiple Byproducts 1. Decomposition of the starting material or product under harsh reaction conditions (e.g., high temperature, strong acid/base).[12] 2. Side reactions of the azide. 3. Presence of impurities in the starting materials.1. Use milder reaction conditions. If using a strong Lewis acid, consider reducing the amount or switching to a milder catalyst.[12] 2. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected. 3. Purify all starting materials before the reaction.
Difficulty in Product Isolation and Purification 1. The product is highly soluble in the reaction solvent (especially DMF).[11] 2. The product co-elutes with impurities during column chromatography. 3. The product is an ammonium (B1175870) or metal salt.1. After the reaction, cool the mixture and add an acidic aqueous solution (e.g., dilute HCl) to protonate the tetrazole, which may cause it to precipitate. The product can then be collected by filtration. Alternatively, perform an aqueous workup to extract the product into an organic solvent. 2. Optimize the chromatography conditions (e.g., different solvent systems, different stationary phase). 3. Acidify the reaction mixture to form the neutral this compound before extraction or precipitation.
Reaction Stalls or is Sluggish 1. The nitrile is electronically deactivated or sterically hindered. 2. Insufficient activation of the nitrile by the catalyst. 3. Low reaction temperature.1. For unreactive nitriles, more forcing conditions may be necessary (higher temperature, longer reaction time, microwave heating).[4] 2. Switch to a more potent Lewis acid catalyst or increase the catalyst loading. 3. Increase the reaction temperature, but monitor for potential decomposition.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the reaction conditions and yields for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide using various catalytic systems.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
Pyridine HydrochlorideDMF110884[1]
ZnCl₂IsopropanolReflux2>95[4]
Co(II) complexDMSO1101299[10]
Heterogeneous Catalysts
Silica Sulfuric AcidDMFReflux695[2]
CoY ZeoliteDMF12014>98[8]
CuO NanoparticlesDMFMicrowave0.2599[9]
Ag/Sodium BorosilicateSolvent-free120392[14][15]

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using a Heterogeneous Catalyst (Silica Sulfuric Acid)

This protocol is adapted from the procedure described for silica sulfuric acid catalyzed [3+2] cycloaddition.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), silica sulfuric acid (0.1 g), and N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 20 mL of water and 2 mL of concentrated HCl.

  • Isolation: Stir the mixture for 20-30 minutes. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-substituted-1H-tetrazole.

General Procedure for the Synthesis of 1-Substituted-1H-tetrazoles (Solvent-Free)

This protocol is based on the synthesis using a biosynthesized Ag/Sodium Borosilicate nanocomposite.[15]

  • Reaction Setup: In a reaction vessel, combine the amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the Ag/Sodium Borosilicate nanocomposite catalyst (0.05 g).

  • Reaction: Stir the mixture at 120 °C. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add cold water (5 mL) and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Isolation: Separate the heterogeneous catalyst by filtration. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 1-substituted-1H-tetrazole.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants: - Nitrile - Sodium Azide - Catalyst - Solvent react Heat and Stir (Conventional or Microwave) start->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench and Acidify monitor->quench Reaction Complete isolate Isolate Product (Filtration/Extraction) quench->isolate purify Recrystallization or Column Chromatography isolate->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions start Experiment Start check_yield Check Yield and Purity start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield Low byproducts Byproducts Formed check_yield->byproducts Impure success Successful Synthesis check_yield->success Acceptable sol_yield_1 Optimize Temp/Time low_yield->sol_yield_1 sol_yield_2 Change Catalyst/Solvent low_yield->sol_yield_2 sol_yield_3 Purify Starting Materials low_yield->sol_yield_3 sol_byproduct_1 Use Milder Conditions byproducts->sol_byproduct_1 sol_byproduct_2 Ensure Inert Atmosphere byproducts->sol_byproduct_2 sol_yield_1->start Re-run sol_yield_2->start Re-run sol_yield_3->start Re-run sol_byproduct_1->start Re-run sol_byproduct_2->start Re-run

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: 1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of 5-substituted-1H-tetrazole unexpectedly low?

A1: Low conversion rates are a common issue and can stem from several factors:

  • Insufficient Reaction Time or Temperature: The cycloaddition of nitriles and azides often requires elevated temperatures (typically 120-130 °C) and extended reaction times (12-48 hours) to proceed to completion.[1]

  • Catalyst Inefficiency: The reaction is typically catalyzed by a Brønsted or Lewis acid.[2][3] The choice and amount of catalyst are crucial. For instance, using silica (B1680970) sulfuric acid, a 100% molar ratio relative to the nitrile is often optimal; lower amounts can lead to reduced yields and longer reaction times.[4]

  • Improper Solvent: The reaction is highly dependent on the solvent. Polar aprotic solvents like DMF or DMSO are generally effective, while solvents like chloroform (B151607) may result in no reaction at all.[4]

  • Product Decomposition: At excessively high temperatures (e.g., >180-220 °C), the 5-substituted-1H-tetrazole product can degrade, especially in the presence of acid and water.[5]

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting nitrile.[1]

  • Optimize Conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time. Refer to the data tables below to select an optimal solvent and catalyst loading.

  • Verify Reagent Quality: Ensure that the nitrile, sodium azide (B81097), and catalyst are pure and dry, as contaminants can interfere with the reaction.

Q2: What are the main impurities in my crude product and how can I remove them?

A2: The primary impurities are typically unreacted starting materials (e.g., aryl nitrile, sodium azide) and the catalyst.[6] Fortunately, 5-substituted-1H-tetrazoles are acidic, similar to carboxylic acids, which allows for a straightforward purification process.[6][7]

Purification Protocol:

  • Acidification & Precipitation: After the reaction, cool the mixture and pour it into ice water. Acidify the solution with an acid like 6M HCl to a pH of 2-3. This protonates the tetrazolate anion, causing the neutral this compound to precipitate.[1]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove residual DMF, inorganic salts (like unreacted sodium azide), and the acid catalyst.[1]

  • Recrystallization (Optional): While an acid-base extraction is often sufficient, recrystallization can be performed for higher purity if needed.[6] Column chromatography is also an option but is usually not necessary.[4][6]

Q3: I'm concerned about the safety of using sodium azide and generating hydrazoic acid. What are the key safety precautions?

A3: Safety is paramount when working with azides.

  • Hydrazoic Acid (HN₃): This is an extremely toxic and potentially explosive compound that can be generated in situ from sodium azide and an acid.[4][5] Always perform the reaction in a well-ventilated fume hood.

  • Heavy Metal Azides: Avoid contact of azide solutions with heavy metals (e.g., lead, copper), as this can form highly explosive heavy metal azides. Ensure that any waste containing azide is quenched and disposed of according to your institution's safety protocols. Do not mix azide waste with other waste streams that may contain metal salts.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Q4: Is it possible to form the incorrect regioisomer of the tetrazole ring?

A4: The [3+2] cycloaddition of an azide to a nitrile can theoretically form two different regioisomers (e.g., 1,5-disubstituted or 2,5-disubstituted tetrazoles). However, when using organic azides, the reaction is typically regioselective, and only the 1-substituted product is observed.[8] For the more common synthesis using an azide salt (like NaN₃) with a nitrile, the product is the 5-substituted-1H-tetrazole.[4][8] The formation of the 2H-tautomer is possible, as 5-substituted-1H-tetrazoles exist in tautomeric forms, but the primary product from the cycloaddition is the this compound.[7]

Data on Reaction Optimization

The choice of solvent and catalyst loading significantly impacts reaction outcomes. The following data is adapted from a study on the synthesis of 5-phenyl-1H-tetrazole using silica sulfuric acid as a catalyst.[4]

Table 1: Effect of Solvent and Catalyst Loading on Yield

EntrySolventCatalyst Loading (mol%)Time (h)Yield (%)
1Methanol5012<10
2Toluene50125
3Chloroform5012No Reaction
4DMF 50 5 92
5DMSO50589
6DMF100592
7DMF200593

Data sourced from Molecules 2011, 16(8), 6637-6648.[4] As shown, DMF and DMSO are superior solvents, and a catalyst loading of 50-100 mol% provides excellent yields.[4]

Experimental Protocols

General Protocol for Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a generalized method based on the reaction of a nitrile with sodium azide and an acid catalyst in DMF.[1][2]

Materials:

  • Nitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.2-1.5 eq)

  • Ammonium (B1175870) Chloride (NH₄Cl) or another acid catalyst (1.1-1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 6M Hydrochloric Acid (HCl)

  • Ice water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.3 eq).

  • Add enough anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and stir the mixture for 12-48 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice water.

  • Acidify the aqueous mixture with 6M HCl to pH 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts, then dry to obtain the crude product.

Protocol for Purification by Acid-Base Extraction

This method is effective for purifying the acidic tetrazole product from neutral or basic impurities.[6]

  • Dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH) to form the sodium tetrazolate salt.

  • Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted neutral nitrile. Discard the organic layer.

  • Re-acidify the aqueous layer with cold 6M HCl to pH 2-3, which will re-precipitate the this compound product.

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry.

Visualized Workflows and Pathways

General Synthesis Pathway

The synthesis proceeds via the activation of the nitrile by an acid, followed by nucleophilic attack by the azide anion and subsequent cyclization.[2][8][9]

SynthesisPathway Nitrile Nitrile (R-CN) ActivatedNitrile Activated Nitrile [R-C≡NH]⁺ Nitrile->ActivatedNitrile Azide Azide (N₃⁻) ImidoylAzide Imidoyl Azide Intermediate Azide->ImidoylAzide Acid Acid Catalyst (H⁺) Acid->ActivatedNitrile ActivatedNitrile->ImidoylAzide Tetrazole 5-Substituted-1H-Tetrazole ImidoylAzide->Tetrazole Cyclization

Caption: Generalized pathway for acid-catalyzed this compound synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for diagnosing the cause of a low-yield reaction.

Troubleshooting Start Problem: Low Product Yield CheckCompletion Monitor Reaction? (TLC / LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete Complete Reaction Complete (Starting Material Consumed) CheckCompletion->Complete Optimize Optimize Conditions: - Increase Time/Temp - Check Catalyst/Solvent - Verify Reagents Incomplete->Optimize Decomposition Possible Product Decomposition Complete->Decomposition CheckTemp Was Temp >180°C? Decomposition->CheckTemp HighTemp Yes: High Temp Degradation CheckTemp->HighTemp Yes WorkupIssue No: Check Workup/Purification (pH, Extraction Loss) CheckTemp->WorkupIssue No

Caption: A decision tree for troubleshooting low yields in tetrazole synthesis.

Potential Side Reaction: Thermal Decomposition

High temperatures can lead to the degradation of the tetrazole ring, which is a key consideration for reaction setup and purification.[5]

Decomposition Tetrazole 5-Substituted-1H-Tetrazole Decomp Decomposition Products Tetrazole->Decomp HighTemp High Temperature (>180-220°C) + Acid/Water HighTemp->Decomp

Caption: High temperatures can induce decomposition of the tetrazole product.

References

Technical Support Center: Troubleshooting Low Yields in Tetrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formation of tetrazoles, specifically addressing the challenge of low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tetrazole synthesis is resulting in a low or no product yield. What are the common causes?

A1: Low or no yield in tetrazole formation is a frequent issue that can often be traced back to several key factors. The most common culprits include inadequate activation of the nitrile, suboptimal reaction conditions, poor solubility of reactants, catalyst deactivation, or the presence of moisture in non-aqueous reactions.[1][2] The [3+2] cycloaddition of an azide (B81097) to a nitrile typically requires the nitrile group to be activated, often by a Lewis or Brønsted acid catalyst.[1][3] Without proper activation, the reaction can be sluggish or fail to proceed, particularly with nitriles that are electron-rich or sterically hindered.[1]

Temperature and reaction time are also critical parameters. Many tetrazole syntheses require elevated temperatures, often in the range of 100-150 °C, and extended reaction times to achieve a good conversion rate.[4] Insufficient heating or stopping the reaction prematurely can lead to the recovery of unreacted starting material.[1]

Here is a systematic workflow to troubleshoot low yields:

G start Low or No Yield check_activation Verify Nitrile Activation (Catalyst Present & Active?) start->check_activation check_conditions Review Reaction Conditions (Temperature & Time) check_activation->check_conditions Activation OK optimize_catalyst Optimize Catalyst System check_activation->optimize_catalyst Activation Issue check_conditions->check_conditions check_solubility Assess Reactant Solubility check_conditions->check_solubility Conditions OK check_reagents Check Reagent Purity & Moisture check_solubility->check_reagents Solubility OK optimize_solvent Optimize Solvent System check_solubility->optimize_solvent Solubility Issue solution Improved Yield check_reagents->solution Reagents OK optimize_catalyst->check_activation optimize_solvent->check_solubility

Caption: Troubleshooting workflow for low tetrazole yield.
Q2: I'm observing significant byproduct formation along with my desired tetrazole. What are the likely side reactions?

A2: The presence of byproducts is a strong indicator that side reactions are competing with your desired tetrazole formation. A common side reaction is the hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid.[1] This is particularly prevalent if there is water in the reaction mixture, especially under acidic or basic conditions.

Another possibility is the degradation of the tetrazole product itself. Tetrazoles can be thermally unstable, and prolonged exposure to high temperatures may lead to decomposition.[1][5] It is also important to consider the reactivity of the azide source. For instance, sodium azide can react with strong acids to produce hydrazoic acid, which is highly toxic and explosive.[1] It can also form shock-sensitive and explosive metal azides if it comes into contact with heavy metals like lead, copper, or silver.[1]

To minimize side reactions, ensure your reaction is carried out under anhydrous conditions if required, use purified starting materials, and optimize the reaction temperature and time to avoid product degradation.[6]

The following diagram illustrates the competition between the desired reaction and a common side reaction:

G Nitrile Nitrile + Azide Tetrazole Desired Tetrazole Nitrile->Tetrazole [3+2] Cycloaddition (Desired Pathway) Hydrolysis Amide/Carboxylic Acid (Side Product) Nitrile->Hydrolysis Hydrolysis (Competing Pathway)

Caption: Competing reaction pathways in tetrazole synthesis.
Q3: How do I choose the right catalyst and solvent for my tetrazole synthesis?

A3: The choice of catalyst and solvent is crucial for optimizing the yield of your tetrazole synthesis. A variety of catalysts can be employed, including Lewis acids like zinc chloride (ZnCl₂) and copper salts (e.g., CuSO₄·5H₂O), as well as heterogeneous catalysts such as silica (B1680970) sulfuric acid.[6] The selection of the catalyst may depend on the specific nitrile substrate you are using.[1] For instance, electron-withdrawing groups on the nitrile generally facilitate the [3+2] cycloaddition, while electron-donating groups can decrease reactivity and may require a more potent catalytic system.[2]

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used because they effectively dissolve both the nitrile and the azide salt.[6] However, in some cases, other solvents or solvent mixtures may provide better results. For example, a mixture of N-Methyl-2-pyrrolidone (NMP) and water has been shown to be effective in certain flow chemistry applications.[7][8] It's important to note that in non-protic organic solvents like DMF, yields may be lower and higher reaction temperatures might be necessary compared to reactions run in the presence of a protic source.[4]

The following table summarizes the impact of different solvents on the yield of 5-phenyl-1H-tetrazole synthesis as reported in one study:

EntrySolventTemperature (°C)Time (h)Yield (%)
1AcetonitrileReflux-0
2THFReflux-0
3EthanolReflux1050
4DMF1301080
5DMF (Microwave)-0.2599
Data adapted from a study on microwave-assisted synthesis using CuO nanoparticles.[9]

Experimental Protocols

General Protocol for the Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a general guideline and may require optimization for your specific substrate and experimental setup.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Aqueous acid (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile, sodium azide, and ammonium chloride in DMF.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add aqueous acid to the reaction mixture to precipitate the tetrazole product.

  • Isolate the product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

This protocol is based on a demonstrated laboratory experiment.[3]

Safety Precautions:

  • Sodium azide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[6]

  • Avoid contact of sodium azide with strong acids, as this can generate highly toxic and explosive hydrazoic acid gas.[1]

  • Sodium azide can form explosive heavy metal azides. Avoid using metal spatulas for handling.[1]

  • The waste from this reaction may contain residual azide and should be disposed of according to institutional safety protocols.[3]

The following diagram outlines the key steps in a typical tetrazole synthesis experiment:

G start Start reactants Combine Nitrile, Azide, & Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (Monitor Progress) reactants->reaction workup Cool & Acidify to Precipitate Product reaction->workup isolation Isolate Product (Vacuum Filtration) workup->isolation purification Purify Product (e.g., Recrystallization) isolation->purification end Characterize Product purification->end

Caption: Experimental workflow for tetrazole synthesis.

References

Technical Support Center: Purification of 1H-Tetrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Tetrazole by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
1. This compound fails to dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add small increments of hot solvent until the solid dissolves completely.[1]- Perform small-scale solubility tests to identify a more suitable solvent. Ethanol, ethyl acetate/hexane, and isopropanol (B130326) are common starting points for tetrazole analogs.[1]
2. No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The cooling process is too rapid.- Reduce the solvent volume by evaporation and allow the solution to cool again.[2]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]
3. The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of this compound (155-157 °C).- The solution is cooling too quickly.- The compound is significantly impure.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[2]- Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble and then add an "anti-solvent" in which it is less soluble.[3]- Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities.[1][4]
4. The recrystallized product is still impure. - Impurities were co-precipitated with the product.- Incomplete removal of the mother liquor.- Ensure slow cooling to allow for the formation of pure crystals.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1]- Consider a second recrystallization or an alternative purification method like chromatography.[4]
5. Low yield of recovered this compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing the crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Pre-heat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely.[1]- Ensure the solution is sufficiently cooled, potentially in an ice bath, to maximize crystal formation.[1]- Always use ice-cold solvent to wash the crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I remove colored impurities during recrystallization?

A2: If the hot solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, the solution should be heated to boiling for a few minutes and then filtered while hot to remove the charcoal before allowing the solution to cool.[1]

Q3: Is it necessary to perform an acid-base extraction before recrystallization?

A3: For many 5-substituted-1H-tetrazoles, an initial acid-base extraction can be a very effective purification step to remove neutral or basic impurities.[1][4] The acidic nature of the tetrazole ring allows it to be extracted into an aqueous basic solution. After separation from the organic layer containing impurities, the aqueous layer is acidified to precipitate the purified tetrazole, which can then be further purified by recrystallization.[1]

Q4: What are the key safety precautions when working with this compound?

A4: this compound is an explosive and can decompose at elevated temperatures.[8] It can explode if exposed to shock, friction, or fire.[8][9] It is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point of 155-157 °C.[9] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid heating the compound to its decomposition temperature.

Quantitative Data

The following table summarizes the solubility of 1-H-tetrazole-1-acetic acid , a derivative of this compound, in various solvents at different temperatures. This data can serve as a useful guide for solvent selection in the recrystallization of tetrazole compounds.

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Ethanol 283.1510.21
293.1515.63
303.1523.41
313.1534.52
323.1549.87
Water 283.1529.85
293.1541.23
303.1556.71
313.1577.12
323.15103.45
Methanol 283.1518.98
293.1528.14
303.1540.87
313.1558.56
323.1582.89
Ethyl Acetate 283.152.15
293.153.42
303.155.31
313.157.98
323.1511.67
Data extracted from "Solubility of 1-H-Tetrazole-1-acetic Acid in Different Solvents between 283 K and 323 K".[6]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.[1]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool solution dissolve->cool Dissolved? troubleshoot_dissolve Troubleshoot: Fails to Dissolve dissolve->troubleshoot_dissolve No crystals_form Crystals form? cool->crystals_form collect Collect and wash crystals crystals_form->collect Yes oiling_out Product 'oils out'? crystals_form->oiling_out No end Pure this compound collect->end troubleshoot_dissolve->dissolve troubleshoot_no_crystals Troubleshoot: No Crystals troubleshoot_no_crystals->cool oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling_out Yes troubleshoot_oiling_out->cool

References

Technical Support Center: Overcoming Challenges in 1H-Tetrazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1H-Tetrazole. All experimental protocols are detailed, and quantitative data is summarized for easy comparison.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Issues

Question: My this compound is not crystallizing from the solution, even after cooling. What should I do?

Answer: This is a frequent challenge that can be addressed by several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound from a previous batch, add a single, tiny crystal to the solution to act as a seed.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Lower Temperature: If cooling to room temperature or 0°C in an ice bath is not effective, try a colder bath (e.g., an ice-salt or dry ice-acetone bath).[1]

  • Solvent System Change: The chosen solvent may not be ideal. Consider a different solvent or a mixed solvent system.

Question: My this compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This is often due to impurities or rapid cooling.[2]

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can aid this process.[1]

  • Change Solvent: The boiling point of your solvent might be too high, or its polarity may not be suitable. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.[1]

  • Pre-purification: Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step like an acid-base extraction before recrystallization.[1]

Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and how can I improve it?

Answer: Low recovery after recrystallization is a common issue with several potential causes:[3]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.[3]

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved even after cooling.[3]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely, leading to loss. Use a pre-heated funnel to prevent this.[3]

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. After cooling to room temperature, placing the flask in an ice bath can help.[3]

Column Chromatography Issues

Question: My this compound is sticking to the silica (B1680970) gel column and won't elute. What can I do?

Answer: this compound is a polar compound and can interact strongly with acidic silica gel.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.

  • Add a Modifier: To reduce the interaction with the silica, you can add a small amount of a more polar solvent like methanol (B129727) to your mobile phase.

General Purity Issues

Question: After purification, my this compound is still contaminated with impurities. How can I identify and remove them?

Answer: Identifying the impurity is the first step toward its removal.

  • Residual Solvents: Common synthesis or purification solvents (e.g., DMF, DMSO, ethyl acetate) are frequent culprits. These can often be removed by drying under a high vacuum, sometimes with gentle heating.[1]

  • Starting Materials or Reagents: Unreacted starting materials or reagents may still be present. Compare the NMR spectrum of your purified product with those of the starting materials. If present, a repeated purification step may be necessary.[1]

  • Side Products: Unidentified peaks in your analytical data could be from side reactions. Understanding the reaction mechanism can help predict potential side products. Further purification by a different method (e.g., switching from recrystallization to column chromatography) may be required.[4]

Question: My this compound has a yellow or brown color. How can I remove colored impurities?

Answer: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Procedure: After dissolving the crude this compound in a suitable hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal. The filtrate should be colorless.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: For many syntheses, a combination of acid-base extraction followed by recrystallization is a highly effective method for purifying this compound. The acidic nature of the tetrazole ring allows it to be separated from neutral and basic impurities through extraction.[3]

Q2: What are some common impurities I might encounter in this compound synthesis?

A2: Common impurities can include unreacted starting materials such as sodium azide (B81097) and triethyl orthoformate, as well as reaction byproducts and residual solvents from the workup, like ethanol (B145695) or acetic acid.[5][6]

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively assess purity and monitor the progress of column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, this compound is an energetic compound and can be explosive under certain conditions. Always handle with care, avoid grinding or subjecting it to shock, and work in a well-ventilated fume hood. If your synthesis involves sodium azide, be aware that residual azide can form explosive heavy metal azides. Acidification of azide-containing solutions can produce toxic and explosive hydrazoic acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound. Note: Actual yields and purity will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Solvents/ReagentsExpected PurityExpected YieldReference
RecrystallizationWater, Ethanol, Acetic Acid>99%60-80%[7]
Acid-Base ExtractionEther/Water, NaOH, HCl>98%70-90%[3][5]
SublimationN/A (Vacuum)>99.5%40-60%[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot deionized water (near boiling) in an Erlenmeyer flask with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer again with the aqueous NaOH solution to ensure complete recovery of the tetrazole. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (check with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[2][9]

Protocol 3: Sublimation of this compound
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a pressure below 1 Torr.

  • Heating: Gently heat the bottom of the apparatus. The temperature required will depend on the vacuum achieved but is typically in the range of 80-120°C.

  • Collection: The purified this compound will sublime and deposit as crystals on the cold finger of the apparatus.

  • Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air. Scrape the purified crystals from the cold finger.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Crude this compound B Recrystallization A->B C Acid-Base Extraction A->C D Sublimation A->D E TLC B->E Monitor C->E Monitor D->E Monitor F HPLC E->F Confirm G NMR E->G Confirm H Pure this compound F->H G->H troubleshooting_logic A Problem Encountered B Low Yield A->B C Oiling Out A->C D No Crystals A->D E Impure Product A->E F Check Solvent Choice - Too much solvent? - Inappropriate solvent? B->F G Cool Slowly - Re-dissolve and insulate C->G H Induce Crystallization - Scratch flask - Add seed crystal D->H I Further Purification - Recrystallize again - Change method E->I

References

Technical Support Center: Catalytic Synthesis of 1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of catalysts on the reaction rate of 1H-Tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles?

The most prevalent and versatile method is the [3+2] cycloaddition of organic nitriles with an azide (B81097) source, often sodium azide.[1][2][3] This reaction is frequently catalyzed by a variety of substances to improve reaction rates and yields.

Q2: Why is a catalyst necessary for the nitrile-azide cycloaddition reaction?

While the reaction can proceed without a catalyst, it often requires harsh conditions, such as high temperatures and pressures, and may result in low yields. Catalysts serve to lower the activation energy of the reaction, allowing for milder conditions, shorter reaction times, and improved yields.[1][4] The activation of the nitrile substrate by a Brønsted or Lewis acid catalyst is key to the rate enhancement.[5]

Q3: What types of catalysts are commonly used for this compound synthesis?

A wide range of catalysts have been successfully employed, which can be broadly categorized as:

  • Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂, Zn(OTf)₂), aluminum chloride (AlCl₃), and indium(III) chloride are effective Lewis acid catalysts.[2][5][6]

  • Brønsted Acids: Amine salts (e.g., triethylammonium (B8662869) chloride, pyridine (B92270) hydrochloride) and solid acids like silica (B1680970) sulfuric acid have been used.[2][7]

  • Heterogeneous Catalysts: These are advantageous due to their ease of separation and reusability. Examples include zeolites (like CoY zeolite), nano-TiCl₄.SiO₂, and various metal nanoparticles supported on solid matrices.[4][8][9][10]

  • Organocatalysts: L-proline has been shown to be an environmentally benign and cost-effective catalyst for this transformation.[5]

  • Transition Metal Complexes: Cobalt(II) and Silver(I) complexes have demonstrated high catalytic activity.[1][6]

Q4: How does the choice of solvent affect the reaction rate and yield?

The solvent plays a crucial role in the reaction. Polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are most commonly used and generally provide the best results.[1][2][7] In some cases, greener solvents like water have been successfully used, particularly with zinc salt catalysts, offering a more environmentally friendly alternative.[5][6] The choice of solvent can significantly influence catalyst solubility, reactant solvation, and the overall reaction kinetics.

Q5: Are there any safety concerns associated with this compound synthesis?

Yes, significant safety precautions are necessary. Sodium azide is toxic and can form highly explosive hydrazoic acid (HN₃) in the presence of acid.[11] Hydrazoic acid is volatile and hazardous.[2] Care must be taken to avoid acidic conditions when using sodium azide, or to handle the in situ generated hydrazoic acid with extreme caution.[11] Additionally, heavy metal azides, which can be formed with certain catalysts, are also potentially explosive.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Catalyst/Substrate Compatibility: The chosen catalyst may not be effective for the specific nitrile substrate. 4. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not be anhydrous (if required).1. Use a fresh batch of catalyst or activate it according to literature procedures. 2. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Microwave irradiation can sometimes accelerate the reaction.[3] 3. Consult the literature for catalysts that have been successfully used with similar substrates. For example, some catalysts are more effective for aromatic nitriles, while others work well for aliphatic nitriles. 4. Switch to a recommended solvent like DMF or DMSO.[1][7] Ensure the solvent is dry if using moisture-sensitive catalysts.
Formation of Side Products 1. Reaction Temperature is too High: High temperatures can lead to decomposition of reactants or products. 2. Incorrect Stoichiometry: An incorrect ratio of nitrile to azide can lead to side reactions.1. Lower the reaction temperature and monitor the reaction closely. 2. Carefully control the stoichiometry of the reactants. A slight excess of the azide source is common.[3]
Difficulty in Product Isolation 1. Product is Soluble in the Reaction Mixture: The tetrazole product may not precipitate upon acidification. 2. Emulsion Formation During Workup: This can complicate extraction.1. If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent. 2. Add brine to the aqueous layer to break the emulsion before extraction.
Catalyst Deactivation (for heterogeneous catalysts) 1. Leaching of the Active Metal: The active metal component may leach into the reaction mixture. 2. Fouling of the Catalyst Surface: The catalyst pores or active sites may be blocked by reactants, products, or byproducts.1. Choose a more robust catalyst support or modify the catalyst to improve metal anchoring. 2. Wash the catalyst with an appropriate solvent after each use to remove adsorbed species. Calcination can also be used to regenerate some catalysts.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts in the synthesis of 5-substituted 1H-tetrazoles.

Table 1: Comparison of Various Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystNitrileAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine hydrochlorideBenzonitrileNaN₃DMF110884[7]
ZnBr₂BenzonitrileNaN₃H₂O1002491[5]
Co(II) complexBenzonitrileNaN₃DMSO1101299[1]
Silica Sulfuric AcidBenzonitrileNaN₃DMFReflux595[2]
Nano-TiCl₄.SiO₂BenzonitrileNaN₃DMFReflux2-[9]
CoY ZeoliteBenzonitrileNaN₃DMF1201492[8]

Table 2: Influence of Solvent on the Co(II) Complex Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO1101299[1]
DMF1101280[1]
Acetonitrile1101250[1]
Methanol1101220[1]
Toluene1101215[1]

Experimental Protocols

General Procedure for Zinc(II) Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the organic nitrile (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (0.5-1.0 eq).

  • Solvent Addition: Add deionized water to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 1-2 to precipitate the tetrazole product. Caution: This step generates hydrazoic acid. Perform in a well-ventilated fume hood.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the 5-substituted-1H-tetrazole.

General Procedure for Heterogeneous Catalysis using Nano-TiCl₄.SiO₂ [9]

  • Reaction Setup: To a mixture of the nitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add nano-TiCl₄.SiO₂ (0.1 g).

  • Reaction: Heat the mixture to reflux for the required time (typically 2-6 hours), monitoring the reaction by TLC.

  • Catalyst Recovery: After completion, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.

  • Purification: Collect the solid by filtration and wash with cold chloroform (B151607) to yield the pure tetrazole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine Nitrile, Sodium Azide, and Catalyst B Add Solvent (e.g., DMF, Water) A->B 1. C Heat and Stir (Reflux or specified temp.) B->C 2. D Monitor Progress (TLC/LC-MS) C->D 3. E Cool to Room Temp. D->E 4. F Catalyst Removal (if heterogeneous) E->F 5a. G Acidify with HCl (Caution: HN3) E->G 5b. F->G H Precipitation G->H 6. I Filter and Wash Product H->I 7. J Dry Pure Product I->J 8.

Caption: General experimental workflow for catalytic this compound synthesis.

reaction_mechanism Nitrile R-C≡N Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activated_Nitrile Azide N₃⁻ Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Activated_Nitrile->Cycloaddition Nucleophilic Attack Tetrazolide Tetrazolide Anion Cycloaddition->Tetrazolide Protonation Protonation (H⁺) Tetrazolide->Protonation Tetrazole 5-Substituted-1H-Tetrazole Protonation->Tetrazole

Caption: Simplified mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.

References

effect of solvent on 1H-Tetrazole synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of 1H-Tetrazole, with a particular focus on the impact of solvent selection on reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Recommendation
Low or No Product Yield Inappropriate Solvent Selection: The solubility of reagents, particularly sodium azide (B81097), can be poor in non-polar or weakly polar solvents like toluene (B28343), leading to no product formation.[1]Switch to a high-boiling point polar aprotic solvent such as DMF or DMSO, which have been shown to result in moderate to excellent conversion rates.[1][2][3] For certain protocols, water has been identified as an excellent solvent, leading to high yields.[1]
Sub-optimal Reaction Temperature: The reaction may not be proceeding to completion due to insufficient thermal energy.Optimize the reaction temperature. Many procedures report optimal temperatures between 100°C and 120°C, particularly when using solvents like DMF.[4][5]
Catalyst Inactivity or Absence: The reaction may not proceed without a suitable catalyst, or the chosen catalyst may not be effective under the reaction conditions.[1]Ensure the correct catalyst is being used at the appropriate loading. For example, some methods specify the use of specific metal salts or complexes.[2][3][6]
Difficult Product Isolation and Purification High-Boiling Point Polar Solvents: Solvents like DMF and DMSO are soluble in both organic solvents and water, making their removal from the final product challenging.[1][7]If possible, opt for a protocol that utilizes a solvent that is easier to remove, such as water.[1] If using DMF or DMSO is unavoidable, meticulous extraction and washing steps are necessary. Recrystallization from a suitable solvent like hot ethanol (B145695) can also be effective for purification.[8]
Formation of Byproducts Nitrile Hydrolysis: In aqueous conditions, the starting nitrile may hydrolyze, especially if the pH is not controlled.For reactions in aqueous media, ensure the pH is maintained within the optimal range for the specific protocol. In non-aqueous reactions, using anhydrous solvents and reagents can prevent hydrolysis.[9]
Slow Reaction Rate Poor Reactant Solubility: The solvent may not be effectively solubilizing all reactants, leading to a slow reaction.[9]Consider switching to a solvent with better solubilizing properties for your specific substrates, such as DMSO or DMF.[9]
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.While optimizing catalyst loading, it has been observed that decreasing the catalyst amount can lead to a reduction in product yield.[2] Ensure the catalyst is used at the recommended concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for this compound synthesis?

A1: The polarity of the solvent is a critical factor. High-boiling point polar aprotic solvents like DMF and DMSO are frequently used and generally provide good to excellent yields because they can effectively dissolve the reactants, particularly sodium azide.[1][2][3] However, their high boiling points and miscibility with water can complicate product purification.[1][7]

Q2: Can water be used as a solvent for this compound synthesis?

A2: Yes, in certain protocols, water has been shown to be a highly effective and environmentally friendly "green" solvent, leading to high product yields.[1][10] Using water can also simplify the work-up procedure compared to using high-boiling organic solvents.[8]

Q3: Why is toluene generally a poor solvent for this synthesis?

A3: Toluene is a weak polar solvent, and as a result, key reactants like hydroxylamine (B1172632) hydrochloride and sodium azide have poor solubility in it.[1] This poor solubility often leads to no product formation.[1]

Q4: What are the advantages and disadvantages of using DMF or DMSO?

A4:

  • Advantages: They are excellent solvents for dissolving the reactants, which often leads to moderate to high reaction yields.[1][2][3]

  • Disadvantages: Their high boiling points and solubility in both organic solvents and water make them difficult to remove completely from the reaction product during work-up.[1][7]

Q5: Are there any solvent-free methods for this compound synthesis?

A5: While some studies have explored solvent-free conditions, in certain reported cases, no reaction was observed, indicating the necessity of a solvent for the reaction to proceed.[1] However, specific microwave-assisted solvent-free methods have been reported to be successful.[11]

Experimental Protocols

General Procedure for the Synthesis of 5-substituted 1H-tetrazoles using a Humic Acid Catalyst in Water

This protocol describes a one-pot, three-component synthesis.

  • A mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1.2 mmol), and humic acid (0.1 g) in water (5 mL) is prepared.

  • The reaction mixture is stirred at 100°C for the appropriate time as monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with diethyl ether (3 x 10 mL).

  • The organic layers are combined, and the solvent is evaporated to afford the product.

  • The crude product can be further purified by recrystallization from hot ethanol.[8]

General Procedure for the [3+2] Cycloaddition of Nitriles with Sodium Azide in DMSO

This protocol is for the synthesis of 5-substituted 1H-tetrazoles catalyzed by a Cobalt(II) complex.

  • A mixture of the nitrile (1 mmol), sodium azide (1.2 equiv), and the Cobalt(II) catalyst (1 mol %) is taken in DMSO.

  • The reaction mixture is heated at 110°C for 12 hours.[3]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The product is typically isolated by adding water and acidifying to precipitate the tetrazole, followed by filtration and washing.

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-phenyl-1H-tetrazole

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DMSO1101299[2][3]
2DMF1101280[2][3]
3Acetonitrile1101250[2][3]
4Methanol1101220[2][3]
5Toluene1101215[2][3]
6Water100496[1]
7DMF1201480[5]
8THFNot Specified1462[5]
9DioxaneNot Specified1450[5]
10EthanolNot Specified1435[5]

Visualizations

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_analysis Analysis start Prepare Nitrile/Aldehyde, Sodium Azide, and Catalyst solvent_selection Solvent Selection (e.g., DMF, DMSO, Water) start->solvent_selection Add to reaction vessel reaction Heating and Stirring (Optimized Temperature & Time) solvent_selection->reaction Dissolve reactants extraction Product Extraction reaction->extraction Cool and quench purification Purification (e.g., Recrystallization) extraction->purification analysis Characterization (NMR, IR, Mass Spec) purification->analysis

Caption: General experimental workflow for this compound synthesis.

References

minimizing byproduct formation in nitrile to tetrazole conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile to tetrazole conversions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the conversion of nitriles to tetrazoles, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Conversion Inadequate Nitrile Activation: The [3+2] cycloaddition of an azide (B81097) to a nitrile often requires the activation of the nitrile group by a Lewis or Brønsted acid catalyst. Without a suitable catalyst, the reaction can be sluggish or fail, particularly with electron-rich or sterically hindered nitriles.[1]Ensure the use of an appropriate catalyst, such as zinc salts (e.g., ZnBr₂), cobalt complexes, or ammonium (B1175870) chloride.[2][3][4] The choice of catalyst may need to be optimized for your specific substrate.
Improper Reaction Conditions: Temperature and reaction time are critical parameters. Many nitrile to tetrazole conversions necessitate elevated temperatures (often 100-150 °C) and extended reaction times to achieve high conversion.[1]Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint and avoid premature termination.
Poor Solubility: For the reaction to proceed efficiently, both the nitrile and the azide salt must be adequately dissolved in the reaction solvent.[1]Select a solvent in which both reactants are soluble at the reaction temperature. Common solvents include DMF, DMSO, and water (with appropriate catalysts).[3]
Catalyst Deactivation or Incompatibility: The chosen catalyst might be sensitive to moisture or other functional groups present in the starting material, leading to its deactivation.[1]Ensure the reaction is carried out under anhydrous conditions if the catalyst is moisture-sensitive. Screen different catalysts to find one compatible with your substrate's functional groups.
Low Yield of Tetrazole Product with Byproduct Formation Nitrile Hydrolysis: In the presence of water and acid or base, nitriles can hydrolyze to the corresponding amide or carboxylic acid, a significant side reaction if conditions are not optimized.[1]If not performing the reaction in water, ensure anhydrous conditions. If using an aqueous system, carefully control the pH to minimize hydrolysis.[5]
Product Degradation: Tetrazoles can be thermally unstable. Prolonged exposure to high temperatures may cause decomposition, thus reducing the overall yield.[1]Avoid excessive heating or prolonged reaction times once the reaction is complete. Monitor the reaction closely and work it up promptly upon completion.
Formation of Hydrazoic Acid (HN₃): In the presence of a Brønsted acid, sodium azide can be protonated to form hydrazoic acid. While HN₃ can participate in the reaction, it is also highly volatile and toxic, and its loss from the reaction mixture can lead to lower yields.[1][3]Use a Lewis acid catalyst like ZnBr₂ in water to minimize the formation of free HN₃.[5] If using a Brønsted acid, ensure the reaction is performed in a well-ventilated fume hood and consider a closed system to prevent the escape of HN₃.
Difficulty in Product Isolation and Purification Product is highly soluble in the aqueous phase. For water-soluble tetrazoles, minimizing the water content during workup is crucial for efficient extraction.[6]
Presence of Impurities. Purification can be achieved by treating the crude product with a base in water to form the salt, followed by washing with an organic solvent to remove non-acidic impurities. The aqueous solution of the salt is then acidified to precipitate the pure tetrazole.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nitrile to tetrazole conversions?

A1: The most frequently observed byproduct is the corresponding carboxylic acid, resulting from the hydrolysis of the starting nitrile.[1][8] Other potential byproducts can arise from the degradation of the tetrazole product under harsh reaction conditions.[1]

Q2: How can I improve the safety of the reaction, especially concerning the use of azides?

A2: The primary safety concern is the formation of highly toxic and potentially explosive hydrazoic acid (HN₃).[3] To mitigate this risk, it is recommended to use zinc salts as catalysts in water, which minimizes the liberation of HN₃ by maintaining a slightly alkaline pH.[5] Always conduct the reaction in a well-ventilated fume hood and handle sodium azide with appropriate personal protective equipment. Waste containing azide should be disposed of according to safety protocols to avoid the formation of explosive metal azides.[3]

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted synthesis can significantly accelerate the conversion of nitriles to tetrazoles, often reducing reaction times from hours to minutes and improving yields.[9]

Q4: Is it possible to perform this reaction in a continuous flow setup?

A4: Continuous flow microreactors offer a safe and efficient method for tetrazole synthesis. This setup minimizes the risks associated with hazardous materials by using only small quantities of reagents at any given time and allows for precise control over reaction conditions.[10][11]

Q5: What is the role of the catalyst in this reaction?

A5: The catalyst, whether a Lewis acid (e.g., Zn(II), Co(II)) or a Brønsted acid, activates the nitrile group.[1][12] This activation lowers the energy barrier for the nucleophilic attack of the azide anion, thereby facilitating the [3+2] cycloaddition and increasing the reaction rate.[4][13]

Data on Reaction Conditions

The following table summarizes various catalytic systems and conditions for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546), providing a comparative overview of their efficiency.

CatalystAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II)-complex (1 mol%)NaN₃ (1.2 equiv)DMSO1101295[2]
CuO nanoparticles (5 mol%)NaN₃DMF1301080
CuO nanoparticles (5 mol%)NaN₃DMF (Microwave)-0.2599
Ammonium ChlorideNaN₃DMFHeatSeveral22 (crude)[3]
Zinc BromideNaN₃Water100+2491[5]
None (Flow Reactor)NaN₃NMP/Water2000.3399[11]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole[2]
  • Materials: Benzonitrile, sodium azide (NaN₃), Co(II) complex catalyst, Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • In a reaction vessel, combine benzonitrile (1 mmol), sodium azide (1.2 mmol, 1.2 equiv), and the Co(II) complex catalyst (0.01 mmol, 1 mol%).

    • Add DMSO as the solvent.

    • Heat the reaction mixture to 110 °C.

    • Maintain the temperature and stir for 12 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Follow a suitable workup procedure to isolate and purify the 5-phenyl-1H-tetrazole product.

Protocol 2: Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water[6]
  • Materials: Organic nitrile, sodium azide (NaN₃), Zinc bromide (ZnBr₂), Water.

  • Procedure:

    • To a solution of the organic nitrile (1 mmol) in water, add sodium azide (1.5 mmol) and zinc bromide (1 mmol).

    • Heat the reaction mixture to reflux (above 100 °C).

    • Stir the reaction for 24 hours.

    • Upon completion, cool the reaction mixture.

    • Acidify the mixture with aqueous HCl to precipitate the tetrazole product.

    • Isolate the product by filtration and wash with water.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Nitrile, Azide Source, and Catalyst solvent Add Solvent (e.g., DMSO, Water, DMF) start->solvent heat Heat to Reaction Temperature (e.g., 100-150 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify (if necessary) to Precipitate Product cool->acidify filter Isolate by Filtration acidify->filter purify Purify (e.g., Recrystallization, Chromatography) filter->purify end end purify->end Characterize Final Product

Caption: A generalized experimental workflow for nitrile to tetrazole conversion.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Tetrazole Yield / Byproduct Formation hydrolysis Nitrile Hydrolysis low_yield->hydrolysis degradation Product Degradation low_yield->degradation conditions Suboptimal Conditions (Temp, Time) low_yield->conditions catalyst Ineffective Catalyst low_yield->catalyst control_ph Control pH / Anhydrous Conditions hydrolysis->control_ph Mitigates optimize_time_temp Optimize Reaction Time & Temperature degradation->optimize_time_temp Addresses conditions->optimize_time_temp Addresses screen_catalysts Screen Catalysts & Solvents catalyst->screen_catalysts Addresses

Caption: Troubleshooting logic for byproduct formation in tetrazole synthesis.

References

Technical Support Center: Purification of Synthesized 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of synthesized 1H-Tetrazole. Below you will find troubleshooting guidance and frequently asked questions in a user-friendly format, complete with detailed experimental protocols, data summaries, and workflow diagrams to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Precipitated Product After Acidification

Q1: After acidifying the reaction mixture, I obtained a very low yield of my this compound product. What could be the reasons and how can I improve the yield?

A1: Low recovery after precipitation is a frequent challenge. Here are several potential causes and corresponding troubleshooting steps:

  • Incomplete Reaction: The synthesis of this compound may not have gone to completion.

    • Solution: Before the work-up, monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.[1][2]

  • Suboptimal pH for Precipitation: The pH of the solution significantly affects the precipitation of the acidic this compound.

    • Solution: Carefully adjust the pH of the aqueous solution. The typical pH for precipitating 5-substituted 1H-tetrazoles is between 2 and 3.[1] Use a pH meter for accurate measurement while slowly adding acid (e.g., 1M HCl).

  • Product Solubility: The this compound derivative might have some solubility in the acidic aqueous solution.

    • Solution: Cool the acidified mixture in an ice bath to decrease the solubility of your product before filtration. If the product remains in solution, extraction with an appropriate organic solvent (e.g., ethyl acetate) may be necessary.[3][4]

  • Formation of Soluble Salts: If an inappropriate acid is used for precipitation, it might form a salt with the tetrazole that is soluble in the reaction mixture.

    • Solution: Hydrochloric acid is a commonly used and effective acid for precipitation.[3][5]

Issue 2: Product Purity is Low After Initial Precipitation

Q2: My isolated this compound is impure after precipitation and washing. How can I improve its purity?

A2: The initial precipitate can be contaminated with unreacted starting materials or byproducts. Further purification steps are often necessary.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[6][7]

    • Solution: Select an appropriate solvent system where your this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for tetrazole recrystallization include ethanol, isopropanol, acetic acid, and water.[3][4] A detailed protocol is provided in the "Experimental Protocols" section.

  • Acid-Base Extraction: This technique exploits the acidic nature of the this compound ring to separate it from neutral or basic impurities.[3][8]

    • Solution: Dissolve the crude product in an organic solvent and extract it with an aqueous basic solution (e.g., sodium bicarbonate). The tetrazole will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure tetrazole. A detailed protocol is provided below.

  • Column Chromatography: For separating complex mixtures or isomers, column chromatography can be employed.[5]

    • Solution: Use a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase that provides good separation of your target compound from its impurities.[3]

Issue 3: The Purified Product Has a Broad Melting Point

Q3: After purification, my this compound has a broad melting point range. What does this indicate and what should I do?

A3: A broad melting point is a classic indicator of an impure compound.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice of your product, leading to a lower and broader melting point.[7]

    • Solution: Re-purify the compound using one of the methods described in A2. Recrystallization is often the most effective method for sharpening the melting point.

  • Presence of Isomers: If your synthesis can lead to the formation of isomers (e.g., 1-substituted vs. 2-substituted tetrazoles), their mixture can result in a broad melting point.

    • Solution: Isomer separation can be challenging. Techniques like preparative HPLC or fractional crystallization might be necessary.[3]

  • Residual Solvent: Trapped solvent molecules within the crystal structure can also affect the melting point.

    • Solution: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities typically arise from the starting materials and the reaction conditions. These can include:

  • Unreacted nitriles.

  • Residual sodium azide (B81097) (highly toxic and explosive).

  • Catalysts (e.g., zinc salts, ammonium (B1175870) chloride).[1][9]

  • Byproducts from side reactions.

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for confirming purity:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities.[2][11][12][13] Quantitative NMR (qNMR) can be used for accurate purity determination.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities.[16][17][18][19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the tetrazole ring.[12]

Q3: What are the critical safety precautions when working with this compound and its precursors?

A3: Safety is paramount when handling these materials.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[21]

  • This compound: this compound itself can be explosive, especially when heated or subjected to shock.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

The following tables summarize quantitative data related to the purification of this compound derivatives.

Table 1: Purity of this compound-1-acetic acid with Different Post-processing Methods

Post-processing MethodPurity (%)Reference
Ethyl acetate (B1210297) extraction followed by recrystallization99.3[22]
Solvent recycling, acidification, and crystallization> 99[22]

Table 2: Comparison of Analytical Methods for Purity Determination

Analytical MethodTypical Precision (%RSD)ApplicationReference
HPLC< 2%Quantification of impurities and assay[20]
Quantitative NMR (qNMR)< 1%Absolute purity determination[15]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will depend on the specific derivative being purified.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetic acid, ethyl acetate/hexane mixtures) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3][6][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions while heating and stirring.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[23] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is effective for separating acidic this compound from neutral or basic impurities.[3][8]

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of a weak base like sodium bicarbonate.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated tetrazole salt will be in the upper aqueous layer.

  • Separation: Carefully drain the lower organic layer. Collect the aqueous layer containing the tetrazole salt.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with the aqueous base solution and combine the aqueous extracts.

  • Washing: The organic layer, which contains neutral impurities, can be washed with brine and dried for further analysis if needed.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 1M HCl solution while stirring until the pH is acidic (pH 2-3, check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting the purification of this compound.

Troubleshooting_Low_Yield start Low Yield of Precipitated Product check_reaction Check for Complete Reaction (TLC/LC-MS) start->check_reaction optimize_pH Optimize Precipitation pH (2-3) check_reaction->optimize_pH Yes incomplete_reaction Incomplete Reaction: Drive to Completion check_reaction->incomplete_reaction No cool_solution Cool Solution in Ice Bath optimize_pH->cool_solution Yes pH_issue Suboptimal pH: Adjust Carefully optimize_pH->pH_issue No solubility_issue Product is Soluble: Cool or Extract cool_solution->solubility_issue No end_product Improved Yield cool_solution->end_product Yes extract_product Extract with Organic Solvent extract_product->end_product incomplete_reaction->end_product pH_issue->end_product solubility_issue->extract_product

Caption: Troubleshooting workflow for low product yield.

Purification_Strategy start Impure this compound recrystallization Recrystallization start->recrystallization acid_base_extraction Acid-Base Extraction start->acid_base_extraction column_chromatography Column Chromatography start->column_chromatography check_purity Check Purity (MP, NMR, HPLC) recrystallization->check_purity acid_base_extraction->check_purity column_chromatography->check_purity pure_product Pure this compound check_purity->pure_product Purity Acceptable repurify Re-purify check_purity->repurify Purity Not Acceptable repurify->start

Caption: Strategy for improving product purity.

Purity_Analysis_Workflow start Purified this compound melting_point Melting Point Analysis start->melting_point nmr NMR Spectroscopy (1H, 13C) start->nmr hplc HPLC Analysis start->hplc is_sharp Sharp MP? melting_point->is_sharp is_clean Clean Spectra? nmr->is_clean is_single_peak Single Peak? hplc->is_single_peak is_sharp->is_clean Yes impure Further Purification Needed is_sharp->impure No is_clean->is_single_peak Yes is_clean->impure No pure Purity Confirmed is_single_peak->pure Yes is_single_peak->impure No

Caption: Workflow for purity analysis confirmation.

References

Technical Support Center: Managing the Acidity of 1H-Tetrazole During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing the acidity of 1H-tetrazole and its derivatives during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why is managing the acidity of this compound important during workup?

A1: this compound and its 5-substituted derivatives are acidic, with pKa values similar to carboxylic acids.[1] This acidity is a critical factor in their purification. A common and effective purification strategy is acid-base extraction, which relies on the ability to selectively move the tetrazole between aqueous and organic phases by controlling the pH.[2] Improper management of acidity can lead to low yields, difficulty in purification, and product loss.

Q2: What is the typical pKa of this compound and how do substituents affect it?

A2: The pKa of unsubstituted this compound is approximately 4.9.[3] The acidity is influenced by the electronic nature of the substituent at the 5-position. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

Q3: What is a standard acid-base extraction protocol for a 5-substituted-1H-tetrazole?

A3: A typical acid-base extraction involves the following steps:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758).

  • Basification: Extract the organic solution with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate) to deprotonate the tetrazole, forming its water-soluble salt. The tetrazole salt will move into the aqueous layer, while non-acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the tetrazolate salt.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl or 2N HCl) to a pH of 1-2.[2] This protonates the tetrazole, causing it to precipitate out of the aqueous solution.

  • Isolation: The precipitated tetrazole can then be isolated by vacuum filtration, or if it doesn't precipitate but is soluble in an organic solvent, it can be extracted with a fresh portion of an organic solvent like ethyl acetate.

Q4: My tetrazole derivative has an acid-labile functional group. How should I modify the workup?

A4: If your compound is sensitive to strong acids, you should avoid the final acidification step with strong mineral acids. Here are some alternative strategies:

  • Use a weaker acid: Consider using a weaker acid like acetic acid or citric acid for precipitation, but be aware that precipitation may be less efficient.

  • Careful pH adjustment: Slowly add a dilute strong acid while carefully monitoring the pH to avoid a large excess of acid.

  • Chromatography: Bypass the acid-base extraction and purify the crude product directly using column chromatography. The polarity of the eluent may need to be adjusted, and adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids strongly acidic conditions.

Q5: What are the key safety precautions to take during the workup of tetrazoles synthesized using sodium azide (B81097)?

A5: The synthesis of tetrazoles often involves sodium azide (NaN₃), which is toxic and can form explosive compounds. Key safety precautions include:

  • Hydrazoic Acid (HN₃) Formation: Avoid acidic conditions in the presence of residual sodium azide, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[4] It is crucial to quench any unreacted azide before acidification.

  • Quenching Excess Azide: Unreacted sodium azide can be quenched by treating the reaction mixture with a freshly prepared aqueous solution of sodium nitrite (B80452) followed by the slow addition of an acid (e.g., dilute sulfuric acid) to form nitrous acid in situ. This reaction should be performed in a well-ventilated fume hood as it releases toxic nitrogen oxides.

  • Heavy Metal Azides: Avoid contact of azides with heavy metals (e.g., lead, copper, silver, mercury) as this can form highly shock-sensitive and explosive metal azides. Use non-metal spatulas and avoid glassware with metal clamps where possible.

  • Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform (B151607) in the presence of azides, as this can form explosive diazidomethane.

Troubleshooting Guides

Issue 1: Low or No Precipitation of Tetrazole Upon Acidification
Possible Cause Solution
Incomplete Acidification Ensure the pH of the aqueous layer is sufficiently acidic. Use pH paper to confirm a pH of 1-2. Add more acid if necessary.[2]
High Water Solubility of the Tetrazole Some tetrazoles, especially those with polar functional groups, may be soluble in the acidic aqueous solution. Extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).
Insufficient Concentration If the concentration of the tetrazole in the aqueous layer is too low, it may not precipitate. Concentrate the aqueous layer under reduced pressure before acidification (ensure no residual azide is present).
Issue 2: Emulsion Formation During Extraction
Possible Cause Solution
Vigorous Shaking Gently invert the separatory funnel for mixing instead of vigorous shaking.
High Concentration of Emulsifying Agents Add a small amount of a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Particulate Matter Filter the reaction mixture through a pad of celite before extraction to remove any solid particles that could stabilize an emulsion.
Persistent Emulsion If the emulsion does not break, you can try passing the entire mixture through a phase separation filter paper or centrifuging the mixture to force the layers to separate.
Issue 3: Product is Contaminated After Workup
Possible Cause Solution
Incomplete Extraction Perform multiple extractions (at least 2-3) of the organic layer with the basic solution to ensure all the acidic tetrazole is transferred to the aqueous phase.
Co-extraction of Acidic Impurities If the starting materials or byproducts are also acidic, they may be co-extracted with the tetrazole. In this case, purification by recrystallization or column chromatography will be necessary after the initial acid-base extraction.
Precipitation of Impurities Non-acidic impurities might precipitate out during the workup. Ensure the organic layer is properly washed and dried before concentrating.

Data Presentation

Table 1: pKa Values of Selected 5-Substituted 1H-Tetrazoles in Water

Substituent (R)pKa
-H4.70[5]
-CH₃5.50[1]
-C₂H₅5.59[1]
-C₆H₅ (Phenyl)4.83[1]
-NH₂5.95 (pKa₂)[5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility ( g/100 mL at 20°C)
Water23[6][7]
AcetonitrileSoluble[6]
DMSOSoluble[3]
MethanolSoluble[3]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup
  • Reaction Quenching (if applicable): If the reaction mixture contains unreacted sodium azide, it must be quenched before proceeding. Cool the reaction mixture to 0 °C and slowly add a freshly prepared aqueous solution of sodium nitrite (1.5 equivalents per equivalent of remaining NaN₃). Stir for 30 minutes. Slowly add dilute sulfuric acid (e.g., 1M) dropwise until the solution is acidic (test with starch-iodide paper; a blue color indicates excess nitrite and complete quenching). Caution: This should be done in a well-ventilated fume hood as toxic gases are evolved.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the mixture to a separatory funnel and add 1M aqueous sodium bicarbonate solution. Gently invert the funnel multiple times, venting frequently.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer two more times with 1M sodium bicarbonate solution, combining all aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2N HCl with stirring until the pH is between 1 and 2 (check with pH paper). A precipitate of the tetrazole should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the purified tetrazole in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the tetrazole is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for tetrazole recrystallization include ethanol, methanol, water, or mixtures like ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude tetrazole and a minimal amount of the hot recrystallization solvent. Stir and heat until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

AcidBaseExtraction Crude Crude Reaction Mixture (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaHCO₃) Crude->AddBase 1. Basification SepFunnel1 Separatory Funnel AddBase->SepFunnel1 OrganicLayer1 Organic Layer (Neutral/Basic Impurities) SepFunnel1->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer (Tetrazolate Salt) SepFunnel1->AqueousLayer1 AddAcid Add Strong Acid (e.g., HCl, pH 1-2) AqueousLayer1->AddAcid 2. Acidification Precipitate Precipitated Pure Tetrazole AddAcid->Precipitate Filtration Vacuum Filtration Precipitate->Filtration 3. Isolation PureProduct Pure this compound Filtration->PureProduct

Caption: Workflow for a typical acid-base extraction of a this compound.

Troubleshooting_LowPrecipitation Start Low/No Precipitation of Tetrazole After Acidification CheckpH Is pH of aqueous layer 1-2? Start->CheckpH AddMoreAcid Add more strong acid CheckpH->AddMoreAcid No Extract Extract aqueous layer with organic solvent (e.g., EtOAc) CheckpH->Extract Yes AddMoreAcid->CheckpH Concentrate Concentrate aqueous layer (ensure no residual azide) Extract->Concentrate If still low recovery Success Problem Solved Extract->Success Concentrate->Extract

Caption: Decision-making workflow for troubleshooting low product precipitation.

References

Technical Support Center: Column Chromatography of Polar Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar tetrazole derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar tetrazole derivatives.

Issue 1: Poor or No Separation of Tetrazole Derivatives

Q: My polar tetrazole derivatives are co-eluting or showing very poor separation on a silica (B1680970) gel column. What can I do?

A: This is a common challenge due to the high polarity of tetrazole compounds. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: If your compounds have low Rf values, systematically increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate (B1210297) system, gradually increase the percentage of ethyl acetate.[1]

    • Utilize a More Polar Solvent System: For highly polar tetrazoles that do not move even in 100% ethyl acetate, switch to a more aggressive solvent system. A common approach is to use a mixture of dichloromethane (B109758) and methanol (B129727).[2]

    • Incorporate Additives: For acidic tetrazoles, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and separation. For basic tetrazole derivatives, adding triethylamine (B128534) (0.1-1%) or using a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol (using 1-10% of this stock in dichloromethane) can be effective.[2][3]

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: For very polar tetrazoles, reversed-phase chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4] The most polar compounds will elute first.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[5][6]

    • Other Normal Phases: Consider using alumina (B75360) (neutral or basic) for compounds that are sensitive to the acidic nature of silica gel.[2]

Issue 2: Peak Tailing of Tetrazole Derivatives

Q: My tetrazole derivative is showing significant peak tailing on TLC and column chromatography. How can I achieve sharper peaks?

A: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups on silica gel.[3]

  • Mobile Phase Modifiers: As mentioned above, adding a small amount of an acid (like acetic acid) for acidic tetrazoles or a base (like triethylamine or ammonia) for basic tetrazoles to your mobile phase can significantly reduce tailing by neutralizing active sites on the silica gel.[3]

  • Lower Sample Concentration: Overloading the column or spotting too concentrated a sample on a TLC plate can lead to tailing. Try using a more dilute solution for TLC analysis and ensure the sample load on your column is appropriate (typically 1-5% of the silica gel weight).[4]

  • Stationary Phase Deactivation: You can pre-treat your silica gel column by flushing it with a solvent system containing 1-3% triethylamine before loading your sample. This deactivates the acidic sites.[3]

Issue 3: Tetrazole Derivative is Stuck on the Column

Q: My polar tetrazole derivative will not elute from the silica gel column, even with highly polar solvents. What should I do?

A: This indicates a very strong, potentially irreversible, interaction between your compound and the silica gel, or possible decomposition.

  • Check for Decomposition: Before running a large-scale column, test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for about an hour, and then develop it to see if any new spots appear, which would indicate decomposition.[2]

  • Switch to a Different Stationary Phase: If your compound is degrading on silica, use a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography.[2][3]

  • Use a More Aggressive Eluent: For very strongly adsorbed compounds, a gradient elution up to a very polar mobile phase, such as 10-20% methanol in dichloromethane, may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for developing a column chromatography method for a new polar tetrazole derivative?

A1: Start with Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your target compound.[7] This will give you a good starting point for your column's mobile phase. If you cannot achieve this with standard normal-phase systems (e.g., hexane/ethyl acetate, dichloromethane/methanol), then consider reversed-phase or HILIC techniques.

Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my polar tetrazole derivative?

A2: The choice depends on the specific properties of your compound.

  • Normal-Phase (Silica Gel): Good for moderately polar tetrazoles. It is often the first choice due to its simplicity and low cost.

  • Reversed-Phase (C18, C8): Ideal for highly polar, water-soluble tetrazoles that are not retained on silica gel.[3]

  • HILIC: An excellent option for very polar and hydrophilic tetrazoles that are also poorly retained in reversed-phase chromatography.[5][8]

Q3: My polar tetrazole derivative is not soluble in the non-polar solvents used to start the column. How should I load my sample?

A3: This is a common issue. You can use a "dry loading" technique. Dissolve your sample in a solvent in which it is soluble (e.g., methanol or dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]

Q4: Can I use a gradient elution for purifying my tetrazole derivative?

A4: Yes, gradient elution is highly recommended, especially for complex mixtures or when you have impurities with very different polarities. Starting with a less polar mobile phase and gradually increasing the polarity can provide better separation and sharper peaks.[10]

Data Presentation

Table 1: Recommended Stationary Phases for Polar Tetrazole Derivatives

Stationary PhasePolarityBest Suited ForTypical Mobile Phases
Silica Gel PolarModerately polar, acid-stable tetrazoles.Hexane/Ethyl Acetate, Dichloromethane/Methanol
Alumina (Neutral/Basic) PolarAcid-sensitive tetrazoles, basic heterocycles.Hexane/Ethyl Acetate, Dichloromethane/Methanol
Reversed-Phase (C18, C8) Non-polarHighly polar, water-soluble tetrazoles.[3]Water/Acetonitrile, Water/Methanol
HILIC PolarVery polar and hydrophilic tetrazoles.[5]Acetonitrile/Aqueous Buffer
Amino-propylated Silica Medium PolarityNitrogen-containing heterocycles, including some tetrazoles.[3]Hexane/Ethyl Acetate

Table 2: Example Gradient Elution Profiles for HPLC of Polar Tetrazoles

Chromatography ModeColumnMobile Phase AMobile Phase BTime (min)% B
Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile05
2095
2595
265
305
HILIC HILIC (e.g., 4.6 x 100 mm, 3 µm)10 mM Ammonium Acetate in Water10 mM Ammonium Acetate in 95:5 Acetonitrile:Water0100
2050
2550
26100
30100

Note: These are starting points and may require optimization for your specific tetrazole derivative.

Experimental Protocols

Protocol 1: General Flash Column Chromatography (Silica Gel)

  • Solvent System Selection: Use TLC to determine a solvent system that gives your target tetrazole an Rf of ~0.2-0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.[10]

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel.[9]

    • Dry Loading: Dissolve your sample in a suitable solvent, add silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[9]

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle air pressure to start the elution.

    • Collect fractions and monitor them by TLC to identify the fractions containing your purified compound.[10]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System, Rf ~0.2-0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Wet 3a. Wet Loading (Dissolve in minimal solvent) Pack->Wet Dry 3b. Dry Loading (Adsorb on silica) Pack->Dry Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Wet->Elute Dry->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Isolate 7. Combine Pure Fractions & Evaporate Solvent Analyze->Isolate Pure Purified Tetrazole Derivative Isolate->Pure

Caption: Workflow for flash column chromatography of polar tetrazole derivatives.

troubleshooting_tree cluster_poor_sep Poor Separation cluster_tailing Peak Tailing cluster_no_elution No Elution Start Problem with Column Chromatography PoorSep Poor Separation / Co-elution Start->PoorSep Tailing Peak Tailing Start->Tailing NoElute Compound Stuck on Column Start->NoElute OptimizeMP Optimize Mobile Phase (Polarity, Additives) PoorSep->OptimizeMP ChangeSP Change Stationary Phase (Reversed-Phase, HILIC) PoorSep->ChangeSP Additives Add Modifiers to Mobile Phase (Acid/Base) Tailing->Additives LowerConc Lower Sample Concentration Tailing->LowerConc CheckDecomp Check for Decomposition on Silica NoElute->CheckDecomp ChangeSP2 Switch to Different Stationary Phase NoElute->ChangeSP2 AggressiveMP Use More Aggressive Mobile Phase NoElute->AggressiveMP

References

preventing "oiling out" during 1H-Tetrazole crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of 1H-Tetrazole.

Troubleshooting Guide: Preventing "Oiling Out"

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than as solid crystals.[1] This can negatively impact purity and yield. The following guide provides systematic steps to troubleshoot and prevent this issue during this compound crystallization.

Issue 1: Oiling Out Observed During Cooling

Possible Causes:

  • High Supersaturation: The concentration of this compound in the solvent is too high, causing it to crash out of solution as a liquid.[1]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.[2]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.[3]

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional warm solvent to decrease the concentration.

    • Allow the solution to cool slowly.

  • Control Cooling Rate:

    • Allow the solution to cool to room temperature naturally before placing it in a cold bath.

    • Insulate the flask to slow down the cooling process. Slower cooling rates generally favor the formation of larger, purer crystals.[2]

  • Optimize Solvent System:

    • If oiling out persists, consider a different solvent or a mixed solvent system. An ideal solvent for recrystallization should dissolve the solute completely at high temperatures and poorly at low temperatures.[4]

Issue 2: Persistent Oiling Out Despite Slow Cooling and Dilution

Possible Causes:

  • Low Melting Point: The melting point of this compound (155-157 °C) is a key consideration.[5] Oiling out can occur if the boiling point of the solvent is higher than the melting point of the compound.[3]

  • Impurities: The presence of impurities can lower the melting point of the compound and interfere with crystal lattice formation.[4]

Troubleshooting Steps:

  • Solvent Selection:

    • Choose a solvent with a boiling point lower than the melting point of this compound.

  • Purification Prior to Crystallization:

    • If impurities are suspected, consider a preliminary purification step, such as an acid-base extraction for 5-substituted-1H-tetrazoles, to remove impurities before crystallization.[6]

  • Seeding:

    • Introduce a seed crystal (a small, pure crystal of this compound) to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can help bypass the nucleation barrier that leads to oiling out.[7][8]

Experimental Protocols

General Recrystallization Protocol for Tetrazole Analogs

This protocol can be adapted for the crystallization of this compound.

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system where this compound is soluble at high temperatures but insoluble at low temperatures.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[6]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution to remove the activated charcoal.[6]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Covering the flask will prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals via vacuum filtration.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[6]

  • Drying: Dry the purified crystals under a vacuum.[6]

Data Presentation

Table 1: Solubility of this compound-1-acetic acid in Various Solvents at Different Temperatures

Note: This data is for a derivative of this compound and should be used as a guide for solvent selection.

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)1-Propanol (mole fraction)2-Propanol (mole fraction)Ethyl Acetate (mole fraction)Acetone (mole fraction)Butyl Acetate (mole fraction)Water (mole fraction)
283.150.13580.08550.06320.05180.02850.10250.01780.1589
288.150.15520.09880.07350.06050.03380.11880.02110.1795
293.150.17650.11360.08510.07020.03980.13690.02490.2021
298.150.19980.13010.09810.08110.04680.15710.02930.2269
303.150.22530.14850.11260.09330.05470.17950.03440.2541
308.150.25330.16890.12880.10690.06380.20430.04020.2840
313.150.28390.19160.14690.12210.07420.23180.04690.3168
318.150.31750.21680.16710.13910.08600.26210.05460.3529
323.150.35440.24470.18950.15810.09950.29560.06340.3925

Data adapted from the Journal of Chemical & Engineering Data.[9]

Table 2: General Influence of Cooling Rate on Crystallization Outcome

Cooling RateCrystal SizePurityLikelihood of Oiling Out
Slow LargerHigherLower
Fast SmallerLowerHigher

Slower cooling rates provide more time for molecules to orient themselves correctly into a crystal lattice, which generally results in larger and purer crystals.[2] Rapid cooling can lead to a high degree of supersaturation quickly, increasing the risk of oiling out.[10]

Visualizations

Troubleshooting_Oiling_Out start Start: Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of Warm Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool oiling_persists Does Oiling Persist? slow_cool->oiling_persists check_solvent Check Solvent B.P. vs. Compound M.P. oiling_persists->check_solvent Yes seed_success Crystallization Successful oiling_persists->seed_success No bp_ok B.P. < M.P.? check_solvent->bp_ok change_solvent Select Solvent with Lower B.P. bp_ok->change_solvent No consider_impurities Consider Impurities bp_ok->consider_impurities Yes change_solvent->reheat pre_purify Perform Pre-purification Step (e.g., Extraction) consider_impurities->pre_purify try_seeding Try Seeding consider_impurities->try_seeding pre_purify->reheat try_seeding->reheat end End: Successful Crystallization seed_success->end

Caption: Troubleshooting workflow for addressing oiling out.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out"?

A1: "Oiling out" is a process where a dissolved substance separates from a solution as a liquid phase (an oil) instead of a solid, crystalline phase upon cooling or addition of an anti-solvent.[1] This oil is a supersaturated solution of the compound.

Q2: Why is oiling out a problem for purification?

A2: Oiling out is problematic because the liquid phase can trap impurities more readily than a crystalline solid.[4] This can lead to a final product with lower purity. The solidified oil may also be amorphous and difficult to handle.

Q3: Can impurities cause oiling out?

A3: Yes, impurities can depress the melting point of your compound and interfere with the formation of a crystal lattice, which can promote the separation of an oily phase.[4]

Q4: How does the cooling rate affect crystallization?

A4: A slower cooling rate allows molecules to selectively arrange themselves into a crystal lattice, generally resulting in larger and purer crystals.[2] A fast cooling rate can cause the compound to come out of solution too quickly, leading to the formation of small crystals or oiling out.[10]

Q5: What is seeding and how can it prevent oiling out?

A5: Seeding is the introduction of a small, pure crystal of the target compound into a supersaturated solution.[8] This seed crystal provides a surface for further crystal growth to occur in an orderly fashion, which can prevent the spontaneous and disorganized separation of an oil.[7]

Q6: What are the characteristics of a good recrystallization solvent for this compound?

A6: A good solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures to ensure good recovery.[4] Additionally, its boiling point should ideally be below the melting point of this compound (155-157 °C) to avoid melting the solute.[3][5]

Q7: What should I do if my compound oils out even with a seed crystal?

A7: If seeding does not prevent oiling out, it's possible that the solution is still too concentrated or the temperature is too high when the seed is added. Try adding the seed crystal at a lower temperature (but still within the metastable zone) or further diluting the solution with a small amount of solvent. In some cases, changing the solvent system entirely may be necessary.

References

Technical Support Center: Laboratory-Scale 1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the laboratory-scale synthesis of 1H-tetrazoles. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve experimental issues.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no formation of the desired tetrazole product. What are the possible causes and solutions?

A: Low or no yield is a common issue stemming from several factors related to reagents, reaction conditions, or the substrate itself.

  • Inadequate Catalyst Activity or Loading: The choice and amount of catalyst are critical.

    • Solution: Ensure the catalyst is active and not poisoned. For heterogeneous catalysts, ensure proper activation and dispersion. Optimize the catalyst loading; for instance, with silica (B1680970) sulfuric acid, a 100% molar ratio relative to the nitrile has been found to be optimal.[1] Lower catalyst loading may lead to longer reaction times and lower yields.[1]

  • Poor Solvent Choice: The reaction solvent significantly impacts yield. Polar aprotic solvents like DMF and DMSO generally give excellent yields, while alcohols and low-polarity solvents like toluene (B28343) can result in unsatisfactory outcomes.[1]

    • Solution: Switch to a high-boiling polar aprotic solvent such as DMF or DMSO.[1]

  • Insufficient Temperature or Reaction Time: Tetrazole formation, especially with unactivated nitriles, can require significant thermal energy and time.[2][3]

    • Solution: Increase the reaction temperature, potentially to reflux conditions (typically 80-120 °C).[2][4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) and allow for sufficient reaction time, which can range from a few hours to overnight.[4] For sluggish reactions, microwave irradiation can sometimes improve yields.[5]

  • Moisture Contamination: In non-aqueous reactions, moisture can hydrolyze the nitrile starting material to an amide, a common side product.[3]

    • Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Substrate Reactivity: Electron-withdrawing groups on the nitrile generally facilitate the cycloaddition, while electron-donating groups can decrease reactivity.[6]

    • Solution: For less reactive nitriles, consider using harsher reaction conditions (higher temperature, longer reaction time) or a more active catalytic system.

Below is a troubleshooting workflow for addressing low or no product yield:

LowYieldTroubleshooting start Low or No Yield check_reagents Check Reagents & Catalyst start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_substrate Evaluate Substrate Reactivity substrate_reactive Substrate Reactive? check_substrate->substrate_reactive reagent_ok->check_conditions Yes replace_reagents Use fresh/anhydrous reagents & catalyst. reagent_ok->replace_reagents No conditions_ok->check_substrate Yes optimize_conditions Optimize temperature, time, and solvent. conditions_ok->optimize_conditions No modify_conditions Use harsher conditions or different catalyst. substrate_reactive->modify_conditions No rerun_reaction Re-run Reaction substrate_reactive->rerun_reaction Yes replace_reagents->rerun_reaction optimize_conditions->rerun_reaction modify_conditions->rerun_reaction

Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Byproducts

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I minimize these?

A: Byproduct formation can arise from side reactions of the starting materials or decomposition of the product.

  • Decomposition of Starting Materials or Product: High temperatures or harsh acidic/basic conditions can lead to the decomposition of the isoxazole (B147169) ring (if present) or other sensitive functional groups.[7]

    • Solution: Employ milder reaction conditions. If using a strong Lewis acid, consider reducing the amount or switching to a milder catalyst.[7] Ensure the reaction is not heated for an unnecessarily long time.

  • Side Reactions of the Azide (B81097): Sodium azide can participate in other reactions, especially if impurities are present.

    • Solution: Use pure, high-quality sodium azide. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected.[7]

  • Hydrolysis of Nitrile: As mentioned previously, the presence of water can lead to the formation of amide byproducts.

    • Solution: Use anhydrous conditions.[3]

Problem 3: Difficulty with Product Isolation and Purification

Q: I am having trouble isolating and purifying my tetrazole product. What should I do?

A: Isolation issues often arise from the unique physicochemical properties of tetrazoles, such as their acidity and high polarity.[8]

  • Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction difficult.

    • Solution: After the reaction, quench the mixture with an appropriate acidic solution (e.g., HCl) to a pH of 1-2.[8] This protonates the tetrazole, making it less water-soluble and facilitating its precipitation or extraction into an organic solvent like ethyl acetate (B1210297).[7][8]

  • Product Co-elutes with Impurities During Chromatography: The polarity of the tetrazole may be similar to that of certain impurities.

    • Solution: Optimize the chromatography conditions, such as the solvent system and the stationary phase.[7] Sometimes, converting the tetrazole to its salt and then back to the acid can aid in purification.

  • Difficulty Removing High-Boiling Solvents: Solvents like DMF or DMSO can be challenging to remove completely.[8]

    • Solution: After the primary extraction, perform several washes of the organic layer with brine (saturated NaCl solution) to draw the residual high-boiling solvent into the aqueous phase.[8] Azeotropic removal with a solvent like toluene on a rotary evaporator can also be effective.[8]

Below is a workflow for troubleshooting product isolation and purification:

PurificationTroubleshooting start Isolation/Purification Difficulty check_solubility Check Product Solubility start->check_solubility solubility_issue Product too soluble? check_solubility->solubility_issue check_chromatography Review Chromatography chromatography_issue Co-elution? check_chromatography->chromatography_issue check_solvent_removal Solvent Removal Issues? solvent_issue High-boiling solvent residue? check_solvent_removal->solvent_issue solubility_issue->check_chromatography No adjust_ph Acidify to pH 1-2 to precipitate/extract. solubility_issue->adjust_ph Yes chromatography_issue->check_solvent_removal No optimize_chrom Optimize solvent system and stationary phase. chromatography_issue->optimize_chrom Yes wash_extracts Wash with brine; use azeotropic removal. solvent_issue->wash_extracts Yes pure_product Obtain Pure Product solvent_issue->pure_product No adjust_ph->pure_product optimize_chrom->pure_product wash_extracts->pure_product

Troubleshooting workflow for product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles in the lab?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, most commonly sodium azide.[1][9] This reaction can be catalyzed by a variety of Lewis and Brønsted acids.[1]

Q2: What are the primary safety concerns when working with sodium azide?

A2: The main hazards are associated with the high toxicity of sodium azide and the potential for forming highly toxic and explosive hydrazoic acid (HN₃) when it reacts with acids.[3][10] Additionally, contact with heavy metals (such as lead, copper, zinc, silver, or brass) can form shock-sensitive and explosive heavy metal azides.[3][10] It is crucial to handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with metals and acids.[3][11]

Q3: How can I monitor the progress of my tetrazole synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[4] The disappearance of the starting nitrile spot and the appearance of a new, typically more polar, product spot indicate the progress of the reaction.[8] For more quantitative analysis, techniques like ¹H NMR or LC-MS can be used on aliquots taken from the reaction mixture.

Q4: Are there greener or safer alternatives to the traditional synthesis methods?

A4: Yes, research is ongoing to develop more environmentally friendly and safer methods. Microwave-assisted synthesis can significantly reduce reaction times and sometimes allows for the use of greener solvents like water.[9][12] The use of heterogeneous, recyclable catalysts is another green approach that simplifies product purification and reduces waste.[2][13]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of 5-substituted and 1-substituted 1H-tetrazoles under various catalytic conditions.

Table 1: Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide

CatalystNitrile SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidBenzonitrile (B105546)DMFReflux295[1]
Silica Sulfuric Acid4-ChlorobenzonitrileDMFReflux292[1]
CoY ZeoliteBenzonitrileDMF1201492[2]
CoY ZeolitePhenylacetonitrileDMF1201494[2]
CuO Nanoparticles (5 mol%)BenzonitrileDMF1301080[5]
CuO Nanoparticles (5 mol%)BenzonitrileDMFMW (15 min)0.2599[5]
Co(II)-complex (1 mol%)BenzonitrileDMSO1101299[10][14]
Nano-TiCl₄·SiO₂BenzonitrileDMFReflux298[11]

Table 2: Synthesis of 1-Substituted 1H-Tetrazoles from Amines, Triethyl Orthoformate, and Sodium Azide

CatalystAmine SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Ag/Sodium Borosilicate4-ChloroanilineNone120395[15][16]
Ag/Sodium BorosilicateAnilineNone120392[15][16]
Yb(OTf)₃AnilineNone801.592[17]
Tributylmethylammonium chloride2-AminothiazoleDMSO80190[18]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using Zinc Chloride Catalyst

This protocol is adapted from a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[4]

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5-3.0 eq), and anhydrous zinc chloride (0.5-1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Carefully and slowly add water to the reaction mixture, followed by acidification with concentrated HCl to a pH of approximately 1-2. This will precipitate the tetrazole product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Drying: Dry the purified 5-phenyl-1H-tetrazole in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a general method for the rapid synthesis of 5-substituted-1H-tetrazoles.[4]

Materials:

  • Organic Nitrile

  • Sodium Azide (NaN₃)

  • Catalyst (e.g., triethylammonium (B8662869) chloride or a metal salt)

  • High-boiling solvent (e.g., DMF or N-methyl-2-pyrrolidone (NMP))

  • Microwave-safe reaction vessel with a pressure cap

  • Microwave reactor

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and the chosen catalyst in a high-boiling solvent like DMF or NMP.

  • Microwave Irradiation: Securely seal the vessel with a pressure cap and place it in the microwave reactor. Set the desired temperature (e.g., 150-200 °C) and time (e.g., 5-30 minutes).

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature before carefully opening it.

  • Work-up and Isolation: Follow the work-up, precipitation, isolation, washing, and drying steps as described in Protocol 1.

Protocol 3: Synthesis of 1-Substituted-1H-tetrazoles from Amines

This is a general procedure for the synthesis of 1-substituted-1H-tetrazoles.[15][16]

Materials:

  • Amine

  • Sodium Azide (NaN₃)

  • Triethyl Orthoformate

  • Catalyst (e.g., Ag/Sodium Borosilicate nanocomposite)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, mix the amine (2 mmol), sodium azide (2 mmol), triethyl orthoformate (2.4 mmol), and the catalyst (e.g., 0.05 g of Ag/sodium borosilicate nanocomposite).

  • Reaction: Heat the mixture with stirring at 120 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add cold water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Catalyst Removal: If a heterogeneous catalyst was used, it can be separated by filtration.

  • Washing and Drying: Wash the combined organic layers with water, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by crystallization from a suitable solvent system (e.g., EtOAc-hexane).

References

Technical Support Center: Safe Handling of Azides in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for working with azides in tetrazole synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using azides in tetrazole synthesis?

A1: The primary hazards stem from the high reactivity and potential instability of azide (B81097) compounds. Key risks include:

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids, including weak acids, to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid.[1][2][3] Inhalation of hydrazoic acid can cause dizziness, and in severe cases, loss of consciousness.[2]

  • Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, zinc, silver, and their salts to form highly shock-sensitive and explosive metal azides.[1][4][5][6] This is a significant concern for metal equipment, spatulas, and plumbing.[5][6][7][8]

  • Thermal Instability: Organic azides can be thermally sensitive and decompose explosively, especially those with a low carbon-to-nitrogen ratio.[1][9] Sodium azide decomposes violently when heated above 275°C.[4][10]

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[4][7][11] It can affect the central nervous system, brain, and cardiovascular system.[4][7]

Q2: What are the essential personal protective equipment (PPE) requirements for handling azides?

A2: Appropriate PPE is mandatory when working with azides. This includes:

  • Eye Protection: Safety glasses or splash goggles must be worn at all times.[7] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[5][12]

  • Hand Protection: Nitrile gloves are generally recommended.[10][13][14] For handling azides of high toxicity or in higher concentrations, double-gloving or using thicker, chemical-resistant gloves like Silver Shield under nitrile gloves is advised.[7]

  • Body Protection: A lab coat is the minimum requirement.[7] For procedures with a higher risk of explosion or splashing, a chemical-resistant apron and sleeves should be worn.[11]

  • Respiratory Protection: All work with azides, especially solids and concentrated solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10][11]

Q3: How should I properly store azide compounds?

A3: Proper storage is crucial to prevent accidents. Key storage guidelines include:

  • Store azides in a cool, dry, and dark place, away from heat, light, pressure, and shock.[4][9][15]

  • Store them separately from incompatible materials, especially acids, heavy metals and their salts, halogenated solvents, carbon disulfide, bromine, and dimethyl sulfate.[4][8][15]

  • Use plastic or ceramic containers and avoid metal shelves.[8][15]

  • Clearly label all containers with the contents and associated hazards.[8][9]

Q4: What is the "Rule of Six" and how does it relate to the stability of organic azides?

A4: The "Rule of Six" is a guideline for assessing the stability of organic azides. It states that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide group.[9][15] This dilution of the energetic group within the molecule generally renders the compound safer to handle with appropriate precautions.[9][15] Another related guideline is the carbon-to-nitrogen (C/N) ratio; the number of nitrogen atoms should not exceed the number of carbon atoms.[15][16]

Q5: How do I safely quench a reaction containing residual azides?

A5: Unreacted azides must be safely quenched before workup or disposal. A common method involves the use of nitrous acid, which converts the azide to nitrogen gas.[3][6] The general procedure is as follows:

  • Ensure the aqueous solution containing the azide is diluted to 5% or less.[6][7]

  • In a chemical fume hood, add a 20% aqueous solution of sodium nitrite (B80452).[6][7]

  • Slowly and carefully add a 20% aqueous solution of sulfuric acid until the reaction mixture is acidic. It is crucial to add the acid after the nitrite to prevent the formation of hydrazoic acid.[6]

  • The completion of the reaction can be tested with starch-iodide paper, which will turn blue in the presence of excess nitrite.[6]

  • Once the quench is complete, the solution should be neutralized before disposal.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or no yield of tetrazole product. Incomplete reaction; catalyst deactivation; incorrect temperature.Ensure proper reaction time and temperature. Use a fresh catalyst. Consider alternative catalysts or solvents.[17][18]
Reaction is too vigorous or shows signs of decomposition. Reaction temperature is too high; concentration of azide is too high; presence of incompatible materials.Immediately cool the reaction. Ensure the reaction is run at the recommended dilution. Double-check for any incompatible materials in the reaction setup.[19]
Precipitation of an unknown solid. Formation of insoluble metal azides; product insolubility in the reaction solvent.Avoid all contact with metals. Use plastic or glass equipment.[4][15] Analyze the precipitate to determine its identity. Consider a different solvent system.
Foul or sharp odor detected from the reaction. Possible formation and release of hydrazoic acid (HN₃).IMMEDIATE ACTION: Ensure the fume hood is functioning correctly. Check the reaction setup for any leaks. If the odor is strong, evacuate the immediate area and notify safety personnel.[2][4] Always work with azides in a well-ventilated fume hood.[7][10][11]

Quantitative Data on Azide Stability

The stability of azide compounds is a critical safety consideration. The following table summarizes the decomposition temperatures for several common azide compounds.

CompoundDecomposition Onset Temperature (°C)Reference
Sodium Azide (NaN₃)~275[4][10]
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate160-170[1]
Phenyl Azide~130
Benzyl Azide~180

Note: Decomposition temperatures can be influenced by heating rate, purity, and the presence of other substances.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles using Sodium Azide and a Zinc Catalyst

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagents: To the flask, add the nitrile (1 equivalent), sodium azide (1.1-1.5 equivalents), and a zinc catalyst (e.g., ZnBr₂ or ZnO, 0.1-1 equivalent) in an appropriate solvent (e.g., water, DMF, or a mixture).[3][17][20]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120°C) and stir for the required time (several hours to overnight).[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add an aqueous acid (e.g., HCl) to precipitate the tetrazole product.[2]

  • Isolation: Isolate the product by vacuum filtration, wash with cold water, and dry.

  • Quenching: The aqueous filtrate will contain unreacted sodium azide and must be quenched using the nitrous acid procedure described in the FAQs before disposal.[3]

Visualizations

Logical Relationship: Risk Assessment for Azide Use

RiskAssessment Risk Assessment for Azide Use start Start: Propose use of azide assess_stability Assess Azide Stability (C/N ratio, Rule of Six) start->assess_stability review_procedure Review Experimental Procedure assess_stability->review_procedure Acceptable Stability stop STOP Re-evaluate or use alternative assess_stability->stop Unacceptable Stability ppe_check Verify Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) review_procedure->ppe_check engineering_controls Confirm Engineering Controls (Fume Hood, Blast Shield) ppe_check->engineering_controls waste_plan Develop Waste Disposal Plan (Quenching, Segregation) engineering_controls->waste_plan emergency_plan Establish Emergency Plan (Spill, Exposure) waste_plan->emergency_plan proceed Proceed with Experiment emergency_plan->proceed

Caption: A flowchart outlining the necessary risk assessment steps before working with azides.

Experimental Workflow: Safe Quenching of Residual Azide

QuenchingWorkflow Workflow for Quenching Residual Azide start Start: Aqueous waste containing <5% azide fume_hood Work in a Chemical Fume Hood start->fume_hood add_nitrite Add 20% Sodium Nitrite Solution fume_hood->add_nitrite add_acid Slowly Add 20% Sulfuric Acid add_nitrite->add_acid check_acidity Check if Solution is Acidic add_acid->check_acidity test_completion Test with Starch-Iodide Paper check_acidity->test_completion quench_complete Quench Complete (Blue Color) test_completion->quench_complete Positive incomplete_quench Incomplete (No Color Change) test_completion->incomplete_quench Negative neutralize Neutralize to pH 6-9 quench_complete->neutralize incomplete_quench->add_acid Add more acid dispose Dispose in Labeled Hazardous Waste Container neutralize->dispose

Caption: A step-by-step workflow for the safe quenching of residual azide in waste solutions.

References

Validation & Comparative

A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the synthesis of 1H-tetrazoles is a process of significant interest. This guide offers an objective comparison of prevalent synthesis methodologies, supported by experimental data, to inform the selection of the most suitable approach for a given research objective.

The 1H-tetrazole moiety is a key structural component in numerous pharmaceuticals and functional materials due to its unique physicochemical properties, acting as a bioisostere for carboxylic acids. Consequently, the efficient and versatile synthesis of this heterocyclic ring is a continuous focus of chemical research. This guide delves into the most common and effective methods for this compound synthesis, presenting a comparative analysis of their performance based on reported experimental data.

Comparative Overview of Key Synthesis Methods

The primary synthetic routes to 1H-tetrazoles can be broadly categorized into four main approaches: the [3+2] cycloaddition of nitriles and azides, the Ugi multicomponent reaction, synthesis from primary amines and orthoformates, and synthesis from oximes. Each method offers distinct advantages and is suited to different applications and available starting materials.

Quantitative Performance Data

The following tables summarize quantitative data for each of the major synthesis methods, providing a direct comparison of their efficacy in terms of reaction yield, time, and conditions.

Table 1: [3+2] Cycloaddition of Nitriles and Azides

This method is the most widely employed for the synthesis of 5-substituted-1H-tetrazoles. The reaction involves the [3+2] cycloaddition of an organic nitrile with an azide (B81097) source, often facilitated by a catalyst.

CatalystSubstrate (Nitrile)Azide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Silica (B1680970) Sulfuric AcidBenzonitrileSodium AzideDMFReflux592[1]
Silica Sulfuric Acid4-ChlorobenzonitrileSodium AzideDMFReflux595[1]
Co(II) ComplexBenzonitrileSodium AzideDMSO1101299[2][3]
Co(II) ComplexAcrylonitrileSodium AzideDMSO1101292[3]
CuSO₄·5H₂OBenzonitrileSodium AzideDMSO140195[4]
CuSO₄·5H₂OPhenylacetonitrileSodium AzideDMSO140292[4]

Table 2: Ugi Multicomponent Reaction

The Ugi-azide reaction is a powerful tool for the one-pot synthesis of 1,5-disubstituted-1H-tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source.

AldehydeAmineIsocyanideAzide SourceSolventTemperatureTimeYield (%)Reference
4-MethoxybenzaldehydePropargylaminetert-Butyl isocyanideTMSN₃MeOHRT-75[5]
4-NitrobenzaldehydePropargylaminetert-Butyl isocyanideTMSN₃MeOHRT-85[5]
Furfural4-Methoxyanilinetert-Butyl isocyanideTMSN₃MeOH60 °C (Microwave)20 min96[6]
BenzaldehydeBenzylamineCyclohexyl isocyanideTMSN₃MeOHRT24 h85[7]

Table 3: Synthesis from Primary Amines and Triethyl Orthoformate

This method provides a route to 1-substituted-1H-tetrazoles through the reaction of a primary amine, triethyl orthoformate, and sodium azide, often under catalytic conditions.

AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroanilineAg/Sodium BorosilicateSolvent-free120394[8][9]
AnilineFe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Water401.597[10]
4-MethylanilineFe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Water401.595[10]
2-AminothiazoleTBMACDMSO80392[11]

Table 4: Synthesis from Oximes

5-substituted-1H-tetrazoles can also be synthesized from oximes and an azide source, providing an alternative to the use of nitriles.

Oxime Source (Aldehyde)CatalystAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeCu/CSodium AzideDMF1001296[12]
4-ChlorobenzaldehydeCu/CSodium AzideDMF1001294[12]
BenzaldehydeCu(OAc)₂Sodium AzideDMF120--[12]
Various AldehydesInCl₃Sodium Azide---Good to excellent[13]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate experimental replication.

[3+2] Cycloaddition using Silica Sulfuric Acid

Materials:

  • Nitrile (10 mmol)

  • Sodium azide (15 mmol)

  • Silica sulfuric acid (0.05 g)

  • N,N-Dimethylformamide (DMF) (50 mL)

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure:

  • A mixture of the nitrile (10 mmol), sodium azide (15 mmol), and silica sulfuric acid (0.05 g) in DMF (50 mL) is refluxed for the time specified in Table 1.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration and washed.

  • The filtrate is evaporated under vacuum.

  • The crude product is purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the 5-substituted-1H-tetrazole.[1]

Ugi-Azide Multicomponent Reaction

Materials:

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in methanol, the amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 10 minutes.

  • The isocyanide (1.1 equiv) and azidotrimethylsilane (1.1 equiv) are then added sequentially.

  • The reaction is stirred at room temperature or heated as specified in Table 2.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to afford the 1,5-disubstituted-1H-tetrazole.[5][7]

Synthesis from Primary Amines using a Heterogeneous Catalyst

Materials:

  • Amine (2 mmol)

  • Sodium azide (2 mmol)

  • Triethyl orthoformate (2.4 mmol)

  • Ag/Sodium borosilicate nanocomposite catalyst (0.05 g)

  • Ethyl acetate

  • Water

Procedure:

  • A mixture of the amine (2 mmol), sodium azide (2 mmol), triethyl orthoformate (2.4 mmol), and the Ag/sodium borosilicate nanocomposite catalyst (0.05 g) is stirred at 120 °C for the time indicated in Table 3.[8][9]

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Cold water (5 mL) is added, and the product is extracted with ethyl acetate (3 x 10 mL).

  • The heterogeneous catalyst is separated by filtration.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the 1-substituted-1H-tetrazole.[8]

Synthesis from Oximes using a Copper Catalyst

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine (B1172632) hydrochloride (1.2 mmol)

  • Sodium azide (1.5 mmol)

  • Cu/C catalyst

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1.5 mmol), and the Cu/C catalyst in DMF is stirred at the temperature specified in Table 4.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is filtered off, and the filtrate is diluted with water.

  • The product is extracted with an appropriate organic solvent.

  • The organic layer is dried and concentrated to give the 5-substituted-1H-tetrazole.[12]

Mechanistic Pathways and Logical Relationships

The underlying reaction mechanisms for these synthetic methods are distinct, influencing the substitution pattern of the resulting tetrazole ring.

[3+2] Cycloaddition of Nitriles and Azides

This reaction proceeds through a concerted or stepwise cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. The presence of a Lewis acid catalyst, such as a metal ion, can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

G cluster_0 [3+2] Cycloaddition Nitrile Nitrile Activated Nitrile Activated Nitrile Nitrile->Activated Nitrile Catalyst Activation Azide Azide Tetrazole Anion Tetrazole Anion Azide->Tetrazole Anion Catalyst Catalyst Activated Nitrile->Tetrazole Anion Cycloaddition with Azide 5-Substituted-1H-Tetrazole 5-Substituted-1H-Tetrazole Tetrazole Anion->5-Substituted-1H-Tetrazole Protonation

Caption: [3+2] Cycloaddition Pathway for 5-Substituted-1H-Tetrazoles.

Ugi Multicomponent Reaction

The Ugi-azide reaction involves the initial formation of an α-adduct from the condensation of an aldehyde and an amine, which then reacts with an isocyanide and hydrazoic acid (generated in situ from an azide source) in a concerted or stepwise manner to form the 1,5-disubstituted tetrazole.

G cluster_1 Ugi-Azide Reaction Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Amine Amine Amine->Iminium Ion Isocyanide Isocyanide Nitrile Intermediate Nitrile Intermediate Isocyanide->Nitrile Intermediate Azide Source Azide Source Azide Source->Nitrile Intermediate Iminium Ion->Nitrile Intermediate + Isocyanide, + Azide 1,5-Disubstituted-1H-Tetrazole 1,5-Disubstituted-1H-Tetrazole Nitrile Intermediate->1,5-Disubstituted-1H-Tetrazole Intramolecular Cyclization

Caption: Ugi-Azide Reaction Pathway for 1,5-Disubstituted-1H-Tetrazoles.

Synthesis from Primary Amines and Triethyl Orthoformate

This method proceeds through the formation of an intermediate imidate from the reaction of the amine and triethyl orthoformate, which then undergoes cyclization with sodium azide to yield the 1-substituted tetrazole.

G cluster_2 Synthesis from Amines and Orthoformate Primary Amine Primary Amine Imidate Intermediate Imidate Intermediate Primary Amine->Imidate Intermediate Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Imidate Intermediate Sodium Azide Sodium Azide 1-Substituted-1H-Tetrazole 1-Substituted-1H-Tetrazole Sodium Azide->1-Substituted-1H-Tetrazole Imidate Intermediate->1-Substituted-1H-Tetrazole Cyclization with Sodium Azide

Caption: Pathway for 1-Substituted-1H-Tetrazoles from Amines.

Synthesis from Oximes

In this method, the oxime is thought to dehydrate in situ to form a nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide to form the 5-substituted tetrazole.

G cluster_3 Synthesis from Oximes Oxime Oxime Nitrile Intermediate Nitrile Intermediate Oxime->Nitrile Intermediate Dehydration Azide Source Azide Source 5-Substituted-1H-Tetrazole 5-Substituted-1H-Tetrazole Azide Source->5-Substituted-1H-Tetrazole Nitrile Intermediate->5-Substituted-1H-Tetrazole [3+2] Cycloaddition

Caption: Pathway for 5-Substituted-1H-Tetrazoles from Oximes.

Conclusion

The choice of a synthetic method for 1H-tetrazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., temperature, reaction time, catalyst tolerance). The [3+2] cycloaddition of nitriles and azides remains a versatile and widely used method, with a vast array of catalysts available to optimize the reaction for specific substrates. The Ugi-azide reaction offers a powerful and efficient one-pot approach to complex 1,5-disubstituted tetrazoles. For the synthesis of 1-substituted tetrazoles, the reaction of primary amines with triethyl orthoformate and sodium azide is a reliable route. Finally, the use of oximes provides a valuable alternative to nitriles for the synthesis of 5-substituted tetrazoles. This guide provides a foundation for researchers to make informed decisions in the design and execution of this compound synthesis.

References

1H-Tetrazole vs. Carboxylic Acid as Bioisosteres: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 1H-tetrazole moiety is a widely employed strategy to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive comparison of these two critical acidic functional groups, supported by experimental data and detailed methodologies, to inform rational drug design for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

While both this compound and carboxylic acid are acidic and can engage in similar ionic interactions with biological targets, their distinct physicochemical properties significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[1]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic AcidThis compoundKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[1]~4.5 - 5.1[1]Both groups are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic bonds with biological targets.[1]
Lipophilicity (logP/logD) LowerHigherThe tetrazolate anion is considerably more lipophilic (up to 10-fold) than the corresponding carboxylate.[1] This can enhance membrane permeability and improve oral absorption.[1]
Hydrogen Bonding Acts as H-bond donor and acceptorPrimarily an H-bond acceptor, but the N-H can act as a donorThe hydrogen-bond environment surrounding tetrazolates extends further than that of carboxylates, which may necessitate flexibility in the target's binding site.[2][3]
Size and Shape Smaller, planarLarger, planarThe larger size of the tetrazole ring may require a larger binding pocket in the target protein.[2][3]
Metabolic Stability Susceptible to Phase II metabolism (e.g., glucuronidation) to form potentially reactive acyl glucuronides.[2][4]Generally more resistant to metabolic degradation. Forms N-glucuronides that are typically less reactive than acyl glucuronides.[2][5]Replacement with a tetrazole can significantly improve a drug's half-life and reduce the risk of toxicity associated with reactive metabolites.[3][6]
Permeability Can be limited by charge.Often lower than anticipated despite higher lipophilicity, potentially due to a greater desolvation penalty from stronger hydrogen bonding.[1][7][8]The balance between increased lipophilicity and the energy required for desolvation must be carefully considered during drug design.[7]
Oral Bioavailability Variable, can be low.Often improved due to enhanced metabolic stability and better absorption characteristics.[6][9]The tetrazole moiety is a key feature in many orally active drugs.[2]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for the treatment of hypertension is a classic example of the successful application of tetrazole as a carboxylic acid bioisostere.[1] These drugs act on the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation. In many ARBs, such as losartan, the tetrazole group is essential for high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive effects of angiotensin II.[2]

RAS_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Losartan Losartan (ARB) [Tetrazole Moiety] Losartan->AT1R blocks Renin Renin ACE ACE

A simplified diagram of the Renin-Angiotensin System and the action of ARBs.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is crucial for a meaningful comparison between carboxylic acid and this compound analogues.

Determination of Acid Dissociation Constant (pKa)

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol (B129727) or DMSO) if it is not readily soluble in water. Prepare a stock solution of known concentration.

  • Titration: Perform a potentiometric titration. Add standardized hydrochloric acid to the solution to protonate the compound fully. Then, titrate the solution with a standardized solution of sodium hydroxide.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve. Alternatively, use specialized software for pKa determination from the titration data.

Determination of Lipophilicity (logP/logD)

Objective: To measure the lipophilicity of the compound, which influences its permeability and distribution.

Methodology (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution at a relevant pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Equilibration: Add an equal volume of the n-octanol and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is the logarithm of this value.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Carboxylic_Acid Carboxylic Acid Analog pKa pKa Determination Carboxylic_Acid->pKa logD logD Measurement Carboxylic_Acid->logD Tetrazole This compound Analog Tetrazole->pKa Tetrazole->logD Metabolic_Stability Metabolic Stability Assay (e.g., Liver Microsomes) pKa->Metabolic_Stability logD->Metabolic_Stability Target_Binding Target Binding Affinity (e.g., Ki, IC50) Metabolic_Stability->Target_Binding Cellular_Potency Cellular Potency (e.g., EC50) Target_Binding->Cellular_Potency PK_Studies Pharmacokinetic Studies (e.g., Oral Bioavailability) Cellular_Potency->PK_Studies Efficacy_Studies Efficacy Studies PK_Studies->Efficacy_Studies

A general experimental workflow for comparing bioisosteres.

Conclusion

The bioisosteric replacement of a carboxylic acid with a this compound is a powerful strategy in drug discovery. While both groups share similar acidic properties, the tetrazole moiety often confers significant advantages, including enhanced metabolic stability and improved oral bioavailability. However, the increased lipophilicity and larger size of the tetrazole ring must be carefully considered in the context of the target binding site and the overall ADME profile of the molecule. A thorough comparative analysis, utilizing the experimental approaches outlined in this guide, is essential for making informed decisions in the optimization of lead compounds.

References

A Comparative Guide to the Spectroscopic Validation of 1H-Tetrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a detailed comparison of standard spectroscopic techniques used to validate the successful synthesis of 1H-tetrazole derivatives, supported by experimental data and protocols. 1H-tetrazoles are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, often serving as metabolically stable bioisosteres for carboxylic acids.[1][2][3]

The primary methods for structural elucidation and validation of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and a combined approach is the gold standard for conclusive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 1H-tetrazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

Key Identifiers in NMR Spectra:

  • ¹H NMR: A key signal for 1-substituted 1H-tetrazoles is the proton on the tetrazole ring, which typically appears in the downfield region of the spectrum (δ = 7.80–8.40 ppm).[4] The proton attached to the nitrogen of the this compound ring (N-H) often presents as a broad signal at a very downfield chemical shift, sometimes as high as δ 17.45 ppm, depending on the solvent and substitution.[5]

  • ¹³C NMR: The carbon atom of the tetrazole ring (C5) is a characteristic signal in the ¹³C NMR spectrum, typically appearing in the range of δ ≈ 141–157.2 ppm.[4] For 5-substituted 1H-tetrazoles, this chemical shift is commonly observed between δ 155-157 ppm.[6][7]

Comparative ¹H and ¹³C NMR Data for 5-Substituted 1H-Tetrazoles

The following table summarizes representative NMR data for a variety of 5-substituted this compound derivatives, demonstrating the typical chemical shifts observed. All spectra were recorded in DMSO-d6.

Compound¹H NMR δ (ppm)¹³C NMR δ (ppm)Reference
5-Phenyl-1H-tetrazole17.45 (1H, br, NH), 7.99 (2H, d), 7.54 (3H, t)155.93, 131.84, 129.78, 127.33, 124.63, 120.69[5]
5-(4-Chlorophenyl)-1H-tetrazole16.81 (1H, br, NH), 8.00 (2H, d), 7.61 (2H, d)154.96, 135.82, 129.43, 128.61, 123.27[5]
5-(p-Tolyl)-1H-tetrazole16.67 (1H, br, NH), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s)155.58, 141.75, 130.47, 127.42, 121.90, 21.55[5]
5-(4-Chlorobenzyl)-1H-tetrazole16.10 (1H, br, NH), 7.36 (2H, d), 7.26 (2H, d), 4.25 (2H, s)155.80, 135.41, 132.27, 131.16, 129.16, 28.73[5]
1-Hydroxy-5H-tetrazole9.48 (1H, s)137.7[8]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound synthesis, it is particularly useful for confirming the conversion of a starting material, such as a nitrile, into the desired tetrazole product.

Key Identifiers in IR Spectra:

  • Disappearance of Nitrile Peak: A crucial piece of evidence for successful synthesis from a nitrile is the disappearance of the sharp, strong C≡N stretching band, which typically appears around 2200-2260 cm⁻¹.

  • Appearance of Tetrazole Bands: The formation of the tetrazole ring is evidenced by the appearance of several characteristic bands. These include N-H stretching vibrations (around 3100-3000 cm⁻¹), C=N and N=N stretching vibrations within the ring (typically in the 1620–1680 cm⁻¹ and 1200-900 cm⁻¹ regions), and ring breathing vibrations.[2][4][9]

Comparative FT-IR Data for this compound Derivatives

The table below presents characteristic IR absorption bands for several this compound derivatives.

CompoundKey FT-IR Bands (cm⁻¹)AssignmentReference
5-Phenyl-1H-tetrazole2919, 1601, 1457, 1281, 722N-H stretch, C=N/C=C stretch, Ring vibrations[5]
5-(4-Chlorophenyl)-1H-tetrazole2696, 1650, 1349, 1083, 822N-H stretch, C=N/C=C stretch, C-Cl stretch[5]
5-(p-Tolyl)-1H-tetrazole2917, 1609, 1159, 818N-H stretch, C-H stretch, C=N/C=C stretch[5]
5-(Benzylthio)-1H-tetrazole1329.03N=N stretching[2]
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole1109, 1134Tetrazole ring vibrations[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the synthesized tetrazole, providing strong evidence for its identity. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer valuable structural clues.

Key Identifiers in Mass Spectra:

  • Molecular Ion Peak: The presence of a peak corresponding to the calculated molecular weight of the target compound (e.g., [M+H]⁺ in positive ion mode) is a primary indicator of successful synthesis.

  • Characteristic Fragmentation: this compound derivatives exhibit characteristic fragmentation patterns. In positive ion mode, a common fragmentation pathway is the elimination of a neutral hydrazoic acid molecule (HN₃).[1] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[1]

Comparative Mass Spectrometry Data for this compound Derivatives
CompoundIonization ModeMolecular Ion Peak (m/z)Key Fragment Ions (loss of)Reference
5-Aryl-1H-tetrazolesESI (+)[M+H]⁺HN₃[1]
5-Aryl-1H-tetrazolesESI (-)[M-H]⁻N₂[1]
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole (Predicted)ESI (+)[M+H]⁺N₂, CH₃[11]

Comparison with Alternative Validation Methods

While NMR, IR, and MS are the workhorses of spectroscopic validation, other techniques can provide complementary or definitive information.

  • X-Ray Crystallography: This technique provides the absolute, unambiguous three-dimensional structure of a molecule. However, it is contingent upon the ability to grow a single crystal of sufficient quality, which is not always feasible. It is often considered the ultimate proof of structure but is less high-throughput than spectroscopic methods.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in a compound. If the experimental percentages match the theoretical values for the desired molecular formula, it provides strong evidence for the compound's purity and elemental composition. However, it does not provide any information about the connectivity of the atoms or the isomeric form of the product.

In practice, a combination of NMR, IR, and MS is typically sufficient for the confident validation of a this compound synthesis product for publication and further use.

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for synthesizing and validating this compound products and the logical relationship between the spectroscopic data and the confirmed molecular structure.

G cluster_synthesis Synthesis Stage cluster_validation Spectroscopic Validation Stage Start Starting Materials (e.g., Nitrile, Sodium Azide) Reaction [3+2] Cycloaddition Reaction Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Putative this compound Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Confirmed This compound Product Analysis->Final Structure Validated G cluster_structure Molecular Structure Features cluster_data Spectroscopic Data Evidence Structure This compound Structure Ring Tetrazole Ring (C, N-H) Substituent Substituent Group (R) MW Molecular Weight NMR_Data NMR Shifts (¹H: ~8-9 ppm, ¹³C: ~141-157 ppm) NMR_Data->Ring confirms IR_Data IR Bands (N-H, C=N, N=N stretches) IR_Data->Ring confirms MS_Data Mass Spectrum ([M+H]⁺, loss of N₂/HN₃) MS_Data->MW confirms Substituent_Data NMR/IR signals characteristic of R Substituent_Data->Substituent confirms

References

A Comparative Guide to the Acidity of 1H-Tetrazole and Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic selection of functional groups is paramount to achieving desired physicochemical and pharmacological profiles. The 1H-tetrazole moiety has emerged as a prominent bioisostere for the carboxylic acid group, largely due to their comparable acidities. This guide provides an objective comparison of the pKa values of this compound and various carboxylic acids, supported by experimental data and detailed methodologies for their determination.

Acidity Comparison: this compound vs. Carboxylic Acids

The acidity of a compound, quantified by its pKa value, dictates its ionization state at a given pH. This property profoundly influences a molecule's solubility, permeability, and interaction with biological targets. While both this compound and carboxylic acids are acidic, their ionization potentials exhibit subtle yet significant differences.

Data Summary of pKa Values

The following table summarizes the experimentally determined pKa values for this compound and a selection of common carboxylic acids, providing a clear basis for comparison.

Compound NameStructurepKa Value(s)
This compoundC₁H₂N₄~4.9
Formic AcidHCOOH3.75
Acetic AcidCH₃COOH4.75
Benzoic AcidC₆H₅COOH4.20
Citric AcidC₆H₈O₇3.13, 4.77, 6.40

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

The data indicates that the pKa of this compound is remarkably similar to that of acetic acid, positioning it within the typical range of many aliphatic and aromatic carboxylic acids.[1] This similarity in acidity is a key reason for the successful use of tetrazoles as carboxylic acid surrogates in drug design, as they can engage in similar ionic interactions with biological receptors.[2]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of ionizable compounds. Several robust experimental techniques are commonly employed, each with its own set of principles and procedures.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[3] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample while monitoring the pH with a calibrated electrode.[4]

Methodology:

  • Solution Preparation: Prepare a standard solution of the analyte (e.g., 0.01 M) in a suitable solvent, typically purified water. Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[5]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]

  • Titration: Place a known volume of the analyte solution in a beaker with a magnetic stirrer. If necessary, adjust the initial pH to the acidic range with the strong acid.

  • Data Collection: Begin the titration by adding small, precise volumes of the strong base. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[3]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes with protonation state.[3]

Methodology:

  • Spectrum Acquisition: Record the UV-Vis absorbance spectra of the analyte in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to determine the wavelengths of maximum absorbance (λ_max) for both species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the analyte in each of the prepared buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max for either the protonated or deprotonated species.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shift of a nucleus (e.g., ¹H or ¹³C) that is sensitive to the protonation state of a nearby functional group.[1]

Methodology:

  • Sample Preparation: Prepare a series of samples of the analyte in a suitable deuterated solvent (e.g., D₂O) across a range of pH (or pD) values. This is typically achieved by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • NMR Data Acquisition: Acquire NMR spectra for each sample, ensuring consistent experimental parameters.

  • Chemical Shift Monitoring: Identify a resonance in the NMR spectrum that shows a significant change in chemical shift as a function of pH.

  • Data Analysis: Plot the chemical shift (δ) of the selected nucleus against the pH of the solution. The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the chemical shift is halfway between the values for the fully protonated and fully deprotonated species.[1]

Visualization of Acid Dissociation

The fundamental principle underlying the concept of pKa is the equilibrium between the protonated (acidic) and deprotonated (conjugate base) forms of a molecule in solution. This relationship can be visualized as a simple chemical equilibrium.

AcidDissociation cluster_reactants Reactants cluster_products Products HA HA (Acid) A_minus A⁻ (Conjugate Base) HA->A_minus Ka H2O H₂O (Water) H3O_plus H₃O⁺ (Hydronium Ion) H2O->H3O_plus

Caption: Acid dissociation equilibrium in water.

References

A Comparative Guide to the Metabolic Stability of Tetrazole vs. Carboxylate Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

In medicinal chemistry, the strategic replacement of a functional group with another that retains similar physicochemical properties—a practice known as bioisosterism—is a fundamental tool for optimizing a drug candidate's pharmacological profile. One of the most successful and widely adopted examples of this strategy is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[1] This guide provides an objective comparison of the metabolic stability of these two critical acidic functional groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rationale for this bioisosteric replacement lies in the comparable acidity (pKa) and the ability of both groups to act as proton donors and acceptors, allowing the tetrazole to often mimic the biological interactions of a carboxylic acid.[1] However, a key driver for this substitution is the potential to significantly enhance a drug's metabolic stability and, consequently, its pharmacokinetic properties.[2]

Metabolic Pathways: A Tale of Two Moieties

The fundamental difference in metabolic stability between carboxylic acids and tetrazoles stems from their susceptibility to different metabolic pathways. Carboxylic acids are prone to several biotransformations that can lead to rapid clearance and, in some cases, the formation of reactive metabolites. In contrast, the tetrazole ring is generally more resistant to these common metabolic attacks.[3][4]

Common Metabolic Fates:

  • Carboxylic Acids:

    • Glucuronidation (Phase II): A primary metabolic route where UDP-glucuronosyltransferases (UGTs) catalyze the formation of acyl glucuronides.[5][6] These metabolites can sometimes be chemically reactive and have been implicated in toxicological responses.[2][5]

    • Amino Acid Conjugation (Phase II): Carboxylic acids can be conjugated with amino acids, another pathway leading to their elimination.[2]

    • β-Oxidation (Phase I): Particularly for carboxylic acids with aliphatic chains, this oxidative pathway can lead to degradation.[2]

    • Coenzyme A (CoA) Conjugation: Formation of acyl CoA thioesters is another metabolic route that can, in some instances, be associated with toxicity.[6][7]

  • Tetrazoles:

    • General Resistance: The tetrazole ring itself is notably resistant to common metabolic degradation pathways like β-oxidation and amino acid conjugation.[2][3]

    • N-Glucuronidation (Phase II): While tetrazoles can also undergo glucuronidation, it occurs on a ring nitrogen (N-glucuronidation). These resulting adducts are chemically stable and are not associated with the same toxicity concerns as acyl glucuronides.[2]

This inherent resistance to major metabolic transformations often results in a longer in vivo half-life and improved efficacy for drugs containing a tetrazole moiety.[2]

Metabolic_Pathways cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety Carboxylic_Acid R-COOH UGT UGTs Amino_Acid_Transferase Amino Acid Transferases Beta_Oxidation_Enzymes β-Oxidation Enzymes Acyl_CoA_Synthetase Acyl-CoA Synthetases Tetrazole R-CNNNN-H UGT2 UGTs

Caption: Figure 1. Comparative Metabolic Pathways

Data Presentation: In Vitro Stability Comparison

The most common method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay.[8][9] This in vitro test measures the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[10][11] The key parameters derived are the half-life (t½) and the intrinsic clearance (CLint).[12][13]

The following table summarizes conceptual comparative data based on typical outcomes when a carboxylic acid is replaced by a tetrazole bioisostere.

ParameterCarboxylic Acid AnalogTetrazole AnalogRationale for Difference
t½ (Liver Microsomes) 15 min60 minThe tetrazole is more resistant to Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism compared to the carboxylic acid, leading to a longer half-life.[1]
Intrinsic Clearance (CLint) HighLowLower intrinsic clearance for the tetrazole analog indicates a reduced capacity of liver enzymes to metabolize the drug, suggesting greater stability.[12]
Primary Metabolite Acyl GlucuronideN-GlucuronideCarboxylic acids primarily form potentially reactive acyl glucuronides, while tetrazoles form stable N-glucuronides.[2]
Oral Bioavailability (%F) 10%40%Improved metabolic stability of the tetrazole often leads to reduced first-pass metabolism in the liver and significantly higher oral bioavailability.[1][14]

Note: The values presented are illustrative and based on general findings in medicinal chemistry. Actual results are compound-specific.

Experimental Protocols

Accurate assessment of metabolic stability is crucial. Below are detailed methodologies for the key in vitro experiment cited.

This protocol outlines the procedure to assess a compound's susceptibility to metabolism by liver enzymes.[10][12][15]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

2. Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Testosterone, Verapamil - compounds with known metabolic profiles)

  • Stop solution: Cold acetonitrile (B52724) containing an internal standard (IS) for analytical quantification.

  • 96-well incubation plates (low-binding plates recommended)

  • LC-MS/MS system for analysis

3. Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis A1 Prepare Microsome Mix: Dilute microsomes in phosphate buffer B1 Pre-warm plate and microsome mix to 37°C A1->B1 A2 Prepare Compound Plate: Add test compound & controls to incubation plate A2->B1 B2 Initiate Reaction: Add NADPH regenerating system to start metabolism B1->B2 B3 Incubate at 37°C with shaking B2->B3 C1 Quench Reaction: At time points (0, 5, 15, 30, 45 min), transfer aliquot to stop solution B3->C1 C2 Centrifuge to precipitate protein C1->C2 C3 Analyze supernatant by LC-MS/MS C2->C3 D1 Calculate % Remaining, t½, and CLint C3->D1 Data Processing

Caption: Figure 2. Microsomal Stability Assay Workflow

4. Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[13]

  • Compound Addition: Add the test compound to the wells of the incubation plate to achieve a final concentration (e.g., 1 µM).[11]

  • Pre-incubation: Add the microsomal solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is considered T=0.[11]

  • Incubation & Sampling: Incubate the plate at 37°C, typically with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the appropriate wells and add it to a separate plate containing the cold stop solution to terminate the reaction.[13]

  • Sample Processing: Once all time points are collected, centrifuge the sample plate to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[12]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.[12]

  • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[12]

  • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[12]

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole is a well-established and powerful strategy in drug design, primarily driven by the goal of enhancing metabolic stability. The tetrazole ring's inherent resistance to common metabolic pathways, such as acyl glucuronidation and β-oxidation, often translates to a more favorable pharmacokinetic profile, including a longer half-life and improved oral bioavailability, when compared to its carboxylic acid counterpart.[2][3][16] While the ultimate metabolic fate is always compound-specific, this substitution provides a rational and frequently successful approach to overcoming the metabolic liabilities associated with the carboxylic acid moiety. Rigorous in vitro assessment, as detailed in the protocols above, is an indispensable step in validating the success of this strategy for any new chemical entity.

References

Unambiguous Structure Confirmation of 1H-Tetrazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's structure is paramount. This guide provides an objective comparison of X-ray crystallography against other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 1H-Tetrazole. Experimental data and detailed protocols are provided to support the evaluation of each method's performance.

The five-membered aromatic ring of this compound, composed of four nitrogen atoms and one carbon atom, presents a unique structural challenge. While its molecular formula (CH₂N₄) is simple, the potential for tautomerism between 1H- and 2H-tetrazoles necessitates robust analytical methods for unambiguous confirmation. This guide explores the utility of X-ray crystallography as a gold-standard technique and compares it with spectroscopic methods that provide complementary and corroborative evidence.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structure determination depends on a variety of factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides unparalleled detail about the solid-state structure, NMR and mass spectrometry offer critical insights into the molecule's connectivity and composition in solution and the gas phase, respectively.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyMass Spectrometry (EI/ESI)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration.[1][2]Connectivity of atoms, chemical environment of nuclei, presence of functional groups, and tautomeric equilibrium in solution.[3][4]Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[5][6]
Sample Requirements Single, high-quality crystal (typically >0.1 mm).[2]1-10 mg dissolved in a deuterated solvent.[7]Micrograms to nanograms of sample, can be in solution or solid.[8]
Resolution Atomic resolution (~0.5 - 1.5 Å).Provides information on chemical shifts (ppm) and coupling constants (Hz).High resolution can provide mass accuracy to within a few ppm.[5]
Strengths Unambiguous structure determination in the solid state.[9]Non-destructive, provides information about the molecule in solution, and can be used for quantitative analysis.[3][10]High sensitivity, provides molecular weight information, and can be coupled with separation techniques (LC-MS, GC-MS).[6]
Limitations Requires a suitable single crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state.[11]Lower sensitivity than MS, can have complex spectra for larger molecules, and does not provide direct 3D structural information.[3]Fragmentation can be complex to interpret, and isomers may not be distinguishable without tandem MS. Does not provide stereochemical information.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the analysis of this compound using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallography Protocol for this compound
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common solvent for this is a mixture of acetonitrile (B52724) and water. The solution is left undisturbed in a loosely covered vial at a constant temperature until well-formed, transparent crystals appear.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and their displacement parameters are refined against the experimental data to yield the final crystal structure.

¹H and ¹³C NMR Spectroscopy Protocol for this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. For this compound in DMSO-d₆, the proton of the C-H group typically appears as a singlet around 9.5 ppm, and the N-H proton signal is a broad singlet at a higher chemical shift.[7][14] The single carbon atom in the ¹³C NMR spectrum will also appear as a singlet.

Mass Spectrometry Protocol for this compound
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.[8]

  • Ionization:

    • Electron Ionization (EI): For volatile samples, introduce the sample into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

    • Electrospray Ionization (ESI): For less volatile samples, infuse the sample solution into the ESI source. A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For this compound (MW = 70.05 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 70 or 71, respectively.[15]

Visualizing the Workflow and Relationships

To better illustrate the processes and connections between these techniques, the following diagrams are provided.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Fig. 1: Experimental workflow for this compound structure confirmation using X-ray crystallography.

technique_comparison cluster_techniques Analytical Techniques for Structure Elucidation cluster_information Information Obtained xray X-ray Crystallography info_3d 3D Atomic Arrangement (Solid State) xray->info_3d Provides nmr NMR Spectroscopy nmr->xray Complements ms Mass Spectrometry nmr->ms Complements info_connectivity Atomic Connectivity (Solution) nmr->info_connectivity Provides ms->xray Complements info_mw Molecular Weight & Elemental Composition ms->info_mw Provides

Fig. 2: Logical relationship between X-ray crystallography, NMR, and MS for structure elucidation.

Conclusion

For the unequivocal confirmation of the this compound structure, X-ray crystallography stands out as the definitive method, providing a high-resolution, three-dimensional map of the molecule in the solid state. However, a comprehensive structural characterization benefits immensely from the complementary data provided by NMR spectroscopy and mass spectrometry. NMR confirms the connectivity and tautomeric form in solution, while mass spectrometry verifies the molecular weight and elemental composition. By integrating the data from these powerful analytical techniques, researchers can achieve a complete and robust understanding of the molecular structure of this compound and its derivatives, which is essential for advancing research and development in the pharmaceutical and materials science fields.

References

A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrazoles, a critical scaffold in medicinal chemistry, is a focal point of optimization.[1][2][3] Tetrazoles are stable heterocyclic compounds with a high nitrogen content that often serve as a bioisosteric replacement for carboxylic acids in drug design.[2][3][4] This guide provides a comparative analysis of various catalytic systems, offering a clear overview of their efficacy based on experimental data.

The construction of the tetrazole ring is most commonly achieved through the [3+2] cycloaddition of nitriles and an azide (B81097) source.[3][4][5][6] This reaction often requires catalysts to overcome a high activation barrier.[4][6] Modern catalysis has moved towards developing more efficient, reusable, and environmentally benign systems.[1][7][8] This comparison focuses on several prominent classes of catalysts, highlighting their performance in the synthesis of 5-substituted 1H-tetrazoles.

Comparative Efficacy of Selected Catalysts

The following tables summarize the performance of different catalysts under their optimized reaction conditions. This data, collated from recent literature, allows for a direct comparison of reaction yields, times, and conditions.

Homogeneous Catalysts

Homogeneous catalysts offer high activity and selectivity due to their solubility in the reaction medium, which makes catalytic sites more accessible.[8] However, their separation from the reaction mixture can be challenging.[8]

CatalystModel Substrate (Nitrile)Azide SourceSolventTemp (°C)Time (h)Yield (%)Reference
ZnCl₂VariousSodium AzideDMF--Good to Excellent[5]
ZnBr₂VariousSodium AzideWater100+-High[9]
Co(II)-complexBenzonitrileSodium AzideDMSO1101299[4][6][10]
IodineVariousSodium Azide---Good[11]
Organocatalyst (in situ)VariousSodium AzideNMPMicrowave-Good[11]
Heterogeneous & Nanocatalysts

Heterogeneous catalysts are prized for their ease of separation and potential for reusability, aligning with the principles of green chemistry.[2][8][12] Magnetic nanocatalysts are particularly advantageous as they can be easily recovered using an external magnet.[7][13][14]

CatalystModel Substrate (Nitrile)Azide SourceSolventTemp (°C)TimeYield (%)Reusability
Co–Ni/Fe₃O₄@MMSHSBenzonitrileSodium AzideH₂O/EtOH (1:1)8012 min98High
Fe₃O₄@SiO₂-SO₃HBenzonitrileSodium Azide--QuickGood to ExcellentRecoverable
Fe₃O₄@tryptophan@NiVariousSodium Azide--20 minExcellent7 cycles
Cu/C nanocatalystBenzaldehyde, Hydroxylamine HClSodium AzideDMF10012 hup to 96-
Fe₃O₄-adenine-Zn4-chlorobenzonitrileSodium AzidePEG12080 min96Recoverable
CoY ZeoliteVariousSodium Azide-MilderLowerHighReusable
Steelmaking Slag (SMS)VariousSodium AzideWater--Good to ExcellentReusable

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for tetrazole synthesis using batch reactions and for testing catalyst reusability.

General Protocol for Batch Synthesis of 5-Substituted-1H-Tetrazoles

This procedure is a common starting point for the [3+2] cycloaddition reaction.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and the catalyst (e.g., 1-10 mol%).[5][6]

  • Solvent Addition : Add a suitable solvent (e.g., DMF, DMSO, Water, or an Ethanol/Water mixture).[4][5][15]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (ranging from minutes to several hours).[4][5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Catalyst Separation (for Heterogeneous Catalysts) : If using a magnetic catalyst, cool the mixture and separate the catalyst with an external magnet.[13][14] For other heterogeneous catalysts, filtration may be used.

  • Work-up : After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an acid like hydrochloric acid (HCl) to precipitate the tetrazole product.[5]

  • Isolation : Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to afford the 5-substituted-1H-tetrazole.[5] Further purification can be done by recrystallization or column chromatography if needed.[16]

Protocol for Catalyst Reusability Test

The reusability of a catalyst is a key indicator of its cost-effectiveness and environmental friendliness.[7][8]

  • Initial Reaction : Perform the synthesis according to the general protocol described above.

  • Catalyst Recovery : After the reaction, recover the heterogeneous catalyst by filtration or magnetic decantation.[7]

  • Washing : Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or reactants, and then dry it.

  • Subsequent Runs : Reuse the recovered catalyst for a new batch of the same reaction under identical conditions.

  • Evaluation : Record the product yield for each cycle. A minimal loss of catalytic activity over several cycles (e.g., 5-7 runs) indicates high stability and reusability.[14][17]

Mechanistic Insights and Visualizations

The synthesis of tetrazoles is primarily driven by the catalyst's ability to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[8][11] This process is visualized below.

G cluster_workflow Catalytic Cycle for Tetrazole Synthesis Catalyst Catalyst (M) Activated_Complex [R-C≡N---M] Activated Complex Catalyst->Activated_Complex Coordination Nitrile R-C≡N (Nitrile) Nitrile->Activated_Complex Cycloaddition_Intermediate Cycloaddition Intermediate Activated_Complex->Cycloaddition_Intermediate Nucleophilic Attack Azide N₃⁻ (Azide Ion) Azide->Cycloaddition_Intermediate Tetrazolate_Anion Tetrazolate Anion Cycloaddition_Intermediate->Tetrazolate_Anion Ring Closure Tetrazolate_Anion->Catalyst Catalyst Regeneration Tetrazole_Product 5-R-1H-Tetrazole Tetrazolate_Anion->Tetrazole_Product Protonation Protonation H⁺ (Acidic Workup) Protonation->Tetrazole_Product

Caption: General reaction pathway for catalyzed [3+2] cycloaddition.

The experimental workflow for comparing different catalysts involves a systematic approach to ensure that the data is reliable and comparable.

G Setup 1. Reaction Setup (Nitrile, Azide, Solvent, Catalyst) Reaction 2. Run Reaction (Controlled Temp & Time) Setup->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Continue Reaction Workup 4. Quench & Product Isolation (Acidification, Filtration) Monitor->Workup Reaction Complete Analysis 5. Characterization & Yield (NMR, IR, Mass Spec) Workup->Analysis Recovery 6. Catalyst Recovery (Filtration / Magnet) Workup->Recovery Reuse 7. Reusability Test Recovery->Reuse Reuse->Setup New Cycle

Caption: Experimental workflow for comparing catalyst efficacy.

References

A Comparative Guide to Spectroscopic Techniques for the Functional Group Analysis of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with alternative methods for the identification of functional groups in 1H-Tetrazole. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to this compound and the Importance of Functional Group Analysis

This compound is a five-membered aromatic ring composed of one carbon and four nitrogen atoms. This heterocyclic compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. Accurate identification of the functional groups within the tetrazole ring and any substituents is crucial for structure elucidation, reaction monitoring, and quality control.

FT-IR Spectroscopy for this compound Analysis

FT-IR spectroscopy is a widely used technique for identifying functional groups in molecules. It is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

The key functional groups in this compound and their characteristic FT-IR absorption ranges are:

  • N-H Stretch: The N-H bond in the tetrazole ring typically exhibits a stretching vibration in the region of 3400-3100 cm⁻¹. This peak can be broad due to hydrogen bonding.

  • C-H Stretch: The C-H bond on the tetrazole ring shows a stretching vibration, which is typically observed around 3100-3000 cm⁻¹.

  • C=N and N=N Ring Vibrations: The stretching vibrations of the carbon-nitrogen and nitrogen-nitrogen double bonds within the tetrazole ring give rise to a series of characteristic absorptions. These are often found in the range of 1640-1340 cm⁻¹.[1]

  • Tetrazole Ring Breathing and Bending: The entire tetrazole ring undergoes various stretching and bending vibrations, which produce a complex pattern of peaks in the "fingerprint region" of the spectrum, typically between 1200 cm⁻¹ and 900 cm⁻¹.[1] Specific peaks around 1109 cm⁻¹ and 1134 cm⁻¹ have been attributed to tetrazole ring vibrations.[2]

Comparison of Analytical Techniques

While FT-IR is a powerful tool, other spectroscopic techniques can provide complementary or more detailed information for the analysis of this compound. The following table summarizes a comparison between FT-IR, FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureFT-IR SpectroscopyFT-Raman SpectroscopyNMR Spectroscopy
Principle Absorption of infrared radiationInelastic scattering of monochromatic lightNuclear spin transitions in a magnetic field
Information Provided Identification of functional groups with dipole moment changesIdentification of functional groups, particularly non-polar bonds and symmetric vibrationsDetailed structural information, including connectivity and chemical environment of atoms
Sample Preparation Can be analyzed as solid (KBr pellet, ATR), liquid, or gasMinimal sample preparation required for solids and liquidsSample must be dissolved in a deuterated solvent
Strengths for this compound Good for identifying polar bonds like N-H and C=NComplementary to FT-IR, good for symmetric N=N vibrationsProvides unambiguous structural elucidation and differentiation of isomers
Limitations for this compound Broad N-H peaks can obscure other features; water interference can be an issueCan be affected by fluorescence; weaker signals for some polar groupsLower sensitivity compared to FT-IR; requires more expensive instrumentation and deuterated solvents

Quantitative Data Summary

The following table presents a summary of the characteristic spectral data for the functional groups of this compound obtained from different spectroscopic techniques.

Functional GroupFT-IR Wavenumber (cm⁻¹)FT-Raman Shift (cm⁻¹)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
N-H 3400 - 3100 (broad)Typically weak or inactive~8.5 - 9.5 (can be broad and exchangeable)N/A
C-H 3100 - 3000Strong~9.5~145
C=N 1640 - 1400ModerateN/A~145
N=N 1400 - 1340StrongN/AN/A
Ring Vibrations 1200 - 900Moderate to StrongN/AN/A

Note: The exact positions of peaks can be influenced by the physical state of the sample, solvent effects, and intermolecular interactions.

Experimental Protocols

FT-IR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FT-Raman Analysis
  • Sample Preparation: Place a small amount of the solid this compound sample directly into a glass capillary tube or onto a microscope slide. Minimal sample preparation is generally required.[3]

  • Instrument Setup: Place the sample in the FT-Raman spectrometer's sample compartment.

  • Data Acquisition: Illuminate the sample with a monochromatic laser source (e.g., 1064 nm). The scattered light is collected and analyzed.

  • Data Analysis: The resulting Raman spectrum will show peaks corresponding to the vibrational modes of the molecule. Identify and assign the characteristic Raman shifts.

NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Tuning: Place the NMR tube in the spectrometer's probe and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualizations

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound Sample grind Grind with KBr start->grind press Press into Pellet grind->press place_sample Place Pellet in FT-IR press->place_sample bg_scan Collect Background Spectrum place_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process_data Process Spectrum (Ratioing) sample_scan->process_data identify_peaks Identify Characteristic Peaks process_data->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups end End: Identified Functional Groups assign_groups->end

Caption: Workflow for FT-IR analysis of this compound.

Technique_Comparison cluster_ftir FT-IR Spectroscopy cluster_raman FT-Raman Spectroscopy cluster_nmr NMR Spectroscopy Tetrazole This compound Sample FTIR Measures IR Absorption Tetrazole->FTIR Raman Measures Raman Scattering Tetrazole->Raman NMR Measures Nuclear Spin Transitions Tetrazole->NMR FTIR_info Identifies Polar Functional Groups (N-H, C=N) FTIR->FTIR_info Raman_info Identifies Non-polar & Symmetric Bonds (N=N) Raman->Raman_info NMR_info Provides Detailed Structural Elucidation (Connectivity, Isomer Differentiation) NMR->NMR_info

Caption: Comparison of spectroscopic techniques for this compound analysis.

References

Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comprehensive comparison of three common mass spectrometry ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Impact (EI)—for the analysis of 1H-tetrazole derivatives. Experimental data and detailed protocols are provided to assist in selecting the most appropriate method for your research needs.

Performance Comparison of Ionization Techniques

The choice of ionization technique in mass spectrometry is paramount for the successful analysis of this compound derivatives. Each method offers distinct advantages and limitations in terms of sensitivity, fragmentation, and suitability for different types of small molecules. The following tables provide a comparative overview of ESI, MALDI, and EI for the analysis of these heterocyclic compounds.

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Electron Impact (EI)
Principle Soft ionization technique that generates ions from a liquid solution by creating a fine aerosol in a strong electric field.[1]Soft ionization technique where a laser strikes a matrix containing the analyte, leading to desorption and ionization.Hard ionization technique where a high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation.[2]
Sample Phase LiquidSolid (co-crystallized with a matrix)Gas/Vapor
Molecular Ion Abundant [M+H]⁺ or [M-H]⁻ ions are typically observed, with minimal fragmentation.[1]Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, etc.) are formed with little fragmentation.The molecular ion peak may be weak or absent due to extensive fragmentation.[2]
Fragmentation Minimal, can be induced by increasing cone voltage (in-source CID) or in tandem MS (MS/MS).Generally low, but can occur depending on the matrix and laser fluence.Extensive and reproducible, providing a characteristic fragmentation pattern or "fingerprint".[2]
Sensitivity High, typically in the picomole to femtomole range.High, with detection limits often in the femtomole to attomole range.Lower sensitivity compared to ESI and MALDI.
Compatibility Excellent for coupling with liquid chromatography (LC).[3]Can be coupled with LC, but it is less common (offline analysis).Primarily coupled with gas chromatography (GC).[4]
Matrix Effects Susceptible to ion suppression from salts and other non-volatile components in the sample matrix.[5]Signal can be suppressed or enhanced by the matrix; matrix-related peaks can interfere in the low mass range.[6][7]Less susceptible to matrix effects as the sample is introduced in the gas phase.

Table 1: General Comparison of ESI, MALDI, and EI Mass Spectrometry for Small Molecule Analysis.

Ionization ModeIonCharacteristic Fragmentation
ESI (Positive) [M+H]⁺Loss of hydrazoic acid (HN₃)
ESI (Negative) [M-H]⁻Loss of a nitrogen molecule (N₂)
EI M⁺˙Complex fragmentation patterns, often involving the loss of N₂ and subsequent rearrangements. The pattern is highly dependent on the substituents.

Table 2: Observed Fragmentation of this compound Derivatives in ESI and EI Mass Spectrometry.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of this compound derivatives using ESI, MALDI, and EI mass spectrometry.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

This protocol is suitable for the quantitative analysis of this compound derivatives using a liquid chromatography-mass spectrometry (LC-MS) system.

1. Sample Preparation:

  • Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) to a final concentration of 1-10 µg/mL.

  • For positive ion mode, add 0.1% formic acid to the sample solution to promote protonation.

  • For negative ion mode, add 0.1% ammonium (B1175870) hydroxide (B78521) to promote deprotonation.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

  • LC System: Agilent 1100 Series or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 150 mm, 5-µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 300 µL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • MS System: Quadrupole LC/MS 6120 Mass spectrometer or equivalent.

  • Ionization Mode: ESI positive or negative.

  • Drying Gas (Nitrogen) Temperature: 250 °C.[8]

  • Drying Gas Flow Rate: 11.0 L/min.[8]

  • Nebulizer Pressure: 35 psi.[8]

  • Capillary Voltage: 3.2 kV.[8]

  • Data Acquisition: Scan mode or Single Ion Monitoring (SIM) for targeted analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Protocol

This protocol is designed for the analysis of low molecular weight this compound derivatives using a MALDI-Time-of-Flight (TOF) mass spectrometer.

1. Sample and Matrix Preparation:

  • Matrix Selection: α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for small molecules.

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Sample Solution: Dissolve the this compound derivative in a compatible solvent to a concentration of approximately 1 mg/mL.

2. Sample Spotting:

  • Dried-Droplet Method:

    • Mix the sample and matrix solutions in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

3. MALDI-TOF MS Parameters:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflectron mode for higher resolution.

  • Ionization Mode: Positive or negative.

  • Laser Fluence: Use the minimum laser energy necessary for good signal intensity to minimize fragmentation.

  • Calibration: Calibrate the instrument using a standard peptide mixture or a suitable low molecular weight calibrant.

Electron Impact (EI) Mass Spectrometry Protocol

This protocol is suitable for the analysis of volatile and thermally stable this compound derivatives using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Ensure the sample is free of non-volatile impurities.

2. GC-MS Parameters:

  • GC System: An Agilent GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: EI.

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500.

Visualizing Mass Spectrometry Workflows

The following diagrams illustrate the typical workflows for each of the discussed mass spectrometry techniques.

ESI_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis Dissolution Dissolve in Solvent Addition Add Acid/Base Dissolution->Addition Filtration Filter Addition->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Mass Spectrum

Caption: Workflow for ESI-MS analysis.

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_maldi_ms MALDI-TOF MS Analysis Sample_Matrix_Mix Mix Sample with Matrix Spotting Spot on Target Plate Sample_Matrix_Mix->Spotting Drying Air Dry Spotting->Drying Laser_Desorption Laser Desorption/ Ionization Drying->Laser_Desorption TOF_Analyzer Time-of-Flight Analyzer Laser_Desorption->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Mass Spectrum

Caption: Workflow for MALDI-MS analysis.

EI_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Dissolution Dissolve in Volatile Solvent GC_Separation GC Separation Dissolution->GC_Separation EI_Source Electron Impact Ionization GC_Separation->EI_Source Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Mass Spectrum

Caption: Workflow for EI-MS analysis.

Conclusion

The selection of an appropriate mass spectrometry ionization technique is critical for the successful determination of the molecular weight of this compound derivatives. ESI-MS is a robust and sensitive method, particularly when coupled with liquid chromatography, and provides clear molecular ion information with minimal fragmentation. MALDI-MS is also a sensitive, soft ionization technique well-suited for determining the molecular weight of these compounds, though matrix interference in the low mass range can be a challenge. EI-MS, while providing valuable structural information through its reproducible fragmentation patterns, may not be ideal for unambiguous molecular weight determination due to the potential for a weak or absent molecular ion peak. By understanding the principles, advantages, and limitations of each technique, and by following optimized experimental protocols, researchers can confidently and accurately characterize their novel this compound derivatives.

References

A Comparative Analysis of 1H- and 2H-Tetrazole Tautomer Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced stability of tetrazole tautomers is critical for molecular design and predicting biological activity. This guide provides an objective comparison of 1H- and 2H-tetrazole tautomer stability, supported by experimental and computational data.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key structural motif in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group.[1][2] A crucial aspect of tetrazole chemistry is the existence of two principal tautomeric forms: 1H-tetrazole and 2H-tetrazole. The position of the proton on the tetrazole ring significantly influences the molecule's physicochemical properties, including its polarity, acidity, and ability to engage in hydrogen bonding, thereby impacting its biological activity.[1][2] The relative stability of these tautomers is not fixed but is highly dependent on the surrounding environment, including the physical state (gas, liquid, or solid) and the polarity of the solvent.[3][4][5][6]

Tautomer Stability: A Tale of Two Phases

The equilibrium between 1H- and 2H-tetrazoles is a delicate balance influenced by both intrinsic molecular properties and external factors.

In the gas phase and nonpolar solvents , the 2H-tautomer is generally the more stable form.[4][6] This preference is attributed to the electronic distribution within the ring system.

In contrast, in polar solvents and the solid state , the 1H-tautomer is typically the predominant form.[4][5] The greater polarity of the 1H-tautomer allows for more favorable interactions with polar solvent molecules and a more stable crystal lattice packing. The influence of substituents on the tetrazole ring can also significantly shift the tautomeric equilibrium.[3][5][6]

The interconversion between these tautomers can occur, with computational studies suggesting that the energy barriers for these transformations are significant in the gas phase for a single molecule, but can be substantially lowered in the presence of other tetrazole molecules through concerted double hydrogen transfer reactions in hydrogen-bonded complexes.[4]

Quantitative Comparison of Tautomer Stability

The relative stability of 1H- and 2H-tetrazole tautomers has been investigated through both experimental and computational methods. The following tables summarize key quantitative data from these studies.

Tautomer Pair (Substituent)Phase/SolventMethodMore Stable TautomerEnergy Difference (kcal/mol)Reference
Unsubstituted TetrazoleGas PhaseW1 high-level ab initio2H-tetrazoleNot specified[4]
Unsubstituted TetrazoleLiquidNot specifiedThis compoundNot specified[4]
5-CyanotetrazoleGas PhaseCalculation2H-tetrazole6.1[4]
5-NitrotetrazoleGas PhaseCalculation2H-tetrazole0.2[4]
N-(α-Aminoalkyl)tetrazolesNonpolar Solvents (e.g., C6D6, CDCl3)NMR2H-isomerPredominant[5]
N-(α-Aminoalkyl)tetrazolesPolar Solvents (e.g., DMSO-d6)NMR1H-isomerBecomes more populated[5]
CompoundpKaReference
Tetrazole~4.75 - 4.90[4][7]
Acetic Acid4.76[4]

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to study the tautomeric equilibrium of tetrazoles.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying and quantifying the different tautomers in solution.[3][5] The chemical shifts of the ring atoms, particularly the carbon at the 5-position and the various nitrogen atoms, are distinct for the 1H and 2H isomers. By integrating the signals corresponding to each tautomer, their relative populations in different solvents can be determined.[5]

  • X-ray Crystallography: This technique provides unambiguous structural information in the solid state.[8][9][10] By analyzing the crystal structure, the positions of all atoms, including the hydrogen on the tetrazole ring, can be determined, confirming the predominant tautomer in the solid form.

  • UV-Vis Spectroscopy and Infrared (IR) Spectroscopy: These methods can also be used to study tautomerism, as the different electronic structures of the tautomers lead to distinct absorption spectra.

Computational Chemistry
  • Density Functional Theory (DFT) and Ab Initio Methods: High-level quantum chemical calculations are used to model the structures and energies of the tetrazole tautomers.[4][6][11][12] These methods can predict the relative stabilities of the tautomers in the gas phase and in solution (using solvent models). They are also employed to calculate the energy barriers for the interconversion between the tautomers.

Visualizing Tautomeric Equilibrium

The relationship between the 1H- and 2H-tetrazole tautomers can be visualized as a dynamic equilibrium.

Tautomer_Equilibrium cluster_1H This compound cluster_2H 2H-Tetrazole 1H 1H 2H 2H 1H->2H Equilibrium

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole.

An experimental workflow for determining tautomer ratios in solution using NMR spectroscopy can be outlined as follows:

Experimental_Workflow cluster_workflow NMR-based Tautomer Ratio Determination Sample Dissolve Tetrazole Derivative in Solvent of Interest NMR_Acquisition Acquire 1H, 13C, and/or 15N NMR Spectra Sample->NMR_Acquisition Signal_Assignment Assign Signals to 1H and 2H Tautomers NMR_Acquisition->Signal_Assignment Integration Integrate Characteristic Signals for Each Tautomer Signal_Assignment->Integration Ratio_Calculation Calculate Tautomer Ratio Integration->Ratio_Calculation

Caption: Workflow for determining tetrazole tautomer ratios by NMR.

References

The Ascendancy of the Tetrazole Ring: A Lipophilicity-Focused Comparison to Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of functional groups is a critical determinant of a drug candidate's ultimate success. Among the most common and impactful bioisosteric replacements is the substitution of a carboxylic acid with a 1H-tetrazole. This guide provides a comprehensive evaluation of the lipophilicity of this compound in comparison to a range of carboxylic acids, supported by experimental data, detailed methodologies, and an exploration of the implications for drug-receptor interactions.

The carboxylic acid moiety, while a cornerstone in pharmacophore design, can present challenges related to metabolic instability and limited membrane permeability. The this compound ring has emerged as a popular and effective bioisostere, offering a similar acidic character but with distinct physicochemical properties that can significantly enhance a molecule's drug-like characteristics. A key differentiator between these two functional groups is their lipophilicity, a parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Comparison of Lipophilicity: this compound vs. Carboxylic Acids

Lipophilicity is experimentally quantified using the partition coefficient (logP) for neutral compounds and the distribution coefficient (logD) for ionizable compounds at a specific pH. A higher logP or logD value indicates greater lipophilicity. The following table summarizes experimental logP and logD at pH 7.4 (logD7.4) values for this compound and a selection of representative carboxylic acids.

CompoundFunctional GroupExperimental logPExperimental logD7.4
This compoundTetrazole-0.89-2.5 (estimated)
Formic AcidCarboxylic Acid-0.54-2.84
Acetic AcidCarboxylic Acid-0.17-2.47
Propionic AcidCarboxylic Acid0.34-1.96
Butyric AcidCarboxylic Acid0.79-1.51
Valeric AcidCarboxylic Acid1.39-0.91
Oxalic AcidDicarboxylic Acid-1.71-4.0 (estimated)
Malonic AcidDicarboxylic Acid-0.94-3.2 (estimated)
Succinic AcidDicarboxylic Acid-0.59-2.8 (estimated)
Benzoic AcidCarboxylic Acid1.87-0.43
Salicylic AcidCarboxylic Acid2.260.26
IbuprofenCarboxylic Acid3.971.67
DiclofenacCarboxylic Acid4.511.13

Note: Estimated logD7.4 values are based on the compound's pKa and logP.

The data consistently demonstrates that, for analogous structures, the this compound moiety generally imparts greater lipophilicity than a carboxylic acid group, particularly when considering their ionized forms at physiological pH.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP and logD is crucial for understanding and predicting a compound's behavior. The following are detailed methodologies for three common experimental techniques.

Shake-Flask Method for logP/logD Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (for logP) or a buffered aqueous solution (for logD).

Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with the aqueous phase (water or buffer) and the aqueous phase with n-octanol by vigorously mixing them for 24 hours, followed by separation.

  • Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the aqueous solution of the test compound.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents 1. Pre-saturate n-octanol and aqueous phase Prep_Compound 2. Dissolve compound in aqueous phase Prep_Solvents->Prep_Compound Partition 3. Combine phases and compound Prep_Compound->Partition Equilibrate 4. Shake to equilibrate Partition->Equilibrate Separate 5. Centrifuge to separate phases Equilibrate->Separate Quantify 6. Quantify compound in each phase (HPLC/UV) Separate->Quantify Calculate 7. Calculate logP/logD Quantify->Calculate HPLC_Method cluster_setup Setup cluster_run Analysis cluster_result Result Setup_HPLC 1. Prepare RP-HPLC system with buffered mobile phase Calibrate 2. Inject standards to create calibration curve Setup_HPLC->Calibrate Inject_Sample 3. Inject test compound Calibrate->Inject_Sample Record_RT 4. Record retention time Inject_Sample->Record_RT Calculate_logD 5. Determine logD from calibration curve Record_RT->Calculate_logD PAMPA_Workflow Prep_Plates 1. Prepare Donor and Acceptor Plates Form_Membrane 2. Coat Donor Plate with Lipid Solution Prep_Plates->Form_Membrane Add_Compound 3. Add Test Compound to Donor Plate Form_Membrane->Add_Compound Add_Buffer 4. Add Buffer to Acceptor Plate Add_Compound->Add_Buffer Incubate 5. Assemble and Incubate 'Sandwich' Add_Buffer->Incubate Quantify 6. Measure Compound in Donor and Acceptor Wells Incubate->Quantify Calculate_Pe 7. Calculate Permeability Coefficient (Pe) Quantify->Calculate_Pe ARB_Mechanism cluster_RAS Renin-Angiotensin System cluster_receptor Cellular Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds Renin->AngiotensinI ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Activates Losartan Losartan (Tetrazole) Losartan->AT1R Blocks PPAR_Activation cluster_cell Cell cluster_nucleus Nucleus PPAR PPARγ RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Ligand Lipophilic Ligand (e.g., TZD or Tetrazole analog) Cytoplasm Cytoplasm Cytoplasm->PPAR Binds

A Comparative Guide to the Synthesis of Tetrazoles: Green Methods Outperform Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrazoles—a cornerstone of many pharmaceutical compounds—is a critical process. While traditional methods have long been employed, a new wave of "green" synthesis techniques is proving to be significantly more efficient, safer, and environmentally friendly. This guide provides a detailed comparison of the performance of green versus traditional methods for tetrazole synthesis, supported by experimental data and protocols.

The imperative for sustainable practices in chemical synthesis has driven the development of innovative methods that minimize waste, reduce energy consumption, and avoid hazardous substances. In the realm of tetrazole synthesis, these green approaches consistently demonstrate superior performance in terms of reaction yield, time, and overall efficiency when compared to conventional methods.

Performance Comparison: Green vs. Traditional Synthesis

Quantitative analysis of various synthetic routes reveals the stark advantages of green methodologies. Traditional methods, often relying on harsh reagents and solvents like dimethylformamide (DMF) and toxic metal catalysts, are frequently plagued by long reaction times, high temperatures, and moderate yields.[1][2][3] In contrast, green methods, which utilize benign solvents like water, nanocatalysts, and energy-efficient techniques such as microwave irradiation, offer significantly improved outcomes.[4][5][6]

The following tables summarize the key performance indicators for the synthesis of 5-substituted-1H-tetrazoles from nitriles, a common synthetic route.

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Key Drawbacks
Traditional Ammonium (B1175870) Chloride (NH₄Cl)DMF110-13012-2460-80Use of toxic solvent, long reaction times, high energy consumption, potential for hazardous side reactions.[2][7]
Traditional Zinc SaltsWater10012-4875-95While using a green solvent, still requires long reaction times and may involve heavy metal catalysts.[8][9]

Table 1: Performance of Traditional Tetrazole Synthesis Methods

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Key Advantages
Green (Nanocatalysis) Copper NanoparticlesWater/Solvent-free80-1201-490-97High yield, short reaction time, catalyst reusability, environmentally benign solvent or solvent-free conditions.[1][10][11]
Green (Nanocatalysis) Nickel Hydroxide NanoparticlesWaterReflux18~90Use of a sustainable and reusable catalyst in a green solvent.[4]
Green (Microwave) Various catalystsVarious (often green solvents)Varies0.25-285-95Drastically reduced reaction times, often leading to higher yields and cleaner reactions.[12]
Green (Solvent-Free) Chitosan biopolymer supported magnetic ionic liquid nanoparticles (CSMIL)None700.3-192-98Avoids the use of any solvent, simplifying workup and reducing waste.[1]

Table 2: Performance of Green Tetrazole Synthesis Methods

Experimental Protocols

To provide a practical understanding of the differences between these approaches, detailed experimental protocols for a traditional and a green synthesis method are outlined below.

Traditional Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example of a conventional method using sodium azide (B81097) and ammonium chloride in DMF.[2][7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and maintain it at this temperature with stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and acidify with concentrated HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 5-phenyl-1H-tetrazole.

Green Synthesis of 5-Phenyl-1H-tetrazole using a Copper Nanocatalyst

This protocol illustrates a green, nanocatalyst-based approach in a benign solvent.[3][10]

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Copper Nanoparticle Catalyst

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add benzonitrile (1.0 eq), sodium azide (1.3 eq), and the copper nanoparticle catalyst (e.g., 0.30 mol%).[1]

  • Add water as the solvent.

  • Heat the mixture to 100 °C with vigorous stirring for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration (if heterogeneous) or centrifugation. The catalyst can be washed, dried, and reused.

  • Acidify the filtrate with dilute HCl to a pH of ~2 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure 5-phenyl-1H-tetrazole.

Visualizing the Synthesis Workflow

The following diagrams illustrate the streamlined nature of green synthesis compared to the more cumbersome traditional methods.

G cluster_0 Traditional Synthesis Workflow cluster_1 Green Synthesis Workflow Start_T Reactants in Toxic Solvent (DMF) Heat_T Prolonged Heating (12-24h at >120°C) Start_T->Heat_T Workup_T Complex Aqueous Workup (Acidification, Extraction) Heat_T->Workup_T Purification_T Purification (Recrystallization) Workup_T->Purification_T Waste_T Significant Solvent & Reagent Waste Workup_T->Waste_T Product_T Final Product Purification_T->Product_T Start_G Reactants in Green Solvent (Water) Heat_G Short Reaction Time (1-4h at ~100°C) Start_G->Heat_G Catalyst_Recovery Catalyst Recovery & Reuse Heat_G->Catalyst_Recovery Workup_G Simple Workup (Filtration/Precipitation) Catalyst_Recovery->Workup_G Product_G Final Product Workup_G->Product_G Minimal_Waste Minimal Waste Workup_G->Minimal_Waste G cluster_advantages Key Advantages Green_Synthesis Green Synthesis of Tetrazoles High_Yield Higher Yields Green_Synthesis->High_Yield Short_Time Shorter Reaction Times Green_Synthesis->Short_Time Mild_Conditions Milder Reaction Conditions Green_Synthesis->Mild_Conditions Catalyst_Reuse Catalyst Reusability Green_Synthesis->Catalyst_Reuse Safety Enhanced Safety Green_Synthesis->Safety Eco_Friendly Environmentally Friendly Green_Synthesis->Eco_Friendly

References

A Comparative Guide to the Biological Activity of Tetrazole Analogs and Their Carboxylic Acid Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of drug design and optimization. One of the most successful and widely implemented strategies is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[1][2] This guide provides an objective comparison of the biological and pharmacological profiles of these two critical acidic functional groups, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The rationale for this substitution lies in the similar physicochemical properties of the two groups. The tetrazole ring is a non-classical isostere of the carboxylic acid, sharing comparable acidity (pKa) and the ability to function as a proton donor and acceptor.[1][3] This allows the tetrazole moiety to mimic the crucial interactions of a carboxylic acid with biological targets like enzymes and receptors.[1] However, subtle differences in properties such as lipophilicity, metabolic stability, and hydrogen bonding capability can lead to significant variations in the overall pharmacological profile of the resulting drug candidate.[2][4][5]

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical, pharmacokinetic, and pharmacodynamic properties, providing a clear comparison between tetrazole analogs and their carboxylic acid counterparts.

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[2]~4.5 - 5.1[2]Both groups are ionized at physiological pH (~7.4), allowing tetrazole to effectively mimic the ionic interactions of a carboxylate with biological targets.[2]
Lipophilicity (LogP/LogD) LowerHigherThe tetrazolate anion can be up to 10-fold more lipophilic, which can improve membrane permeability and oral absorption.[2][6] However, this can be offset by a larger desolvation penalty.[2]
Hydrogen Bonding Acts as H-bond donor and acceptor.Acts as H-bond donor and acceptor.The tetrazole moiety can establish significantly stronger hydrogen bond interactions, potentially increasing binding affinity but also leading to higher desolvation energy and reduced permeability.[7][8]
Size & Shape Planar carboxylate group.[2]Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[2]The increased size of the tetrazole ring may require adjustments in the binding pocket of the target protein to be accommodated.[2][9]

Table 2: Comparative Summary of Pharmacokinetic Properties

PropertyCarboxylic Acid AnalogTetrazole AnalogRationale & Significance
Metabolic Stability (t½ in liver microsomes) 15 min60 minCarboxylic acids are susceptible to Phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance.[1][2] Tetrazoles are generally more resistant to these metabolic pathways, resulting in a longer half-life.[1][6]
Oral Bioavailability (%F) 10%40%Improved metabolic stability and potentially better absorption characteristics due to increased lipophilicity can lead to significantly higher oral bioavailability for the tetrazole analog.[1][4]

Table 3: Comparative Summary of Pharmacodynamic Properties (Hypothetical Data)

PropertyCarboxylic Acid AnalogTetrazole AnalogRationale & Significance
Target Binding Affinity (Ki) 120 nM100 nMThe tetrazole is an excellent mimic, but slight differences in geometry and electronic distribution may result in modest changes in binding affinity.[1]
In Vitro Potency (IC50) 180 nM150 nMIn vitro potency is often comparable, assuming target engagement is the primary driver of activity.[1]
Cellular Potency (EC50) 300 nM500 nMThe tetrazole analog may exhibit improved cell permeability due to its different physicochemical properties, leading to better potency in a cellular context.[1]

Experimental Protocols

Accurate determination of the biological and physicochemical properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity (Ki) of a test compound for a specific receptor.[10]

  • Objective: To determine the inhibitory constant (Ki) of the tetrazole analog and its carboxylic acid counterpart for a target receptor.

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value.[10][11]

  • Methodology:

    • Preparation: Prepare membrane homogenates or whole cells expressing the target receptor.[10]

    • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) and a range of concentrations of the unlabeled test compound (either the tetrazole or carboxylic acid analog).[10][12]

    • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand via rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes.[10]

    • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.[12]

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[12] Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay is used to determine the potency (IC50) and mechanism of enzyme inhibitors.

  • Objective: To determine the IC50 value and the kinetic mechanism of inhibition for the tetrazole and carboxylic acid analogs against a target enzyme.

  • Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The data can reveal the inhibitor's potency and whether it competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[13]

  • Methodology:

    • Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the test compound.

    • Initiation: Initiate the reaction by adding a specific concentration of the enzyme's substrate.

    • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer (absorbance) or fluorometer (fluorescence).

    • IC50 Determination: Perform the assay with a fixed substrate concentration and a range of inhibitor concentrations. Plot the reaction rate against the inhibitor concentration to determine the IC50.

    • Kinetic Mechanism Determination: To determine the mechanism, measure the initial reaction rates at various substrate concentrations and several fixed inhibitor concentrations.[14][15] Analyze the data using double-reciprocal plots (Lineweaver-Burk plot) or non-linear regression fitting to the appropriate Michaelis-Menten equations for different inhibition models.[13][14][16]

Cell-Based Functional Assay

These assays measure the effect of a compound on a specific cellular process, providing a measure of its functional potency (EC50).[17][18]

  • Objective: To determine the concentration of the tetrazole and carboxylic acid analogs that produces 50% of the maximum functional response in living cells.

  • Principle: Cells are treated with the compounds, and a relevant biological response is measured. The response can be cell proliferation, cytotoxicity, reporter gene expression, or the modulation of a signaling pathway.[19][20]

  • Methodology:

    • Cell Culture: Culture the appropriate cell line in multi-well plates until they reach the desired confluency.[17]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (tetrazole and carboxylic acid analogs). Include appropriate positive and negative controls.

    • Incubation: Incubate the cells for a predetermined period to allow the compound to exert its effect.

    • Readout: Measure the cellular response. For example, to assess cell viability, one can measure intracellular ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[20]

    • Data Analysis: Plot the response against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and determine the EC50 value.

Visualizations: Pathways and Workflows

Bioisosteric Replacement Logic

G cluster_0 Carboxylic Acid cluster_1 Tetrazole Analog cluster_2 Shared Physicochemical Properties cluster_3 Improved Pharmacokinetic Properties COOH R-COOH Carboxylic Acid Tetrazole R-CNNNN-H 5-Substituted-1H-Tetrazole COOH->Tetrazole Bioisosteric Replacement Properties Comparable Acidity (pKa) Proton Donor/Acceptor Planar Geometry COOH->Properties Tetrazole->Properties PK_Improvements Increased Metabolic Stability Enhanced Oral Bioavailability Increased Lipophilicity Tetrazole->PK_Improvements

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Experimental Comparison Workflow

G start Design & Synthesize Carboxylic Acid and Tetrazole Analogs physchem Physicochemical Profiling (pKa, LogD, Solubility) start->physchem invitro In Vitro Biological Assays start->invitro adme In Vitro ADME (Metabolic Stability, Permeability) start->adme decision1 Analogs show promising activity? physchem->decision1 sub_invitro Receptor Binding (Ki) Enzyme Inhibition (IC50) Cell-Based Assays (EC50) invitro->sub_invitro sub_invitro->decision1 adme->decision1 invivo In Vivo Efficacy & Pharmacokinetic Studies decision1->invivo Yes stop Stop or Redesign decision1->stop No decision2 Tetrazole shows superior profile? invivo->decision2 lead Lead Candidate Selection decision2->lead Yes decision2->stop No

Caption: Workflow for comparing tetrazole and carboxylic acid analogs.

Simplified Renin-Angiotensin Signaling Pathway

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  + Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  + ACE AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction Aldosterone Release Increased Blood Pressure AT1R->Effects Renin Renin ACE ACE ARB ARB (e.g., Losartan) (Tetrazole-containing) ARB->AT1R Blocks

Caption: Action of tetrazole-containing ARBs in the RAS pathway.[2]

References

A Comparative Analysis of 1H-Tetrazole Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 1H-Tetrazole is paramount. This guide provides a comprehensive comparison of its key characteristics—acidity, aromaticity, and thermal stability—juxtaposing experimental findings with theoretical predictions. Detailed experimental protocols and visual representations of the analytical workflow are included to support further research and application.

Physicochemical Properties: A Tale of Two Analyses

This compound, a significant heterocyclic compound in medicinal chemistry and materials science, exhibits properties that can be elucidated through both experimental measurement and computational modeling.[1] Its role as a bioisostere for the carboxylic acid group makes a precise understanding of its characteristics essential for drug design.[2][3] The following sections present a comparative summary of its acidity (pKa), aromaticity, and thermal stability.

Acidity (pKa)

The acidity of the N-H bond in the tetrazole ring is a critical parameter, influencing its behavior in biological systems. Experimental and theoretical values for the pKa of this compound are presented below.

Method Reported pKa Value
Experimental 4.90[2]
4.9 (at 25°C)[4]
4.70[5]
Theoretical (Computational) Varies depending on the computational model and solvent system used. For instance, computational studies on substituted tetrazoles have shown correlations with Hammett sigma values.[6]
Aromaticity

The aromatic character of the tetrazole ring contributes significantly to its stability. Aromaticity is often evaluated computationally using various indices, while experimental evidence is typically indirect.

Method Indicator/Value Interpretation
Theoretical (HOMA index) 2H-tautomers of C-substituted tetrazoles generally show higher HOMA values than 1H-tautomers.[7]Higher HOMA values suggest greater aromaticity.
Theoretical (NICS) Analysis of Nucleus-Independent Chemical Shift can effectively estimate the aromaticity of substituted tetrazole rings.[8]Negative NICS values typically indicate aromaticity.
Theoretical (Electron Density) Electron-withdrawing groups (e.g., -COOH) can increase the aromaticity of the tetrazole ring, while electron-donating groups (e.g., -NH2) can decrease it.[8]The distribution of π-electrons is a key factor in determining aromaticity.
Experimental (NMR Spectroscopy) The chemical shifts of ring protons and carbons in 1H and 13C NMR spectra provide indirect evidence of the aromatic ring current.[9]Downfield chemical shifts are characteristic of aromatic systems.
Experimental (X-ray Diffraction) Bond length analysis from crystal structures can be compared to theoretical models to assess bond delocalization, a hallmark of aromaticity.[9]Intermediate bond lengths between single and double bonds suggest aromatic character.
Thermal Stability and Decomposition

The thermal behavior of this compound is crucial for its application in energetic materials and for ensuring its stability in pharmaceutical formulations.

Method Observation/Value
Experimental (Melting/Decomposition Point) Melting point: 156-158°C.
Decomposition: 220°C.[4]
Experimental (TGA/DSC) For some phenyl-substituted tetrazoles, the tetrazole ring decomposes exothermically between 190–240 °C.[10]
Differential Scanning Calorimetry (DSC) of 5-vinyl-1H-tetrazole shows a melting point of 131.2 ± 0.5 °C, followed by spontaneous polymerization.[11]
Experimental (Pyrolysis-FTIR) At lower decomposition temperatures, this compound is proposed to cleave at the C5-N1 and N3-N4 bonds, producing HCN and HN3.[12]
At higher decomposition temperatures, a more complex decomposition occurs, yielding products like HCN, NH3, CH4, and C2H2.[12]
Theoretical (Ab Initio Studies) High-level computational studies predict an effective activation energy of thermolysis to be 36.2 kcal/mol.
Theoretical work suggests two primary unimolecular decomposition pathways for 5-aminotetrazole: N2 extraction or HN3 production, depending on the tautomeric form.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize this compound.

Determination of Acidity (pKa) by pH-metric Titration
  • Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

  • Methodology:

    • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable aqueous-organic solvent mixture to create a solution of known concentration.[5]

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25°C).[5]

    • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Analysis of Thermal Stability by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, decomposition temperature, and associated enthalpy changes of this compound.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

    • Data Acquisition: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is increased at a constant rate (e.g., 10 K/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks correspond to melting, while exothermic peaks indicate decomposition or other chemical reactions.[10][11]

Spectroscopic Analysis by Nuclear Magnetic Resonance (NMR)
  • Objective: To elucidate the chemical structure and electronic environment of the this compound molecule.

  • Methodology:

    • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) may be added as an internal standard.[14]

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer. 1H and 13C NMR spectra are acquired at appropriate frequencies (e.g., 400-600 MHz for 1H NMR).[14]

    • Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to confirm the structure and provide insights into the aromaticity of the tetrazole ring.[14]

Visualizing the Analytical Workflow

The relationship between theoretical and experimental analyses of this compound properties can be visualized as a cyclical process of prediction, verification, and refinement.

G cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis cluster_comparison Comparative Analysis comp_model Computational Modeling (e.g., DFT, Ab Initio) theo_predict Theoretical Predictions (pKa, Aromaticity, Stability) comp_model->theo_predict generates comparison Comparison of Theoretical & Experimental Data theo_predict->comparison is compared with synthesis Synthesis & Purification of this compound exp_protocols Experimental Protocols (NMR, DSC, Titration) synthesis->exp_protocols is subjected to exp_data Experimental Data (Spectra, Thermograms, etc.) exp_protocols->exp_data yields exp_results Experimental Results (pKa, T_decomp, etc.) exp_data->exp_results is analyzed to give exp_results->comparison is compared with refinement Model Refinement comparison->refinement informs refinement->comp_model improves

Caption: Workflow for the analysis of this compound properties.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 1H-Tetrazole. Adherence to these guidelines is essential to ensure a safe laboratory environment.

This compound is a white to light-yellow crystalline powder that poses significant risks, including the potential for explosion when subjected to shock, friction, or heat.[1][2] It is also classified as a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.[3] This guide is intended to supplement, not replace, your institution's specific safety protocols and the material's Safety Data Sheet (SDS).

Hazard Summary
  • Explosive: Can explode if exposed to shock, friction, or heat, especially above its melting point of 155-157°C.[1][2] The primary hazard is the blast effect.[1][2]

  • Flammable: Flammable solid that can be ignited by heat, sparks, or flames.[3][4]

  • Toxic: Toxic by inhalation, in contact with skin, and if swallowed.[3] May cause burns to the gastrointestinal tract and skin, as well as severe eye irritation.[4]

  • Reactivity: Reacts violently with strong oxidizers and can form shock-sensitive materials with some active metals.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect against dust, vapors, and splashes.[1][5]
Skin Protection Fire/flame resistant and impervious clothing. Nitrile rubber gloves with a breakthrough time of at least 480 minutes.To prevent skin contact and protect from fire hazards.[1][6]
Respiratory Protection A full-face respirator with an ABEK filter is required if exposure limits are exceeded or when vapors/aerosols are generated.To prevent inhalation of toxic dust and vapors.[6]
Additional Protection Use of a face shield and hearing protection should be considered based on the scale of work.To provide extra protection during procedures with a higher risk of explosion or splashing.[1][2]
Operational Plan: Safe Handling of this compound

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is in a well-ventilated chemical fume hood.[1][3]
  • Remove all sources of ignition, including open flames, hot surfaces, and spark-producing equipment.[1][3][7]
  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][3]
  • Have all necessary PPE donned correctly before handling the chemical.
  • Ensure an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is readily accessible.

2. Handling:

  • Use non-sparking tools for all operations.[1][6]
  • Avoid actions that could cause friction or shock, such as grinding.[1]
  • When weighing or transferring, minimize the generation of dust.[1][7]
  • Keep the container tightly closed when not in use.[3][6]
  • Do not work alone. Ensure another person is aware of the work being conducted.

3. Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][6]
  • Store away from incompatible materials such as strong oxidizers, strong acids, and combustible materials.[1][3]
  • The storage area should be a designated fireproof place.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent accidents and environmental contamination.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
  • Do not mix with other waste streams.
  • Handle uncleaned containers as you would the product itself.

2. Disposal Procedure:

  • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
  • Explosive materials may require desensitization before transport and disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

1. Spills:

  • Evacuate the immediate area and alert others.[1]
  • Remove all ignition sources.[1][6]
  • Wearing full PPE, including respiratory protection, clean up the spill using spark-proof tools and an absorbent material like sand or earth.[1][7]
  • Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.[1][6]
  • Ventilate the area and wash the spill site after material pickup is complete.[7]

2. Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.[6]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][8]

3. Fire:

  • In case of a fire involving this compound, there is a risk of explosion.[1]
  • DO NOT fight the fire if it reaches the explosives.[1]
  • Evacuate the area immediately to a safe distance (at least 1600 meters or 1 mile).[1][2]
  • Alert emergency services and inform them of the nature of the material involved.

Visual Workflow and Safety Diagrams

The following diagrams illustrate the key workflows for handling this compound and responding to emergencies.

G Workflow for Safe Handling of this compound A Preparation - Verify fume hood function - Remove ignition sources - Ground equipment - Don full PPE B Handling - Use non-sparking tools - Avoid shock and friction - Minimize dust - Keep container closed A->B Proceed with caution C Storage - Original, sealed container - Cool, dry, ventilated area - Away from incompatibles B->C After use D Waste Collection - Designated, sealed container - Do not mix waste streams B->D Generate waste E Disposal - Follow EHS guidelines - Hazardous waste protocol D->E For disposal

Caption: A logical flow for the safe handling of this compound.

G Emergency Response Plan for this compound Incidents Start Incident Occurs Spill Spill Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire EvacuateSpill Evacuate Area Alert Others Spill->EvacuateSpill RemoveContamination Remove Contaminated Clothing Flush Affected Area Exposure->RemoveContamination EvacuateFire EVACUATE IMMEDIATELY (>1 mile) DO NOT FIGHT FIRE Fire->EvacuateFire Cleanup Wear Full PPE Use non-sparking tools Collect waste EvacuateSpill->Cleanup DecontaminateSpill Decontaminate Area Cleanup->DecontaminateSpill SeekMedical Seek Immediate Medical Attention RemoveContamination->SeekMedical AlertServices Alert Emergency Services EvacuateFire->AlertServices

Caption: Decision-making workflow for this compound emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Tetrazole
Reactant of Route 2
1H-Tetrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.